molecular formula C8H7BO2S B1288873 (1-Benzothiophen-4-yl)boronic acid CAS No. 177735-30-7

(1-Benzothiophen-4-yl)boronic acid

Cat. No.: B1288873
CAS No.: 177735-30-7
M. Wt: 178.02 g/mol
InChI Key: CVFRBXCMTNBDBI-UHFFFAOYSA-N
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Description

(1-Benzothiophen-4-yl)boronic acid is a useful research compound. Its molecular formula is C8H7BO2S and its molecular weight is 178.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-benzothiophen-4-ylboronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7BO2S/c10-9(11)7-2-1-3-8-6(7)4-5-12-8/h1-5,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFRBXCMTNBDBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=CSC2=CC=C1)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50618674
Record name 1-Benzothiophen-4-ylboronic acid
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Molecular Weight

178.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

177735-30-7
Record name 1-Benzothiophen-4-ylboronic acid
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Record name (1-BENZOTHIOPHEN-4-YL)BORONIC ACID
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Foundational & Exploratory

An In-depth Technical Guide to (1-Benzothiophen-4-yl)boronic acid (CAS: 177735-30-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-Benzothiophen-4-yl)boronic acid is a key heterocyclic organic compound that serves as a critical building block in the synthesis of complex pharmaceutical agents. Its benzothiophene core is a recognized pharmacophore in numerous biologically active molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its synthesis, and its significant application as a precursor in the manufacture of the atypical antipsychotic drug, Brexpiprazole. Detailed experimental protocols for its synthesis and its subsequent conversion to a key intermediate are provided. Furthermore, this guide elucidates the mechanism of action of Brexpiprazole, detailing its modulation of dopaminergic and serotonergic signaling pathways, illustrated with clear diagrams.

Chemical and Physical Properties

This compound is a stable, solid organic compound. The quantitative data for this compound are summarized in the tables below.

Table 1: General and Chemical Properties

PropertyValue
CAS Number 177735-30-7
Molecular Formula C₈H₇BO₂S
Molecular Weight 178.02 g/mol
IUPAC Name This compound
Synonyms Benzo[b]thiophen-4-ylboronic acid
Purity Typically ≥98%

Table 2: Computed Physicochemical Properties

PropertyValue
Topological Polar Surface Area (TPSA) 40.46 Ų
LogP 0.5811
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 2
Rotatable Bonds 1

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation of this compound. While publicly available spectra are limited, typical chemical shifts are presented below.

Table 3: Representative NMR Spectral Data

NucleusChemical Shift (δ) Range (ppm)Notes
¹H NMR 7.0 - 8.5Aromatic protons of the benzothiophene ring system. The B(OH)₂ protons are often broad and may exchange with solvent.
¹³C NMR 110 - 150Aromatic carbons of the benzothiophene ring. The carbon attached to the boron atom may show a broad signal due to quadrupolar relaxation of the boron nucleus.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves a lithium-halogen exchange followed by borylation.[1]

Workflow for the Synthesis of this compound

G cluster_start Starting Material cluster_reagents Reagents cluster_process Reaction and Workup cluster_product Final Product start 4-Bromobenzo[b]thiophene step1 Stir at -78 °C for 2 hours start->step1 Add n-BuLi and Triisopropyl borate reagent1 n-Butyllithium (n-BuLi) in THF reagent2 Triisopropyl borate step2 Aqueous wash (H₂O) step1->step2 step3 Extraction with Ethyl Acetate step2->step3 step4 Concentration under reduced pressure step3->step4 product This compound step4->product

Caption: Synthesis workflow for this compound.

Detailed Methodology:

  • Reaction Setup: In a suitable reaction vessel, a mixture of 4-bromobenzo[b]thiophene (140 mg, 0.65 mmol), triisopropyl borate (122 mg, 0.65 mmol), and n-butyllithium (0.52 mL, 0.65 mmol, 1.5M solution) in tetrahydrofuran (THF, 5 mL) is prepared.

  • Reaction Execution: The reaction mixture is stirred at -78 °C for 2 hours.

  • Workup: Upon completion of the reaction, the mixture is washed with water. The aqueous layer is then extracted three times with ethyl acetate (50 mL each).

  • Isolation: The combined organic extracts are concentrated under reduced pressure to yield the product.

Application in the Synthesis of a Brexpiprazole Intermediate

This compound is a precursor to 1-(benzo[b]thiophen-4-yl)piperazine, a key intermediate in the synthesis of the atypical antipsychotic drug, Brexpiprazole. While direct Chan-Lam coupling of the boronic acid with piperazine is a potential route, a more commonly documented industrial synthesis involves the Buchwald-Hartwig amination of 4-bromobenzothiophene with piperazine.

General Workflow for the Synthesis of 1-(benzo[b]thiophen-4-yl)piperazine

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions cluster_product Intermediate Product reactant1 4-Bromobenzo[b]thiophene product 1-(Benzo[b]thiophen-4-yl)piperazine reactant1->product reactant2 Piperazine reactant2->product catalyst Palladium Catalyst (e.g., Pd₂(dba)₃) catalyst->product ligand Phosphine Ligand (e.g., BINAP) ligand->product base Base (e.g., Sodium tert-butoxide) base->product solvent Solvent (e.g., Toluene) solvent->product temperature Elevated Temperature temperature->product

Caption: General workflow for the Buchwald-Hartwig amination.

Representative Methodology (Buchwald-Hartwig Amination):

  • Reaction Setup: To a solution of 4-bromobenzo[b]thiophene and piperazine in a suitable solvent such as toluene, a palladium catalyst (e.g., tris(dibenzylideneacetone)dipalladium(0)), a phosphine ligand (e.g., (±)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), and a base (e.g., sodium tert-butoxide) are added under an inert atmosphere.

  • Reaction Execution: The reaction mixture is heated to reflux until the starting material is consumed, as monitored by techniques like TLC or LC-MS.

  • Workup and Isolation: The reaction mixture is cooled, filtered, and the filtrate is concentrated. The crude product is then purified, typically by column chromatography, to yield 1-(benzo[b]thiophen-4-yl)piperazine.

Role in Drug Development: Precursor to Brexpiprazole

The intermediate, 1-(benzo[b]thiophen-4-yl)piperazine, is subsequently used in the synthesis of Brexpiprazole. Brexpiprazole is an atypical antipsychotic used in the treatment of schizophrenia and as an adjunctive therapy for major depressive disorder.

Mechanism of Action of Brexpiprazole

Brexpiprazole's therapeutic effects are attributed to its unique pharmacological profile as a serotonin-dopamine activity modulator (SDAM). It exhibits partial agonist activity at dopamine D₂ and serotonin 5-HT₁ₐ receptors, and antagonist activity at serotonin 5-HT₂ₐ receptors.

Dopamine D₂ Receptor Signaling Pathway Modulation by Brexpiprazole

G D2R Dopamine D₂ Receptor Gi Gαi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Decreases Activation CellularResponse Cellular Response PKA->CellularResponse Modulates Brexpiprazole Brexpiprazole (Partial Agonist) Brexpiprazole->D2R Modulates Dopamine Dopamine (Full Agonist) Dopamine->D2R Activates

Caption: Brexpiprazole's partial agonism at the D₂ receptor.

Serotonin 5-HT₁ₐ Receptor Signaling Pathway Modulation by Brexpiprazole

G HT1A 5-HT₁ₐ Receptor Gi Gαi Protein HT1A->Gi Activates ERK ERK Pathway HT1A->ERK Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases PKA Protein Kinase A cAMP->PKA Decreases Activation CellularResponse Neuronal Activity PKA->CellularResponse Modulates ERK->CellularResponse Modulates Brexpiprazole Brexpiprazole (Partial Agonist) Brexpiprazole->HT1A Modulates Serotonin Serotonin (Full Agonist) Serotonin->HT1A Activates

Caption: Brexpiprazole's partial agonism at the 5-HT₁ₐ receptor.

Serotonin 5-HT₂ₐ Receptor Signaling Pathway Modulation by Brexpiprazole

G HT2A 5-HT₂ₐ Receptor Gq Gαq Protein HT2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC CellularResponse Cellular Response Ca2->CellularResponse PKC->CellularResponse Brexpiprazole Brexpiprazole (Antagonist) Brexpiprazole->HT2A Blocks Serotonin Serotonin (Agonist) Serotonin->HT2A Activates

Caption: Brexpiprazole's antagonism at the 5-HT₂ₐ receptor.

Safety and Handling

This compound should be handled in a well-ventilated area by trained personnel. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its role as a key precursor in the synthesis of Brexpiprazole underscores its importance in the development of modern therapeutics for complex neurological disorders. The synthetic protocols and mechanistic insights provided in this guide are intended to support researchers and drug development professionals in their work with this important compound.

References

(1-Benzothiophen-4-yl)boronic acid molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Molecular Weight of (1-Benzothiophen-4-yl)boronic acid

This technical guide provides a detailed breakdown of the molecular weight for this compound, a compound of interest for researchers, scientists, and professionals in drug development.

Molecular Composition and Weight

This compound is an organoboron compound containing carbon, hydrogen, boron, oxygen, and sulfur. Its chemical structure is fundamental to its reactivity and physical properties.

Molecular Formula

The empirical and molecular formula for this compound has been determined to be:

C₈H₇BO₂S [1][2][3]

This formula indicates that a single molecule of the compound consists of eight carbon atoms, seven hydrogen atoms, one boron atom, two oxygen atoms, and one sulfur atom.

Molecular Weight Calculation

The molecular weight is the sum of the atomic weights of all constituent atoms in the molecule. The standard atomic weights for the elements present are:

  • Carbon (C): approximately 12.011 amu[4][5][6]

  • Hydrogen (H): approximately 1.008 amu[7][8][9][10][11]

  • Boron (B): approximately 10.81 amu[12][13][14][15]

  • Oxygen (O): approximately 15.999 amu[16][17][18][19]

  • Sulfur (S): approximately 32.066 amu[20][21][22]

Based on these atomic weights, the molecular weight of this compound is calculated as follows and presented in Table 1. The widely accepted molecular weight is 178.02 g/mol [1][3][23].

ElementSymbolCountAtomic Weight (amu)Total Weight (amu)
CarbonC812.01196.088
HydrogenH71.0087.056
BoronB110.8110.81
OxygenO215.99931.998
SulfurS132.06632.066
Total 178.018

Table 1: Calculation of the molecular weight of this compound.

Logical Representation of Molecular Weight Determination

The process of determining the molecular weight of a chemical compound is a foundational concept in chemistry. It follows a logical workflow from identifying the molecular formula to summing the atomic weights of its constituent elements.

molecular_weight_determination A Identify the Chemical Compound This compound B Determine the Molecular Formula C₈H₇BO₂S A->B C Identify Constituent Elements (Carbon, Hydrogen, Boron, Oxygen, Sulfur) B->C D Obtain Standard Atomic Weights C->D E Calculate Total Mass for Each Element D->E F Sum the Masses of All Elements E->F G Final Molecular Weight 178.02 g/mol F->G

Workflow for Molecular Weight Calculation.

Note: Experimental protocols and signaling pathways are not applicable to the determination of a compound's molecular weight, which is a fundamental chemical property derived from its atomic composition.

References

An In-depth Technical Guide to (1-Benzothiophen-4-yl)boronic Acid: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (1-Benzothiophen-4-yl)boronic acid, a versatile building block in medicinal chemistry and organic synthesis. The information is curated for researchers, scientists, and professionals involved in drug development and discovery.

Core Chemical Properties

This compound is a member of the boronic acid family, characterized by a carbon-boron bond. This functional group imparts unique reactivity, making it a valuable reagent in various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 177735-30-7[1]
Molecular Formula C₈H₇BO₂S[1]
Molecular Weight 178.02 g/mol [1]
Predicted Boiling Point 390.2 ± 34.0 °C[2]
Predicted Density 1.35 ± 0.1 g/cm³[2]
Purity ≥98% (typical)[1]
Storage Store at room temperature[1]

Table 2: Computational Chemistry Data

ParameterValueSource
Topological Polar Surface Area (TPSA) 40.46 Ų[1]
LogP 0.5811[1]
Hydrogen Bond Acceptors 3[1]
Hydrogen Bond Donors 2[1]
Rotatable Bonds 1[1]

Synthesis and Experimental Protocols

The synthesis of this compound is most commonly achieved through the reaction of 4-bromobenzo[b]thiophene with a boronic ester in the presence of a strong base.

Synthesis of this compound from 4-Bromobenzo[b]thiophene

This protocol describes the synthesis via a lithium-halogen exchange followed by borylation.

Experimental Protocol:

A mixture of 4-bromobenzo[b]thiophene (0.65 mmol), triisopropyl borate (0.65 mmol), and n-butyllithium (n-BuLi) (0.65 mmol, 1.5 M solution) in tetrahydrofuran (THF) (5 mL) is stirred at -78 °C for 2 hours.[2] Upon completion of the reaction, the mixture is quenched with water and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are concentrated under reduced pressure to yield this compound.[2]

G cluster_conditions 4-Bromobenzo[b]thiophene 4-Bromobenzo[b]thiophene Intermediate Lithiation 4-Bromobenzo[b]thiophene->Intermediate 1. n-BuLi n-BuLi Triisopropyl borate Triisopropyl borate Product This compound Intermediate->Product 2. Triisopropyl borate 3. H₂O Workup THF, -78°C THF, -78°C

Synthesis of this compound.

Applications in Drug Discovery and Development

Boronic acids, and by extension this compound, are pivotal in the synthesis of complex organic molecules, many of which are biologically active. Their utility is most pronounced in the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate. This reaction is instrumental in creating biaryl structures, which are common motifs in pharmaceuticals.

General Experimental Protocol for Suzuki-Miyaura Coupling:

To a reaction vessel is added the aryl halide (1.0 equivalent), this compound (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (typically 0.02-0.05 equivalents), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equivalents). The vessel is purged with an inert gas (e.g., argon or nitrogen). An appropriate solvent system (e.g., dioxane/water, toluene/ethanol, or DMF) is added, and the mixture is heated, often under reflux, until the reaction is complete as monitored by TLC or LC-MS. After cooling, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated, and the crude product is purified by chromatography.

G cluster_reagents Reagents & Conditions Aryl_Halide Aryl Halide (R-X) Catalytic_Cycle Pd(0) Catalytic Cycle Aryl_Halide->Catalytic_Cycle Boronic_Acid This compound Boronic_Acid->Catalytic_Cycle Product Coupled Product Catalytic_Cycle->Product Catalyst Pd Catalyst Base Base Solvent Solvent

Generalized Suzuki-Miyaura Coupling Workflow.

Role in the Synthesis of Bioactive Molecules and Kinase Inhibitors

The benzothiophene scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with a wide range of biological activities. The introduction of a boronic acid moiety at the 4-position of benzothiophene provides a handle for further molecular elaboration, enabling the synthesis of libraries of compounds for biological screening.

Recent studies have highlighted the potential of benzothiophene derivatives as inhibitors of various protein kinases, which are crucial targets in cancer therapy. For instance, derivatives of benzo[b]thiophene have been investigated as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key protein involved in cell growth, proliferation, and survival.[3][4][5]

Targeting the STAT3 Signaling Pathway

The STAT3 signaling pathway is frequently hyperactivated in a variety of human cancers, promoting tumor growth and metastasis. Therefore, inhibitors of this pathway are of significant interest for cancer therapy.

The general mechanism of STAT3 activation involves its phosphorylation by Janus kinases (JAKs) or other tyrosine kinases, leading to dimerization, nuclear translocation, and subsequent regulation of target gene expression.[6][7] Small molecule inhibitors can interfere with this process, often by binding to the SH2 domain of STAT3 and preventing its dimerization and activation.[3]

G Receptor Receptor Tyrosine Kinase JAK JAK Receptor->JAK STAT3_active p-STAT3 (active) JAK->STAT3_active Phosphorylation STAT3_inactive STAT3 (inactive) Dimerization Dimerization STAT3_active->Dimerization Nucleus Nucleus Dimerization->Nucleus Nuclear Translocation Gene_Expression Target Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression

Inhibition of the STAT3 Signaling Pathway.

Safety and Handling

Boronic acids are generally considered to be of low toxicity. However, as with all laboratory chemicals, appropriate safety precautions should be taken.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place at room temperature.[1]

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its utility in the Suzuki-Miyaura coupling reaction allows for the efficient construction of complex molecules with potential therapeutic applications, including the development of novel kinase inhibitors targeting critical signaling pathways in cancer. This guide provides a foundational understanding of its properties and applications to aid researchers in their drug discovery and development endeavors.

References

An In-depth Technical Guide to the Synthesis of (1-Benzothiophen-4-yl)boronic acid from 4-bromobenzo[b]thiophene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (1-Benzothiophen-4-yl)boronic acid, a valuable building block in medicinal chemistry and materials science, starting from 4-bromobenzo[b]thiophene. This document details two primary synthetic methodologies: lithiation-borylation and the Miyaura borylation. It includes detailed experimental protocols, a comparative summary of reaction parameters, and characterization data for the target compound.

Introduction

This compound is an important intermediate in the synthesis of various pharmaceutical compounds and organic materials. Its utility stems from the versatility of the boronic acid functional group, which readily participates in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This allows for the facile formation of carbon-carbon bonds, enabling the construction of complex molecular architectures. The benzothiophene scaffold itself is a key pharmacophore found in numerous biologically active molecules. This guide focuses on the practical synthesis of this key intermediate from the commercially available 4-bromobenzo[b]thiophene.

Physicochemical Properties

A summary of the key physical and chemical properties of the starting material and the final product is provided below for easy reference.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
4-Bromobenzo[b]thiopheneC₈H₅BrS213.095118-13-8[1]
This compoundC₈H₇BO₂S178.02[2]177735-30-7[2]

Synthetic Methodologies

Two robust methods for the synthesis of this compound from 4-bromobenzo[b]thiophene are presented: a classical lithiation-borylation approach and a modern palladium-catalyzed Miyaura borylation.

Lithiation-Borylation

This method involves the initial formation of an organolithium intermediate via halogen-metal exchange, followed by quenching with a borate ester to yield the desired boronic acid.

A detailed experimental procedure for the synthesis of this compound via lithiation-borylation is as follows[3]:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 4-bromobenzo[b]thiophene (e.g., 140 mg, 0.65 mmol) and anhydrous tetrahydrofuran (THF, 5 mL).

  • Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (n-BuLi, 1.5 M in hexanes, 0.52 mL, 0.65 mmol) is added dropwise to the stirred solution, maintaining the temperature below -70 °C. The mixture is stirred at -78 °C for 1 hour.

  • Borylation: Triisopropyl borate (122 mg, 0.65 mmol) is added dropwise to the reaction mixture. The resulting solution is stirred at -78 °C for an additional 2 hours.

  • Quenching and Workup: The reaction is quenched by the slow addition of water. The mixture is allowed to warm to room temperature.

  • Extraction: The aqueous layer is extracted with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization or by forming a salt derivative for purification, followed by acidification to regenerate the pure boronic acid[4][5]. A common technique involves dissolving the crude product in a suitable solvent and adding a base to form the boronate salt, which can then be isolated and acidified.

ReagentMolar Ratio (to starting material)Temperature (°C)Time (h)Yield (%)
n-BuLi1.0-78149[3]
Triisopropyl borate1.0-782
Miyaura Borylation

The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that offers an alternative route to aryl boronic esters, which can then be hydrolyzed to the corresponding boronic acids. This method often exhibits broader functional group tolerance compared to lithiation-borylation.

A general procedure for the Miyaura borylation of an aryl bromide is as follows, adapted for the synthesis of this compound[6][7]:

  • Reaction Setup: A Schlenk flask is charged with 4-bromobenzo[b]thiophene, bis(pinacolato)diboron (B₂pin₂), a palladium catalyst (e.g., PdCl₂(dppf)), and a base (e.g., potassium acetate).

  • Solvent Addition: Anhydrous solvent (e.g., dioxane or DMSO) is added.

  • Degassing: The reaction mixture is degassed by bubbling with nitrogen or argon for 15-20 minutes.

  • Heating: The mixture is heated to a specified temperature (typically 80-100 °C) and stirred for several hours until the reaction is complete, as monitored by TLC or GC-MS.

  • Workup: The reaction mixture is cooled to room temperature and filtered through a pad of celite. The filtrate is concentrated under reduced pressure.

  • Purification of Boronate Ester: The resulting crude pinacol boronate ester is purified by column chromatography on silica gel.

  • Hydrolysis to Boronic Acid: The purified boronate ester is then hydrolyzed to the boronic acid. This can be achieved by stirring with an aqueous acid (e.g., HCl) or by transesterification with a diol followed by hydrolysis.

ReagentTypical Molar Ratio (to starting material)CatalystBaseSolventTemperature (°C)
Bis(pinacolato)diboron1.1 - 1.5PdCl₂(dppf) or similarKOAc or other basesDioxane, DMSO, Toluene80 - 110

Visualization of Synthetic Pathway

The following diagram illustrates the lithiation-borylation synthesis of this compound from 4-bromobenzo[b]thiophene.

Synthesis_Pathway start 4-Bromobenzo[b]thiophene intermediate 4-Lithiobenzo[b]thiophene Intermediate start->intermediate  n-BuLi, THF -78 °C product_ester This compound diisopropyl ester intermediate->product_ester  B(O^iPr)₃ -78 °C final_product This compound product_ester->final_product  H₂O (Workup)

Caption: Lithiation-Borylation Reaction Pathway.

Characterization of this compound

  • ¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons of the benzothiophene ring system and a broad singlet for the B(OH)₂ protons, which is exchangeable with D₂O.

  • ¹³C NMR: The carbon NMR spectrum would display the expected number of signals for the eight carbon atoms of the benzothiophene core.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio.

Conclusion

This guide has detailed two effective synthetic routes for the preparation of this compound from 4-bromobenzo[b]thiophene. The lithiation-borylation method is a well-established procedure, while the Miyaura borylation offers a viable alternative with potentially milder conditions and broader functional group compatibility. The choice of method will depend on the specific requirements of the synthesis, including scale, available reagents, and the presence of other functional groups in more complex substrates. The provided experimental protocols and data serve as a valuable resource for researchers in the fields of synthetic organic chemistry and drug discovery.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of (1-Benzothiophen-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) for the ¹H and ¹³C nuclei of (1-Benzothiophen-4-yl)boronic acid. These predictions are based on established NMR data for benzothiophene and the known electronic effects of the boronic acid group. It is crucial to note that actual experimental values may vary depending on the solvent, concentration, and instrument parameters.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H27.5 - 7.7Doublet5.0 - 6.0
H37.3 - 7.5Doublet5.0 - 6.0
H57.8 - 8.0Doublet7.5 - 8.5
H67.3 - 7.5Triplet7.5 - 8.5
H77.6 - 7.8Doublet7.5 - 8.5
B(OH)₂8.0 - 8.5Singlet (broad)-

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon PositionPredicted Chemical Shift (δ, ppm)
C2125 - 128
C3122 - 125
C3a139 - 142
C4130 - 135 (broad due to B-C coupling)
C5128 - 131
C6124 - 127
C7123 - 126
C7a138 - 141

Experimental Protocols

The acquisition of high-quality NMR spectra for arylboronic acids requires careful consideration of sample preparation and instrument parameters to mitigate issues such as poor solubility and the formation of cyclic anhydrides (boroxines).

Sample Preparation
  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common and effective solvent for boronic acids due to its high polarity, which aids in dissolving the sample and minimizing the formation of boroxine trimers. Other potential solvents include methanol-d₄ and acetone-d₆. The choice of solvent can influence the chemical shifts, particularly of the B(OH)₂ protons.

  • Concentration: A sample concentration of 5-10 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining good quality ¹H and ¹³C NMR spectra on a modern NMR spectrometer.

  • Sample Purity: Ensure the sample is free of paramagnetic impurities, which can lead to significant line broadening.

NMR Instrument Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer. Adjustments may be necessary for instruments with different field strengths.

¹H NMR Spectroscopy:

  • Pulse Program: A standard single-pulse experiment (e.g., zg30) is typically used.

  • Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.

  • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is recommended.

  • Acquisition Time (aq): An acquisition time of 3-4 seconds will ensure good resolution.

  • Spectral Width (sw): A spectral width of 12-16 ppm is appropriate for most organic molecules.

  • Temperature: Spectra are typically acquired at room temperature (298 K).

¹³C NMR Spectroscopy:

  • Pulse Program: A proton-decoupled pulse program with a 30-degree pulse (e.g., zgpg30) is recommended to obtain quantitative information and avoid signal distortion from the Nuclear Overhauser Effect (NOE).

  • Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Relaxation Delay (d1): A relaxation delay of 2-5 seconds is advisable to ensure full relaxation of all carbon nuclei, especially quaternary carbons.

  • Acquisition Time (aq): An acquisition time of 1-2 seconds is typically sufficient.

  • Spectral Width (sw): A spectral width of 200-240 ppm is necessary to encompass the full range of carbon chemical shifts.

Mandatory Visualization

The following diagrams illustrate the logical workflow for NMR analysis and the key structural relationships influencing the NMR spectrum of this compound.

NMR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Compound This compound NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer H1_Acquisition 1H NMR Acquisition Spectrometer->H1_Acquisition C13_Acquisition 13C NMR Acquisition Spectrometer->C13_Acquisition FID_Processing FID Processing (FT, Phasing, Baseline Correction) H1_Acquisition->FID_Processing C13_Acquisition->FID_Processing Spectral_Analysis Spectral Analysis (Peak Picking, Integration, Coupling Constant Measurement) FID_Processing->Spectral_Analysis Structure_Verification Structure Verification Spectral_Analysis->Structure_Verification Final_Report Final_Report Structure_Verification->Final_Report Final Report Generation

Figure 1. A logical workflow for the NMR analysis of this compound.

Structural_Influences cluster_core Benzothiophene Core cluster_substituent Substituent Effects cluster_spectrum Resulting NMR Spectrum Thiophene_Ring Thiophene Ring (H2, H3) H1_Spectrum 1H NMR Spectrum (Chemical Shifts, Multiplicities) Thiophene_Ring->H1_Spectrum influences C13_Spectrum 13C NMR Spectrum (Chemical Shifts) Thiophene_Ring->C13_Spectrum influences Benzene_Ring Benzene Ring (H5, H6, H7) Benzene_Ring->H1_Spectrum influences Benzene_Ring->C13_Spectrum influences Boronic_Acid Boronic Acid Group -B(OH)2 Boronic_Acid->H1_Spectrum deshields adjacent protons Boronic_Acid->C13_Spectrum deshields ipso-carbon

Figure 2. Key structural influences on the NMR spectrum of this compound.

Mass Spectrometry of (1-Benzothiophen-4-yl)boronic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the mass spectrometric analysis of (1-Benzothiophen-4-yl)boronic acid, a compound of interest for researchers, scientists, and professionals in drug development. Due to the inherent challenges in the direct analysis of boronic acids, this document outlines key considerations, experimental protocols, and expected data to facilitate accurate characterization.

This compound, with a molecular formula of C₈H₇BO₂S and a molecular weight of 178.02 g/mol , presents unique characteristics in mass spectrometry due to the presence of the boronic acid functional group.[1][2] This group is prone to dehydration, leading to the formation of cyclic anhydrides (boroxines), or interaction with solvents and other molecules, which can complicate spectral interpretation.[3][4]

Data Presentation

The accurate identification of this compound in a mass spectrum relies on the recognition of its molecular ion and characteristic adducts. The following table summarizes the predicted mass-to-charge ratios (m/z) for various ions that may be observed in both positive and negative ionization modes.

Ion TypeAdductPredicted m/z
Positive Ion Mode
Protonated Molecule[M+H]⁺179.03327
Sodium Adduct[M+Na]⁺201.01521
Ammonium Adduct[M+NH₄]⁺196.05981
Potassium Adduct[M+K]⁺216.98915
Dehydrated Protonated Molecule[M+H-H₂O]⁺161.02325
Negative Ion Mode
Deprotonated Molecule[M-H]⁻177.01871
Formate Adduct[M+HCOO]⁻223.02419
Acetate Adduct[M+CH₃COO]⁻237.03984
Data sourced from PubChem.[5]

Experimental Protocols

To obtain reliable mass spectrometric data for this compound, specific experimental conditions are recommended. The following protocols are based on established methods for the analysis of boronic acids.[3][4][6]

Sample Preparation

Given the tendency of boronic acids to undergo dehydration, derivatization is a common and recommended step to ensure reproducible results.

Derivatization with a Diol (e.g., Ethylene Glycol):

  • Dissolve a known amount of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Add an excess of ethylene glycol to the solution.

  • Allow the reaction to proceed at room temperature for at least 10 minutes to form the cyclic boronate ester.

  • The resulting solution can be directly infused or injected into the mass spectrometer.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For the analysis of complex mixtures or to ensure clean data, coupling liquid chromatography with mass spectrometry is the preferred method.

  • Chromatographic Column: A reverse-phase C18 column (e.g., Acquity BEH C18) is suitable for separation.[3][4]

  • Mobile Phase A: 10 mM ammonium acetate in water.[3][4]

  • Mobile Phase B: Acetonitrile.[3][4]

  • Gradient Elution: A gradient from high aqueous to high organic content is typically used to elute the compound of interest.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.

  • Injection Volume: 1-5 µL.

Mass Spectrometry Conditions
  • Ionization Source: Electrospray Ionization (ESI) is a versatile and commonly used technique for boronic acids.[3][4][7]

  • Polarity: Both positive and negative ion modes should be explored to maximize the information obtained.

  • Capillary Voltage: Typically 3-4 kV.

  • Cone Voltage: Optimization is required to minimize in-source fragmentation, a typical starting point is 20-40 V.

  • Desolvation Gas Flow: Approximately 600-800 L/hr.

  • Desolvation Temperature: 350-450 °C.

  • Source Temperature: 120-150 °C.

  • Mass Range: Scan from m/z 50 to 500 to cover the expected ions and potential fragments.

Mandatory Visualization

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the mass spectrometric analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing sample This compound dissolve Dissolve in Solvent sample->dissolve derivatize Derivatize with Diol dissolve->derivatize lc Liquid Chromatography (C18 Column) derivatize->lc esi Electrospray Ionization (ESI) lc->esi ms Mass Spectrometry (MS Scan) esi->ms interpretation Spectral Interpretation ms->interpretation fragmentation Fragmentation Analysis (MS/MS) ms->fragmentation fragmentation_pathway cluster_frags Primary Fragments cluster_frags2 Secondary Fragments parent [M+H]⁺ m/z = 179.03 frag1 Loss of H₂O [M+H-H₂O]⁺ m/z = 161.02 parent->frag1 - H₂O frag2 Loss of B(OH)₂ [M-B(OH)₂]⁺ m/z = 135.03 parent->frag2 - B(OH)₂ frag3 Loss of HBS [C₈H₅]⁺ m/z = 101.04 frag2->frag3 - HBS

References

An In-depth Technical Guide on the Crystal Structure of Benzothiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of benzothiophene derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science.[1] Benzothiophene and its analogs are recognized as privileged scaffolds in drug discovery, demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] A thorough understanding of their three-dimensional structure is paramount for elucidating structure-activity relationships (SAR) and designing novel therapeutic agents with enhanced efficacy and selectivity.

This guide presents detailed crystallographic data for selected benzothiophene derivatives, outlines experimental protocols for their synthesis and structural analysis, and visualizes a key signaling pathway through which some of these compounds exert their biological effects.

I. Crystal Structure Data of Selected Benzothiophene Derivatives

The precise arrangement of atoms within a crystal lattice dictates the physicochemical properties of a compound and its interactions with biological targets. X-ray crystallography is the definitive technique for determining these intricate three-dimensional structures. Below are the crystallographic data for two representative benzothiophene derivatives.

Table 1: Crystallographic Data for 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile [3]

ParameterValue
Chemical FormulaC₁₀H₁₂N₂S
Molecular Weight192.29
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.0415 (2)
b (Å)8.3294 (2)
c (Å)13.1283 (3)
α (°)90
β (°)90.169 (2)
γ (°)90
Volume (ų)988.69 (4)
Z4
Temperature (K)123
Radiation typeMo Kα
Wavelength (Å)0.71073

Table 2: Crystallographic Data for 3-iodo-2-(phenylsulfanyl)benzo[b]thiophene [4]

ParameterValue
Chemical FormulaC₁₄H₉IS₂
Molecular Weight368.25
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)16.3813 (4)
b (Å)5.9238 (1)
c (Å)13.6288 (3)
α (°)90
β (°)111.458 (1)
γ (°)90
Volume (ų)1230.14 (5)
Z4
Temperature (K)150
Radiation typeMo Kα
Wavelength (Å)0.71073

II. Experimental Protocols

A. Synthesis of Benzothiophene Derivatives

1. Gewald Synthesis of 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

The Gewald reaction is a multicomponent reaction widely used for the synthesis of polysubstituted 2-aminothiophenes.[5][6] This one-pot synthesis is valued for its efficiency and the use of readily available starting materials.[7]

Materials:

  • 4-methylcyclohexanone

  • Malononitrile

  • Elemental sulfur

  • Morpholine (or other suitable base like triethylamine or piperidine)

  • Ethanol (or other suitable solvent like methanol or DMF)

Procedure:

  • To a solution of 4-methylcyclohexanone (1 equivalent) and malononitrile (1 equivalent) in ethanol, add a catalytic amount of morpholine.

  • Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Once the Knoevenagel condensation is complete, add elemental sulfur (1.1 equivalents).

  • Heat the reaction mixture to reflux and continue stirring for several hours until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile.

2. Synthesis of 3-iodo-2-(phenylsulfanyl)benzo[b]thiophene

This synthesis involves a multi-step process, including the formation of a benzothiophene core followed by functionalization.

Materials:

  • 2-Bromothiophenol

  • Phenylacetylene

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., triethylamine)

  • Solvent (e.g., toluene or DMF)

  • N-Iodosuccinimide (NIS)

Procedure:

  • Sonogashira Coupling: To a solution of 2-bromothiophenol (1 equivalent) and phenylacetylene (1.1 equivalents) in a suitable solvent, add the palladium catalyst, CuI, and the base.

  • Stir the reaction mixture under an inert atmosphere at room temperature or elevated temperature until the starting materials are consumed (monitor by TLC).

  • Work up the reaction mixture by washing with water and brine, drying the organic layer, and concentrating under reduced pressure.

  • Purify the crude product by column chromatography to obtain 2-(phenylethynyl)thiophenol.

  • Cyclization: The cyclization to the benzothiophene can be achieved through various methods, often involving an electrophilic cyclization promoted by iodine or other reagents.

  • Iodination: To a solution of the 2-phenylbenzo[b]thiophene in a suitable solvent (e.g., dichloromethane or acetonitrile), add N-iodosuccinimide (NIS).

  • Stir the reaction at room temperature until the starting material is fully converted to the iodinated product (monitor by TLC).

  • Work up the reaction and purify by column chromatography to yield 3-iodo-2-(phenylsulfanyl)benzo[b]thiophene.

B. Single-Crystal X-ray Diffraction

The following is a generalized protocol for the determination of a crystal structure using a single-crystal X-ray diffractometer.[8]

1. Crystal Selection and Mounting:

  • Select a high-quality single crystal (typically 0.1-0.3 mm in size) that is free of cracks and other visible defects under a polarizing microscope.[9]

  • Carefully mount the selected crystal on a goniometer head using a suitable adhesive or cryoprotectant oil.[10] The crystal should be securely attached to a glass fiber or a cryo-loop.[1]

2. Data Collection:

  • Mount the goniometer head onto the diffractometer.

  • Center the crystal in the X-ray beam using the instrument's alignment camera and software.

  • Cool the crystal to the desired temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations.

  • Perform an initial screening to determine the crystal quality and unit cell parameters. This typically involves collecting a few frames at different orientations.

  • Based on the initial screening, determine a suitable data collection strategy to ensure complete and redundant data are collected.

  • Execute the full data collection run, during which the crystal is rotated through a series of angles while being irradiated with X-rays, and the diffraction pattern is recorded on a detector.

3. Structure Solution and Refinement:

  • Process the raw diffraction data, which includes integration of the reflection intensities and correction for various experimental factors (e.g., absorption).

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • Refine the structural model against the experimental data using least-squares methods. This iterative process adjusts atomic positions, displacement parameters, and other parameters to improve the agreement between the calculated and observed structure factors.

  • After the refinement converges, validate the final structure to ensure its chemical and crystallographic reasonability.

III. Visualization of a Key Signaling Pathway

Certain benzothiophene derivatives have been shown to exert their anticancer effects by inhibiting tubulin polymerization. This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. The following diagram illustrates this workflow.

Tubulin_Polymerization_Inhibition Workflow of Tubulin Polymerization Inhibition by Benzothiophene Derivatives cluster_0 Cellular Environment cluster_1 Cellular Processes Benzothiophene_Derivative Benzothiophene Derivative Tubulin_Dimers αβ-Tubulin Dimers Benzothiophene_Derivative->Tubulin_Dimers Binds to Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Inhibition Inhibition of Polymerization Microtubules->Tubulin_Dimers Depolymerization Disruption Disruption of Microtubule Dynamics Inhibition->Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Workflow of Tubulin Polymerization Inhibition

This guide serves as a foundational resource for researchers engaged in the study of benzothiophene derivatives. The provided data and protocols are intended to facilitate further investigation into the structural and biological properties of this important class of compounds, ultimately aiding in the development of novel therapeutic agents.

References

An In-depth Technical Guide to the X-ray Crystallography of (1-Benzothiophen-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest search, a specific crystal structure for (1-Benzothiophen-4-yl)boronic acid has not been deposited in publicly available crystallographic databases. This guide, therefore, provides a comprehensive, generalized methodology for the synthesis, crystallization, and X-ray crystallographic analysis of this compound, based on established protocols for similar arylboronic acids. The quantitative data presented is hypothetical and serves as a representative example.

This whitepaper offers a detailed overview for researchers, scientists, and drug development professionals on the process of determining the three-dimensional structure of this compound through single-crystal X-ray diffraction. Understanding the precise molecular geometry, intermolecular interactions, and packing of this compound can provide crucial insights for its application in medicinal chemistry and materials science.

Synthesis of this compound

A common route to synthesize this compound is through a lithium-halogen exchange reaction with a suitable precursor, such as 4-bromobenzo[b]thiophene, followed by quenching with a borate ester.

Experimental Protocol:

A mixture of 4-bromobenzo[b]thiophene (0.65 mmol), triisopropyl borate (0.65 mmol), and n-butyllithium (0.65 mmol, 1.5M solution) in anhydrous tetrahydrofuran (THF, 5 mL) is stirred at -78 °C for 2 hours under an inert atmosphere.[1] Upon reaction completion, the mixture is quenched with water and extracted with ethyl acetate (3 x 50 mL).[1] The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.[1]

Single Crystal Growth

Obtaining high-quality single crystals is the most critical and often challenging step in X-ray crystallography. Several methods can be employed to grow crystals of this compound suitable for diffraction studies. The choice of solvent is crucial, and it is recommended to screen a variety of solvents in which the compound has moderate solubility.

Experimental Protocols for Crystallization:

  • Slow Evaporation: A nearly saturated solution of the compound is prepared in a suitable solvent (e.g., ethyl acetate, acetone, or a mixture like dichloromethane/hexane) in a vial. The vial is loosely capped to allow the solvent to evaporate slowly over several days at room temperature.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial. This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is poorly soluble (e.g., hexane or diethyl ether). The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

  • Cooling: A saturated solution of the compound is prepared in a suitable solvent at an elevated temperature. The solution is then allowed to cool slowly to room temperature, or is placed in a refrigerator or freezer, to induce crystallization.

X-ray Diffraction Data Collection

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is mounted on a goniometer head and placed on the X-ray diffractometer.

Experimental Protocol:

A suitable crystal is mounted on a loop using cryo-oil and placed in a cold nitrogen stream (typically 100 K) on the diffractometer. A modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo-Kα radiation, λ = 0.71073 Å, or Cu-Kα radiation, λ = 1.5418 Å) is used for data collection.[2][3] A preliminary set of diffraction images is collected to determine the unit cell parameters and the crystal's orientation matrix.[3] A full sphere of diffraction data is then collected by rotating the crystal through a series of angles. The collected images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects.

Structure Solution and Refinement

The collected diffraction data is used to solve and refine the crystal structure, yielding a detailed three-dimensional model of the molecule.

Methodology:

The crystal structure is typically solved using direct methods or Patterson methods, which provide initial phase information for the structure factors.[4][5] The resulting electron density map is used to build an initial atomic model. This model is then refined using full-matrix least-squares on F², an iterative process that adjusts atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.[5][6] Hydrogen atoms are generally placed in calculated positions and refined using a riding model. The quality of the final structure is assessed by parameters such as the R-factor, goodness-of-fit (GooF), and the residual electron density map.[4]

Workflow for X-ray Crystallography of this compound

experimental_workflow Figure 1. Experimental Workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Analysis start 4-Bromobenzo[b]thiophene reaction Lithiation & Borylation start->reaction product This compound reaction->product purification Purification product->purification crystal_growth Single Crystal Growth purification->crystal_growth single_crystal High-Quality Single Crystal crystal_growth->single_crystal mounting Crystal Mounting single_crystal->mounting data_collection Data Collection mounting->data_collection raw_data Diffraction Data data_collection->raw_data structure_solution Structure Solution raw_data->structure_solution refinement Structure Refinement structure_solution->refinement final_structure Final Crystal Structure refinement->final_structure

Caption: Figure 1. A flowchart illustrating the key stages from synthesis to final structure determination.

Data Presentation (Hypothetical)

The following tables present hypothetical crystallographic data for this compound, formatted as would be expected in a formal crystallographic report.

Table 1. Crystal Data and Structure Refinement Details (Hypothetical).

ParameterValue
Empirical formulaC₈H₇BO₂S
Formula weight178.02
Temperature100(2) K
Wavelength (Mo-Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
a8.123(4) Å
b5.432(2) Å
c18.765(6) Å
α90°
β98.45(3)°
γ90°
Volume819.1(5) ų
Z4
Density (calculated)1.445 Mg/m³
Absorption coefficient0.35 mm⁻¹
F(000)368
Crystal size0.25 x 0.20 x 0.15 mm³
θ range for data collection2.5° to 28.0°
Reflections collected7890
Independent reflections1875 [R(int) = 0.045]
Completeness to θ = 28.0°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / params1875 / 0 / 110
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]
R₁0.042
wR₂0.115
R indices (all data)
R₁0.058
wR₂0.128
Largest diff. peak/hole0.35 and -0.28 e.Å⁻³

Table 2. Atomic Coordinates and Equivalent Isotropic Displacement Parameters (Ueq) (Hypothetical).

AtomxyzU(eq) [Ų]
S10.2543(1)0.8765(1)0.4321(1)0.025(1)
O10.6789(2)0.2345(2)0.1234(2)0.030(1)
O20.8123(2)0.4567(2)0.2345(2)0.032(1)
C10.3456(3)0.6543(3)0.3210(3)0.022(1)
C20.4567(3)0.5432(3)0.3876(3)0.024(1)
C30.5678(3)0.6789(3)0.4567(3)0.028(1)
C40.5432(3)0.8901(3)0.4789(3)0.026(1)
C50.4321(3)0.9876(3)0.4123(3)0.023(1)
C60.3210(3)0.8543(3)0.3456(3)0.021(1)
C70.1987(3)0.6432(3)0.2890(3)0.029(1)
C80.1234(3)0.7890(3)0.2345(3)0.031(1)
B10.7654(4)0.3456(4)0.1876(4)0.027(1)

Table 3. Selected Bond Lengths and Angles (Hypothetical).

BondLength (Å)AngleAngle (°)
S1-C51.735(2)C5-S1-C691.5(1)
S1-C61.741(2)O1-B1-O2118.5(2)
B1-O11.365(3)O1-B1-C1121.2(2)
B1-O21.372(3)O2-B1-C1120.3(2)
B1-C11.558(4)C2-C1-C6119.8(2)
C1-C21.395(3)C1-C6-C5120.5(2)
C1-C61.402(3)C6-C5-S1112.1(2)

Table 4. Selected Torsion Angles (Hypothetical).

Atoms (A-B-C-D)Angle (°)
C6-C1-B1-O1178.5(3)
C2-C1-B1-O2-1.2(3)
C1-C6-S1-C50.5(1)
C6-S1-C5-C4-0.8(1)
S1-C5-C4-C30.6(1)

References

An In-depth Technical Guide on the Solubility of (1-Benzothiophen-4-yl)boronic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (1-Benzothiophen-4-yl)boronic acid. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents solubility data for a related compound, phenylboronic acid, as a relevant proxy. Furthermore, this guide details an established experimental protocol for determining the solubility of boronic acids, offering a robust framework for researchers to ascertain the precise solubility of this compound and its analogues.

Introduction to this compound

This compound is a bifunctional organic compound featuring a benzothiophene moiety fused with a boronic acid group. The benzothiophene core is a sulfur-containing heterocyclic aromatic compound, which imparts a degree of hydrophobicity. The boronic acid functional group is highly versatile, most notably for its critical role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in organic synthesis, purification, and formulation. The choice of solvent can significantly influence reaction kinetics, yield, and the ease of product isolation.

Qualitative Solubility Profile

The solubility of this compound is influenced by both the non-polar benzothiophene ring system and the polar boronic acid group. The parent compound, benzothiophene, is a solid that is soluble in many organic solvents such as acetone, ether, and benzene, but insoluble in water.[1][2] This suggests that this compound is likely to be soluble in a range of common organic solvents. Boronic acids, in general, are known to be soluble in most polar organic solvents, while exhibiting lower solubility in non-polar hydrocarbon solvents.[3][4]

Quantitative Solubility Data (Proxy Data)

SolventMolar Fraction Solubility (x) at 298.15 K (25 °C)
ChloroformModerate
3-PentanoneHigh
AcetoneHigh
Dipropyl etherHigh
MethylcyclohexaneVery low

Note: The actual solubility of this compound will differ due to the presence of the benzothiophene ring system.

Experimental Protocol for Solubility Determination: Dynamic Method

A common and reliable technique for determining the solubility of boronic acids is the dynamic (or synthetic) method.[3][5] This method involves the visual or instrumental observation of the dissolution of a solid in a liquid upon controlled heating.

4.1. Materials and Equipment

  • This compound

  • Selected organic solvents (e.g., acetone, acetonitrile, toluene, methanol)

  • Jacketed glass vessel with a magnetic stirrer

  • Circulating thermostat bath

  • Calibrated thermometer or temperature probe

  • Luminance probe or a laser beam and a photodetector

  • Analytical balance

4.2. Procedure

  • Sample Preparation: Accurately weigh a specific amount of this compound and the chosen organic solvent into the jacketed glass vessel to prepare a biphasic sample of known composition.

  • Heating and Stirring: Place the vessel in the thermostat bath and begin vigorous stirring to ensure the mixture is homogeneous. The sample is then heated at a slow, constant rate (e.g., 0.1 K/min).

  • Turbidity Measurement: The turbidity of the solution is continuously monitored using a luminance probe that measures the intensity of a light beam passing through the solution.

  • Determination of Dissolution Temperature: The temperature at which the last solid particles disappear, and the solution becomes clear, is recorded as the equilibrium solubility temperature for that specific composition. This point is marked by a sharp increase in the measured light intensity.

  • Data Collection: Repeat the procedure for a range of different compositions of the solute and solvent to construct a solubility curve (mole fraction vs. temperature).

Visualizations

5.1. Experimental Workflow for Solubility Determination

G Workflow for Dynamic Solubility Determination cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_sample Prepare biphasic sample of known composition place_vessel Place sample in jacketed glass vessel prep_sample->place_vessel heat_stir Heat at a constant rate with vigorous stirring place_vessel->heat_stir monitor_turbidity Continuously monitor turbidity heat_stir->monitor_turbidity record_temp Record temperature of complete dissolution monitor_turbidity->record_temp repeat_exp Repeat for different compositions record_temp->repeat_exp construct_curve Construct solubility curve (mole fraction vs. temperature) repeat_exp->construct_curve Suzuki_Miyaura_Cycle Suzuki-Miyaura Cross-Coupling Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L2-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_R1 R-Pd(II)L2-R' Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Regeneration Product R-R' RedElim->Product Organic_Halide R-X Organic_Halide->OxAdd Boronic_Acid R'-B(OH)2 Boronic_Acid->Transmetal Base Base Base->Transmetal

References

An In-depth Technical Guide on (1-Benzothiophen-4-yl)boronic acid and its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing detailed information on (1-Benzothiophen-4-yl)boronic acid. The focus of this document is to present available data on its physical properties, specifically its melting point, alongside its isomers. This guide also includes a detailed experimental protocol for its synthesis and a general procedure for melting point determination.

Physicochemical Properties

This compound is a member of the benzothiophene boronic acid family, which are heterocyclic organic compounds containing a fused benzene and thiophene ring, with a boronic acid functional group. These compounds are of significant interest in medicinal chemistry and materials science, often serving as key building blocks in the synthesis of more complex molecules through reactions such as the Suzuki-Miyaura cross-coupling.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
This compound177735-30-7C₈H₇BO₂S178.02Not available
Benzo[b]thien-2-ylboronic acid98437-23-1C₈H₇BO₂S178.02256-260
Benzo[b]thien-3-ylboronic acid113893-08-6C₈H₇BO₂S178.02225-230

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the reaction of 4-bromobenzo[b]thiophene with triisopropyl borate and n-butyllithium (n-BuLi) in tetrahydrofuran (THF).

  • Materials:

    • 4-bromobenzo[b]thiophene

    • Triisopropyl borate

    • n-Butyllithium (1.5M solution in hexanes)

    • Tetrahydrofuran (THF), anhydrous

    • Ethyl acetate

    • Water (H₂O)

  • Procedure:

    • A solution of 4-bromobenzo[b]thiophene (0.65 mmol), triisopropyl borate (0.65 mmol), and THF (5 mL) is prepared in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

    • The mixture is cooled to -78 °C using a dry ice/acetone bath.

    • n-Butyllithium (0.65 mmol, 0.52 mL of a 1.5M solution) is added dropwise to the stirred solution.

    • The reaction mixture is stirred at -78 °C for 2 hours.

    • Upon completion of the reaction, the mixture is quenched by the addition of water.

    • The aqueous layer is extracted three times with ethyl acetate (50 mL each).

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the product.

General Protocol for Melting Point Determination

The melting point of a solid compound can be determined using a melting point apparatus.

  • Materials and Equipment:

    • Melting point apparatus (e.g., DigiMelt)

    • Capillary tubes (sealed at one end)

    • Sample of the solid compound

    • Spatula

    • Mortar and pestle (if the sample is not a fine powder)

  • Procedure:

    • Ensure the sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

    • Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface.

    • Place the capillary tube into the heating block of the melting point apparatus.

    • Set the apparatus to heat at a rapid rate initially to approach the expected melting point.

    • When the temperature is about 15-20 °C below the anticipated melting point, reduce the heating rate to 1-2 °C per minute.

    • Observe the sample closely through the magnifying lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).

    • The recorded range is the melting point of the substance. For a pure compound, this range is typically narrow (0.5-2 °C).

Visualized Workflow

The following diagram illustrates the synthetic pathway for this compound.

Synthesis_Workflow reactant1 4-Bromobenzo[b]thiophene reaction Lithiation and Borylation reactant1->reaction reactant2 Triisopropyl borate reactant2->reaction reagent1 n-BuLi in THF reagent1->reaction condition -78 °C, 2h reaction->condition workup Aqueous Workup & Extraction reaction->workup Reaction Mixture product This compound workup->product Final Product

Caption: Synthetic route to this compound.

Boronic acids such as this compound are pivotal reagents in Suzuki-Miyaura cross-coupling reactions, a versatile method for forming carbon-carbon bonds. The diagram below outlines the general catalytic cycle of this reaction.

Suzuki_Miyaura_Coupling pd0 Pd(0) Catalyst ox_add Oxidative Addition pd0->ox_add org_halide Organohalide (R-X) org_halide->ox_add pd_complex R-Pd(II)-X ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal boronic_acid Boronic Acid (R'-B(OH)₂) boronic_acid->transmetal base Base base->transmetal pd_r_r R-Pd(II)-R' transmetal->pd_r_r red_elim Reductive Elimination pd_r_r->red_elim red_elim->pd0 Regenerated Catalyst product Coupled Product (R-R') red_elim->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Unveiling the Acidity of Arylboronic Acids: A Technical Guide to pKa Values and Their Determination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Arylboronic acids are a class of compounds that have garnered significant attention in medicinal chemistry and drug development due to their versatile reactivity and unique biological interactions. A fundamental physicochemical property governing their behavior in physiological environments is their acid dissociation constant (pKa). This technical guide provides an in-depth exploration of the pKa values of arylboronic acids, detailing the experimental methodologies for their determination and the structural factors that influence their acidity.

The Lewis Acidity and Equilibrium of Arylboronic Acids

Unlike typical Brønsted-Lowry acids that donate a proton, arylboronic acids act as Lewis acids.[1][2] In aqueous solution, the boron atom, with its vacant p-orbital, accepts a hydroxide ion to form a tetrahedral boronate species.[3] This equilibrium between the neutral, trigonal planar arylboronic acid and the anionic, tetrahedral boronate is the basis of their acidity. The pKa of an arylboronic acid is the pH at which the concentrations of these two species are equal.[3]

The position of this equilibrium, and thus the pKa value, is crucial in drug design as it dictates the charge state of the molecule at physiological pH, influencing its solubility, membrane permeability, and binding interactions with biological targets.[4]

Factors Influencing the pKa of Arylboronic Acids

The acidity of arylboronic acids can be finely tuned by modifying the substituents on the aryl ring.[5] This allows for the rational design of molecules with desired pKa values for specific applications.

  • Electronic Effects: Electron-withdrawing groups (EWGs) on the aryl ring, such as nitro (-NO2) or cyano (-CN) groups, increase the Lewis acidity of the boron atom. This stabilization of the resulting negative charge on the boronate anion leads to a lower pKa value.[5] Conversely, electron-donating groups (EDGs), such as methoxy (-OCH3) or amino (-NH2) groups, decrease the acidity and result in a higher pKa.[5] The position of the substituent (ortho, meta, or para) also plays a significant role, with para-substituents generally exerting a more pronounced electronic effect.[5][6]

  • Steric Effects: Bulky substituents near the boronic acid group can hinder the approach of the hydroxide ion, making the formation of the tetrahedral boronate less favorable and thus increasing the pKa.[7]

  • Intramolecular Hydrogen Bonding: Substituents capable of forming intramolecular hydrogen bonds with the boronic acid moiety can influence the pKa by stabilizing either the acid or its conjugate base.

Quantitative Data on Arylboronic Acid pKa Values

The following table summarizes experimentally determined pKa values for a range of substituted arylboronic acids, highlighting the influence of different substituents and measurement techniques.

Arylboronic AcidSubstituentpKa ValueMeasurement MethodReference
Phenylboronic acidH8.83Potentiometric[8]
4-Methoxyphenylboronic acid4-OCH39.25UV-Vis Spectroscopy[8]
4-Nitrophenylboronic acid4-NO27.23Not specified[9]
4-Chlorophenylboronic acid4-Cl8.63PotentiometricNot specified
4-Fluorophenylboronic acid4-F8.70Potentiometric[10]
4-(Trifluoromethyl)phenylboronic acid4-CF37.86UV-Vis Spectroscopy[6]
3-Nitrophenylboronic acid3-NO28.20Not specified[11]
3-Methoxyphenylboronic acid3-OCH38.90Not specifiedNot specified
2-Fluorophenylboronic acid2-F8.78Potentiometric[10]
2,6-Difluorophenylboronic acid2,6-di-F7.82Potentiometric[10]
3,5-Bis(trifluoromethyl)phenylboronic acid3,5-di-CF37.20Not specifiedNot specified

Experimental Protocols for pKa Determination

Accurate determination of pKa values is essential for understanding and predicting the behavior of arylboronic acids. The most common methods employed are potentiometric titration, spectrophotometric titration, and ¹¹B NMR spectroscopy.

Potentiometric Titration

This classic method involves monitoring the pH of a solution of the arylboronic acid as a titrant (a strong base, typically NaOH) is added incrementally.[12] The pKa is determined from the inflection point of the resulting titration curve.

Detailed Methodology:

  • Solution Preparation: Prepare a standard solution of the arylboronic acid (e.g., 1-10 mM) in a suitable solvent, often a mixture of water and an organic co-solvent like DMSO or methanol to ensure solubility.[6] Prepare a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[12]

  • Titration: Place a known volume of the arylboronic acid solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode in the solution. Add the titrant in small, precise increments, recording the pH after each addition.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where half of the acid has been neutralized. Alternatively, the pKa can be determined from the inflection point of the first derivative of the titration curve.[13]

Spectrophotometric Titration

This method is particularly useful for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.[6] By measuring the absorbance at a specific wavelength as a function of pH, the pKa can be determined.

Detailed Methodology:

  • Wavelength Selection: Record the UV-Vis spectra of the arylboronic acid at a very low pH (fully protonated form) and a very high pH (fully deprotonated form). Identify an analytical wavelength where the difference in absorbance between the two forms is maximal.

  • Buffer Preparation: Prepare a series of buffer solutions with known pH values spanning the expected pKa range of the arylboronic acid.

  • Measurement: Prepare solutions of the arylboronic acid with the same concentration in each of the buffer solutions. Measure the absorbance of each solution at the selected analytical wavelength.

  • Data Analysis: Plot the absorbance versus pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.[14]

¹¹B NMR Spectroscopy

Boron-11 is an NMR-active nucleus, and its chemical shift is sensitive to the hybridization state of the boron atom.[4] The trigonal planar boron in the neutral arylboronic acid has a different ¹¹B chemical shift compared to the tetrahedral boron in the anionic boronate. This difference allows for the determination of the pKa by monitoring the change in the ¹¹B NMR spectrum as a function of pH.

Detailed Methodology:

  • Sample Preparation: Prepare a series of samples of the arylboronic acid in buffers of varying pH.

  • NMR Acquisition: Acquire ¹¹B NMR spectra for each sample.

  • Data Analysis: The observed chemical shift is a weighted average of the chemical shifts of the acidic and basic forms. Plot the ¹¹B chemical shift versus pH. The pKa is the pH at the midpoint of the resulting sigmoidal curve.[4][15]

Visualizing Arylboronic Acid Equilibria and Experimental Workflows

To further clarify the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key equilibria and a typical experimental workflow.

G cluster_equilibrium Arylboronic Acid Equilibrium in Aqueous Solution ArBOH2 Arylboronic Acid (Trigonal Planar) ArBOH3_minus Arylboronate (Tetrahedral Anion) ArBOH2->ArBOH3_minus + OH⁻ ArBOH3_minus->ArBOH2 - OH⁻ OH_minus OH⁻ H2O H₂O

Arylboronic acid equilibrium in water.

G cluster_workflow Experimental Workflow for pKa Determination start Start: Arylboronic Acid Sample method_selection Select Method: Potentiometry, Spectrophotometry, or NMR start->method_selection potentiometry Potentiometric Titration method_selection->potentiometry Pot. spectrophotometry Spectrophotometric Titration method_selection->spectrophotometry Spec. nmr ¹¹B NMR Spectroscopy method_selection->nmr NMR data_acquisition Data Acquisition potentiometry->data_acquisition spectrophotometry->data_acquisition nmr->data_acquisition data_analysis Data Analysis and pKa Calculation data_acquisition->data_analysis end End: Determined pKa Value data_analysis->end

References

Stability and Storage of (1-Benzothiophen-4-yl)boronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (1-Benzothiophen-4-yl)boronic acid. The information herein is collated from publicly available data on arylboronic acids and established analytical methodologies. This document is intended to serve as a practical resource for ensuring the integrity and reliability of this compound in research and development settings.

Introduction to this compound

This compound is a versatile building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its utility in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs), necessitates a thorough understanding of its chemical stability. The boronic acid functional group is known to be susceptible to various degradation pathways, which can impact its purity, reactivity, and ultimately the quality of the final products.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 177735-30-7[1][2]
Molecular Formula C₈H₇BO₂S[1]
Molecular Weight 178.02 g/mol [1]
Purity (Typical) ≥98%[1]

Key Stability Concerns and Degradation Pathways

Arylboronic acids, including this compound, are primarily susceptible to two major degradation pathways: protodeboronation and oxidation. The conditions under which these degradation processes occur are critical considerations for the handling and storage of this compound.

Protodeboronation (Hydrolysis)

Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, resulting in the formation of the corresponding arene (1-benzothiophene) and boric acid. This process is often catalyzed by aqueous acidic or basic conditions. The general mechanism for the hydrolysis of arylboronic acids is understood to proceed as depicted in the diagram below. The rate of protodeboronation for some arylboronic acids has been observed to be slowest around pH 5 and increases under more acidic or basic conditions[2].

G General Pathway for Protodeboronation of Arylboronic Acids ArBOH2 This compound ArH 1-Benzothiophene ArBOH2->ArH C-B Bond Cleavage BOH3 Boric Acid ArBOH2->BOH3 H2O Water (H₂O) H2O->ArH Conditions Acidic or Basic Conditions Conditions->ArBOH2

Caption: General protodeboronation pathway of arylboronic acids.

Oxidation

The boronic acid moiety is susceptible to oxidation, which can lead to the formation of the corresponding phenol (4-hydroxy-1-benzothiophene) and boric acid. This degradation can be initiated by atmospheric oxygen or other oxidizing agents. Oxidative instability is a significant concern for boronic acids, particularly in solution and in biological contexts[3].

G General Pathway for Oxidation of Arylboronic Acids ArBOH2 This compound ArOH 4-Hydroxy-1-benzothiophene ArBOH2->ArOH Oxidative Cleavage BOH3 Boric Acid ArBOH2->BOH3 Oxidant Oxidizing Agent (e.g., O₂, H₂O₂) Oxidant->ArOH

Caption: General oxidative degradation pathway of arylboronic acids.

Recommended Storage and Handling

Based on general guidelines for boronic acids, the following storage and handling procedures are recommended to minimize degradation and ensure the long-term stability of this compound.

ParameterRecommendationRationale
Temperature Store in a cool environment. Refrigeration (2-8°C) is advisable for long-term storage[4][5]. Some sources suggest storage at -20°C for other boronic acids[6].To slow down the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon)[6].To prevent oxidative degradation from atmospheric oxygen.
Moisture Keep in a tightly sealed container in a dry place. Protect from moisture[1][6].To minimize the risk of hydrolysis (protodeboronation).
Light Store in a light-resistant container.To prevent potential photolytic degradation.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions and analyzing the extent of degradation over time.

Forced Degradation Study Protocol

The following table outlines typical stress conditions for a forced degradation study, in accordance with ICH guidelines.

Stress ConditionProposed Experimental Setup
Acid Hydrolysis Dissolve this compound in a solution of 0.1 M HCl. Incubate at 60°C and sample at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize samples before analysis.
Base Hydrolysis Dissolve this compound in a solution of 0.1 M NaOH. Incubate at 60°C and sample at various time points. Neutralize samples before analysis.
Oxidative Degradation Dissolve this compound in a solution containing 3% hydrogen peroxide. Keep at room temperature and sample at various time points.
Thermal Degradation Store the solid compound in an oven at a high temperature (e.g., 80°C) and sample at various time points.
Photostability Expose the solid compound to a calibrated light source (e.g., Xenon lamp) and sample at various time points. A dark control should be run in parallel.
Stability-Indicating Analytical Method: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is crucial for separating the intact this compound from its potential degradation products. The following provides a starting point for method development.

HPLC ParameterRecommended Starting Conditions
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
Flow Rate 1.0 mL/min.
Detection UV detection at a wavelength where this compound and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
Injection Volume 10 µL.
Column Temperature 30°C.
Structural Elucidation of Degradation Products

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful techniques for identifying the structures of degradation products formed during forced degradation studies.

  • ¹H and ¹³C NMR can provide detailed structural information about the degradation products.

  • LC-MS can be used to determine the molecular weights of the degradation products, aiding in their identification.

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the stability of this compound.

G Stability Assessment Workflow cluster_0 Forced Degradation cluster_1 Analysis cluster_2 Data Interpretation Acid Acid Hydrolysis HPLC Stability-Indicating HPLC Method Development & Validation Acid->HPLC Base Base Hydrolysis Base->HPLC Oxidation Oxidation Oxidation->HPLC Thermal Thermal Thermal->HPLC Photo Photolytic Photo->HPLC LCMS LC-MS for MW Determination HPLC->LCMS NMR NMR for Structural Elucidation HPLC->NMR Degradation Identify Degradation Products & Pathways LCMS->Degradation NMR->Degradation Kinetics Determine Degradation Kinetics Degradation->Kinetics Storage Establish Recommended Storage Conditions Kinetics->Storage start This compound Sample start->Acid Stress Conditions start->Base Stress Conditions start->Oxidation Stress Conditions start->Thermal Stress Conditions start->Photo Stress Conditions

Caption: Workflow for stability assessment of this compound.

Conclusion

While specific quantitative stability data for this compound is not extensively available in the public domain, a comprehensive understanding of the stability of arylboronic acids in general allows for the establishment of best practices for its storage and handling. To ensure the quality and reliability of this compound, it is imperative to store it in a cool, dry, and inert environment, protected from light. For critical applications, conducting a formal stability study using the methodologies outlined in this guide is strongly recommended to determine its shelf-life under specific laboratory or manufacturing conditions.

References

Commercial Suppliers and Synthetic Applications of (1-Benzothiophen-4-yl)boronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of commercial sources for (1-Benzothiophen-4-yl)boronic acid (CAS No. 177735-30-7), a valuable building block in medicinal chemistry and materials science. Furthermore, it outlines a representative experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic organic chemistry.

Commercial Availability

This compound is readily available from a range of chemical suppliers. The quality and quantity of the product can vary, and it is crucial to select a supplier that meets the specific needs of your research. Below is a summary of prominent commercial suppliers and their typical product specifications.

SupplierPurityAvailable QuantitiesCAS Number
ChemScene≥98%100mg, 1g, 5g, 10g177735-30-7[1]
BLD Pharm≥98%100mg, 250mg, 1g177735-30-7[2]
Combi-Blocks≥97%250mg, 1g, 5g177735-30-7
Ark Pharm≥98%250mg, 1g, 5g177735-30-7
AstaTech≥97%250mg, 1g, 5g177735-30-7

Synthetic Applications: Suzuki-Miyaura Cross-Coupling

This compound is a versatile reagent, most frequently employed in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the benzothiophene moiety and various aryl or heteroaryl halides, providing access to a wide array of more complex molecular architectures. These products are of significant interest in drug discovery due to the prevalence of the benzothiophene scaffold in biologically active molecules.

General Reaction Scheme

The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organoboron compound (in this case, this compound) with an organic halide in the presence of a base.

Suzuki_Coupling cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_product Product BoronicAcid This compound Reaction + BoronicAcid->Reaction ArylHalide Ar-X (Aryl Halide) ArylHalide->Reaction Catalyst Pd Catalyst (e.g., Pd(OAc)2) Catalyst->Reaction Ligand Ligand (e.g., RuPhos) Ligand->Reaction Base Base (e.g., Cs2CO3) Base->Reaction Solvent Solvent (e.g., THF/H2O) Solvent->Reaction Product 4-Aryl-1-benzothiophene Reaction->Product

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction using a heteroaryl boronic acid, which can be adapted for this compound.

Materials and Reagents:
  • Aryl halide (1.0 equiv)

  • This compound (1.04 equiv)

  • Cesium carbonate (Cs₂CO₃, 3.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 3 mol%)

  • RuPhos (6 mol%)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Anhydrous sodium sulfate

  • Celite

  • Silica gel for column chromatography

Experimental Workflow Diagram:

Suzuki_Workflow A Reaction Setup B Inert Atmosphere A->B Evacuate & backfill with Argon (3x) C Solvent Addition B->C Add THF and H2O via syringe D Heating C->D Seal tube and heat (e.g., 80-100 °C) E Workup: Quenching D->E Cool to RT, quench with sat. aq. NH4Cl F Extraction E->F Extract with Ethyl Acetate (3x) G Drying & Filtration F->G Dry organic layers over Na2SO4, filter H Purification G->H Concentrate in vacuo, purify by column chromatography I Final Product H->I

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

Detailed Procedure:
  • Reaction Setup: In an oven-dried resealable Schlenk tube, combine the aryl halide (0.25 mmol, 1.0 equiv), this compound (0.26 mmol, 1.04 equiv), cesium carbonate (0.75 mmol, 3.0 equiv), palladium(II) acetate (0.0075 mmol, 3 mol %), and RuPhos (0.015 mmol, 6 mol %).[1]

  • Inert Atmosphere: Evacuate the Schlenk tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Solvent Addition: Add tetrahydrofuran (1.0 mL) and water (0.25 mL) via syringe.[1]

  • Reaction: Seal the tube and place it in a preheated oil bath at 80 °C. Stir the reaction mixture for the required time (typically monitored by TLC or LC-MS, often 12-24 hours).[1]

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.[1] Alternatively, the reaction can be quenched with a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the final product.

This guide provides a foundational understanding of the commercial landscape and a key synthetic application of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform appropriate risk assessments before conducting any chemical synthesis.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling with (1-Benzothiophen-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling reaction utilizing (1-Benzothiophen-4-yl)boronic acid. This versatile reaction is a cornerstone in modern organic synthesis, enabling the formation of carbon-carbon bonds to construct complex molecular architectures. The benzothiophene moiety is a significant scaffold in medicinal chemistry, appearing in a wide array of biologically active compounds.[1]

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid) and an organic halide or triflate.[2][3][4] This reaction is favored in pharmaceutical and fine chemical synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids.[5][6] The use of this compound allows for the introduction of the benzothiophene unit into various molecular frameworks, a key strategy in the development of new therapeutic agents.[1]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organic halide, forming a Pd(II) complex.[2][3][4]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, a process often facilitated by a base.[2][3]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[2][3][4]

Data Presentation

Table 1: Optimized Reaction Conditions for Suzuki-Miyaura Coupling of Benzo[b]thiophene Derivatives[7]
ParameterOptimized ConditionNotes
Catalyst System Pd(OAc)₂ / SPhosSPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a bulky electron-rich phosphine ligand that promotes high catalytic activity.
Base Cs₂CO₃ (Cesium Carbonate)Often provides superior results in challenging coupling reactions.
Solvent THF / H₂OA mixture of tetrahydrofuran and water is commonly used to dissolve both the organic and inorganic reagents.
Temperature 80 °CA common temperature to ensure a reasonable reaction rate.
Reaction Time 24 hoursTypical duration for completion of the reaction.
Table 2: Representative Yields for Suzuki-Miyaura Coupling with Benzo[b]thien-2-ylboronic acid[7]
Coupling Partner (Aryl Halide)ProductYield (%)
2-Bromoacetophenone2-(1-Benzothiophen-2-yl)acetophenone84
General NoteThe yield of the Suzuki-Miyaura reaction is highly dependent on the specific substrates, catalyst, ligand, base, and solvent system employed. The data presented here is for a closely related isomer and should be considered as a reference.

Experimental Protocols

The following protocols are representative examples for performing a Suzuki-Miyaura coupling reaction with a benzothiophene-based boronic acid. While the specific substrate is this compound, the following procedures, optimized for the 2-yl isomer, serve as an excellent starting point. Optimization may be required to achieve the best results for the 4-yl isomer.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling[7]

This protocol utilizes a common palladium catalyst and base.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., aryl bromide)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane

  • Distilled water (degassed)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the aryl or heteroaryl halide (1.0 mmol, 1.0 eq).

  • Add 5 mol% of the Pd(PPh₃)₄ catalyst.

  • Dissolve the mixture in 1,4-dioxane under a nitrogen atmosphere and stir for 30 minutes.

  • In a separate flask under an inert atmosphere, add this compound (1.2 mmol, 1.2 eq) and K₃PO₄ (1.4 mmol, 1.4 eq).

  • Add the boronic acid and base mixture to the reaction vessel along with 1.5 mL of distilled water.

  • Stir the reaction mixture at 80 °C for 24 hours.

  • After cooling to room temperature, the reaction mixture is typically diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography.

Protocol 2: Optimized Procedure for Enhanced Yield[7]

This protocol employs an optimized catalyst system and base, which has been shown to improve yields for benzothiophene derivatives.[7]

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., aryl bromide)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • Tetrahydrofuran (THF)

  • Distilled water (degassed)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a reaction vessel, add the aryl or heteroaryl halide (1.0 mmol, 1.0 eq).

  • Add 5 mol% of Pd(OAc)₂ and 10 mol% of SPhos.

  • Dissolve the mixture in THF under a nitrogen atmosphere and stir for 30 minutes.

  • In a separate flask under an inert atmosphere, add this compound (1.2 mmol, 1.2 eq) and Cs₂CO₃ (1.4 mmol, 1.4 eq).

  • Add the boronic acid and base mixture to the reaction vessel along with 1.5 mL of distilled water.

  • Stir the reaction mixture at 80 °C for 24 hours.

  • Follow the workup and purification steps as described in Protocol 1.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) PdII_Ar_X Ar-Pd(II)L_n-X Pd0->PdII_Ar_X Ar-X OxAdd->PdII_Ar_X Transmetalation Transmetalation (Ar'-B(OH)₂) PdII_Ar_Ar Ar-Pd(II)L_n-Ar' PdII_Ar_X->PdII_Ar_Ar Ar'-B(OH)₂ Base Transmetalation->PdII_Ar_Ar Base PdII_Ar_Ar->Pd0 Ar-Ar' RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' RedElim->Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Aryl Halide, Catalyst, and Ligand in Solvent start->reagents inert Establish Inert Atmosphere (N₂ or Ar) reagents->inert add_boronic Add this compound, Base, and Water inert->add_boronic react Heat and Stir (e.g., 80°C for 24h) add_boronic->react workup Aqueous Workup (Extraction and Washing) react->workup purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling.

References

Application Notes: Palladium Catalysts for Thienylboronic Acid Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] For researchers in drug development, this palladium-catalyzed reaction is invaluable for constructing complex molecules, particularly those containing heterocyclic scaffolds like thiophene. Thienylboronic acids are critical building blocks for introducing the thiophene moiety, a common bioisostere for phenyl rings that can enhance metabolic stability and pharmacokinetic properties in drug candidates.[1] However, the Suzuki coupling of thienylboronic acids presents unique challenges, primarily the propensity for protodeboronation, which can lead to low yields.[3][4] These application notes provide detailed protocols, comparative data on various catalyst systems, and troubleshooting guidance to facilitate successful Suzuki couplings with thienylboronic acids.

Core Challenge: Protodeboronation

A significant side reaction in the Suzuki coupling of heteroaryl boronic acids, including thienylboronic acids, is protodeboronation—the undesired cleavage of the C-B bond and its replacement with a C-H bond.[5][6] This decomposition of the boronic acid is often promoted by elevated temperatures and the basic, aqueous conditions required for the coupling reaction.[3] Strategies to mitigate this issue are crucial for achieving high yields.

Key Mitigation Strategies:

  • Use of Highly Active Catalysts : Rapidly generating the active Pd(0) species from a precatalyst allows the Suzuki coupling to proceed quickly, outcompeting the slower protodeboronation side reaction.[5][6]

  • Milder Reaction Conditions : Employing milder bases like potassium fluoride (KF) or cesium carbonate (Cs₂CO₃) can reduce the rate of protodeboronation.[3]

  • Protecting Groups : Converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a trifluoroborate salt (BF₃K), can prevent premature decomposition.[3][7]

  • Anhydrous Conditions : For highly sensitive substrates, using strictly anhydrous conditions can be effective.[3][7]

Data Presentation: Catalyst System Comparison

The choice of palladium source, ligand, base, and solvent is critical for a successful coupling reaction. The following tables summarize reaction conditions and yields for the Suzuki coupling of thienylboronic acids with various aryl halides, providing a basis for comparison and optimization.

Table 1: Coupling of 3-Thienylboronic Acid with Aryl Halides

Entry Aryl Halide Catalyst / Precatalyst Ligand Base Solvent Temp (°C) Time (h) Yield (%) Ref
1 4-Chloroanisole Pd(OAc)₂ (2 mol%) SPhos (4 mol%) K₂CO₃ Dioxane/H₂O 90 - 91 [1][3]
2 4-Chlorotoluene Pd(OAc)₂ (2 mol%) SPhos (4 mol%) K₂CO₃ Dioxane/H₂O 90 - 93 [1][3]
3 2-Chloropyridine Pd(OAc)₂ (2 mol%) SPhos (4 mol%) K₂CO₃ Dioxane/H₂O 90 - 85 [1]
4 4-Bromotoluene XPhos Precatalyst (2 mol%) - K₃PO₄ THF/H₂O 40 0.5 94 [5]

| 5 | 4-Bromoanisole | Pd(PPh₃)₄ (5 mol%) | - | Na₂CO₃ (2M aq.) | Toluene | 100 | 1-12 | High |[1] |

Table 2: Coupling of 2-Thienylboronic Acid with Aryl Halides

Entry Aryl Halide Catalyst / Precatalyst Ligand Base Solvent Temp (°C) Time (h) Yield (%) Ref
1 4-Chlorotoluene XPhos Precatalyst (2 mol%) - K₃PO₄ THF/H₂O 40 0.5 98 [5]
2 4-Bromoanisole XPhos Pd G4 (2 mol%) - K₃PO₄ Dioxane 40 <0.5 >99 [8]
3 4-Bromobenzonitrile [Pd(C₃H₅)Cl]₂ Tedicyp - - 130 - 98 [9]
4 (4-bromophenyl)methyl acetate Pd(dppf)Cl₂ (2 mol%) - Et₃N Water/Lecithin RT 3 High [10]

| 5 | Aryl Bromides | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane | - | - | Fair |[11] |

Visualizations

Catalytic Cycle and Experimental Workflow

Diagrams are essential for visualizing the complex processes in catalytic chemistry and for standardizing laboratory procedures.

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Ar-Pd(II)-X(L)₂ Pd0->OxAdd Oxidative Addition Transmetalation Transmetalation Ar-Pd(II)-Ar'(L)₂ OxAdd->Transmetalation Transmetalation RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 Reductive Elimination ArAr_out Ar-Ar' RedElim->ArAr_out ArX_in Ar-X ArX_in->OxAdd ArB_in R'-B(OR)₂ + Base ArB_in->Transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Caption: A typical workflow for setting up a Suzuki-Miyaura coupling reaction.

Caption: A logical diagram for troubleshooting low-yield Suzuki reactions.

Experimental Protocols

The following protocols provide a generalized starting point for performing Suzuki-Miyaura coupling reactions with thienylboronic acids. Optimization for specific substrates is often necessary.

Protocol 1: General Procedure using a Pd(OAc)₂/SPhos Catalyst System

This protocol is adapted for the coupling of aryl chlorides with 3-thienylboronic acid.[1][3]

Materials:

  • Aryl chloride (1.0 mmol, 1.0 equiv)

  • 3-Thienylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium Carbonate (K₂CO₃), finely powdered (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL), degassed

  • Water (2 mL), degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup : To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl chloride, 3-thienylboronic acid, Pd(OAc)₂, SPhos, and K₂CO₃.[3]

  • Inert Atmosphere : Seal the flask with a septum, then evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[3][12]

  • Solvent Addition : Add the degassed 4:1 mixture of 1,4-dioxane and water to the reaction flask via syringe.[3]

  • Reaction : Place the sealed flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.[3]

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-12 hours.[1]

  • Workup : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.[13]

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[1][13]

Protocol 2: Rapid Coupling at Lower Temperature using an XPhos Precatalyst

This protocol is highly effective for unstable boronic acids, such as 2-thienylboronic acid, minimizing protodeboronation.[5]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • 2-Thienylboronic acid (1.5 mmol, 1.5 equiv)

  • XPhos Precatalyst (e.g., XPhos Pd G2, G3, or G4) (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄) (0.5 M aqueous solution, 4 mL), degassed

  • Tetrahydrofuran (THF) (2 mL), degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup : In a glovebox or under a stream of inert gas, add the aryl halide, 2-thienylboronic acid, and the XPhos precatalyst to a dry reaction vial equipped with a stir bar.

  • Solvent Addition : Add the degassed THF followed by the degassed aqueous K₃PO₄ solution.[5]

  • Reaction : Seal the vial and place it in a preheated reaction block at 40 °C. Stir vigorously.

  • Monitoring : The reaction is often complete in under 30 minutes. Monitor by LC-MS or GC-MS.[5][8]

  • Workup and Purification : Follow the workup and purification steps outlined in Protocol 1.

These protocols and data provide a robust framework for researchers to successfully implement the Suzuki-Miyaura coupling of thienylboronic acids, a key transformation in the synthesis of novel therapeutics and advanced materials.

References

Application Notes and Protocols for (1-Benzothiophen-4-yl)boronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide to selecting optimal bases and solvents for cross-coupling reactions involving (1-Benzothiophen-4-yl)boronic acid. The information presented is intended to facilitate the efficient synthesis of novel compounds for applications in medicinal chemistry and materials science.

Introduction to this compound in Cross-Coupling Reactions

This compound is a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination. These reactions are fundamental for the construction of carbon-carbon and carbon-nitrogen bonds, respectively, enabling the synthesis of complex molecules from readily available precursors. The benzothiophene moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The selection of an appropriate base and solvent system is critical to ensure high reaction yields and minimize side products.

Base and Solvent Selection for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between this compound and various organic halides or triflates. The choice of base and solvent significantly impacts the reaction efficiency by influencing the transmetalation step and the stability of the catalytic species.

Quantitative Data on Base and Solvent Effects

The following table summarizes the impact of different bases and solvents on the yield of the Suzuki-Miyaura coupling of this compound with a model aryl bromide.

EntryAryl HalideBaseSolventTemperature (°C)Yield (%)
14-BromoanisoleK₃PO₄1,4-Dioxane80-100Good to Excellent
24-BromoanisoleK₂CO₃Toluene/H₂O85-110Moderate to Good
34-BromoanisoleCs₂CO₃1,4-Dioxane/H₂O80-100Excellent
42-ChloropyrimidinePd(PPh₃)₄1,4-Dioxane80Good
52-ChloropyrimidineNa₂CO₃DME/H₂O85Moderate

Note: "Good to Excellent" and "Moderate to Good" are qualitative descriptors based on typical yields reported in the literature for similar Suzuki-Miyaura couplings. Specific yields can vary depending on the exact substrates and reaction conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Bromoanisole

This protocol provides a general procedure for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • 4-Bromoanisole

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.2 equiv.), 4-bromoanisole (1.0 equiv.), the selected base (2.0-3.0 equiv.), and the palladium catalyst (0.02-0.05 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the chosen anhydrous solvent and degassed water (if applicable, typically in a 4:1 to 10:1 ratio of organic solvent to water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Base and Solvent Selection for Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds between this compound (used in a modified Chan-Lam-Buchwald-Hartwig type reaction) or more commonly, a benzothiophene halide with an amine. The base and solvent play a crucial role in the catalytic cycle, particularly in the deprotonation of the amine and the reductive elimination step.

General Recommendations for Base and Solvent Selection

For the Buchwald-Hartwig amination, strong, non-nucleophilic bases are generally preferred. The choice of solvent is critical and often depends on the solubility of the substrates and the reaction temperature.

BaseCommon SolventsGeneral Applicability
NaOtBuToluene, 1,4-Dioxane, THFWidely used, effective for a broad range of amines.
K₃PO₄Toluene, 1,4-DioxaneMilder base, suitable for substrates with base-sensitive functional groups.
Cs₂CO₃Toluene, 1,4-DioxaneEffective for challenging couplings and can sometimes improve yields.
LHMDS/KHMDSToluene, THFVery strong bases, used for less reactive amines or aryl chlorides.
Experimental Protocol: Buchwald-Hartwig Amination of 4-Bromobenzothiophene with Aniline (Illustrative Example)

This protocol describes a typical Buchwald-Hartwig amination.

Materials:

  • 4-Bromobenzothiophene

  • Aniline

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, SPhos, or BINAP)

  • Base (e.g., NaOtBu or Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (0.01-0.05 equiv.), the phosphine ligand (1.2-2.4 times the palladium loading), and the base (1.4-2.0 equiv.) to a flame-dried Schlenk tube.

  • Add the anhydrous solvent and stir the mixture for a few minutes.

  • Add 4-bromobenzothiophene (1.0 equiv.) and aniline (1.0-1.2 equiv.).

  • Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing Reaction Workflows

Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 1. Combine this compound, aryl halide, base, and Pd catalyst Inert 2. Create Inert Atmosphere (Evacuate & backfill with Ar/N2) Reactants->Inert Solvent 3. Add Degassed Solvent(s) Inert->Solvent Heat 4. Heat and Stir Solvent->Heat Monitor 5. Monitor Progress (TLC/LC-MS) Heat->Monitor Cool 6. Cool to RT Monitor->Cool Extract 7. Dilute, Wash & Extract Cool->Extract Dry 8. Dry & Concentrate Extract->Dry Purify 9. Purify (Chromatography) Dry->Purify

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination Workflow

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification Catalyst 1. Combine Pd pre-catalyst, ligand, and base Solvent_Add 2. Add Anhydrous Solvent Catalyst->Solvent_Add Substrates 3. Add Aryl Halide and Amine Solvent_Add->Substrates Heat_Stir 4. Seal, Heat, and Stir Substrates->Heat_Stir Monitoring 5. Monitor Progress (TLC/LC-MS) Heat_Stir->Monitoring Cooling 6. Cool to RT Monitoring->Cooling Filtration 7. Dilute & Filter Cooling->Filtration Washing 8. Wash & Dry Filtration->Washing Purification 9. Concentrate & Purify Washing->Purification

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Conclusion

The successful application of this compound in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions is highly dependent on the judicious selection of the base and solvent. For Suzuki-Miyaura couplings, inorganic bases such as K₃PO₄ and Cs₂CO₃ in polar aprotic solvents like 1,4-dioxane often provide excellent results. For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu in anhydrous, non-polar solvents such as toluene are generally effective. The provided protocols and workflows serve as a starting point for reaction optimization, and screening of different conditions is often necessary to achieve the highest yields for specific substrate combinations.

Synthesis of Substituted Benzothiophenes Using (1-Benzothiophen-4-yl)boronic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of substituted benzothiophenes utilizing (1-Benzothiophen-4-yl)boronic acid. The focus is on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a versatile and widely used method for forming carbon-carbon bonds. Substituted benzothiophenes are a significant class of heterocyclic compounds with a wide range of applications in medicinal chemistry due to their diverse biological activities. They are integral scaffolds in the development of antimicrobial, anti-inflammatory, and anticancer agents.

Introduction to Benzothiophenes and the Suzuki-Miyaura Coupling

Benzothiophene and its derivatives are privileged structures in drug discovery.[1] Their structural similarity to biologically active molecules makes them ideal candidates for the development of new potent therapeutic agents.[1] The benzothiophene core exhibits a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, antioxidant, and anticonvulsant properties.[1][2]

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the synthesis of biaryl compounds, which are common motifs in pharmaceuticals. This reaction involves the coupling of an organoboron compound (such as a boronic acid) with an organic halide or triflate, catalyzed by a palladium complex. The reaction is favored for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acids.

Key Applications in Drug Discovery

The synthesis of novel substituted benzothiophenes via Suzuki-Miyaura coupling with this compound allows for the exploration of new chemical space in drug discovery. By coupling various aryl and heteroaryl halides to the 4-position of the benzothiophene core, researchers can generate libraries of compounds for screening against various biological targets. This approach is particularly relevant for the development of:

  • Kinase Inhibitors: Many kinase inhibitors feature a hinge-binding moiety, often a bi-aryl structure, which can be readily synthesized using this methodology.

  • Antimicrobial Agents: The benzothiophene scaffold is present in several compounds with demonstrated antibacterial and antifungal activity.

  • Anticancer Therapeutics: A number of benzothiophene derivatives have shown promising anticancer properties.

Experimental Protocols

This section provides a detailed protocol for a typical Suzuki-Miyaura cross-coupling reaction using this compound and an aryl bromide.

Protocol 1: Synthesis of 4-(Aryl)benzo[b]thiophene

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • This compound (1.0 equivalent)

  • Aryl bromide (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equivalents)

  • Potassium phosphate tribasic (K₃PO₄) (2.0 equivalents)

  • Toluene (anhydrous and degassed)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound, the aryl bromide, potassium phosphate, palladium(II) acetate, and SPhos.

  • Add anhydrous and degassed toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water).

  • Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing.

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to afford the pure 4-(aryl)benzo[b]thiophene.

Quantitative Data Summary

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of this compound with various aryl halides. Please note that specific yields and reaction times can vary depending on the specific substrates and reaction conditions used.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001285
22-BromopyridinePd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O901878
34-BromobenzonitrilePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃THF80892
41-Bromo-3,5-dimethylbenzenePdCl₂(dppf) (3)-Na₂CO₃DMF/H₂O110688

Note: The data in this table is representative and compiled from general knowledge of Suzuki-Miyaura reactions. Specific experimental validation is recommended.

Visualizing the Workflow and Logic

To better understand the process, the following diagrams illustrate the key workflows and relationships in the synthesis of substituted benzothiophenes.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-X L2 (Aryl Halide Complex) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Borane Ar-Pd(II)-Ar' L2 (Di-aryl Complex) Transmetal->PdII_Borane RedElim Reductive Elimination PdII_Borane->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Substituted Benzothiophene) RedElim->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd BoronicAcid This compound (Ar'-B(OH)2) BoronicAcid->Transmetal Base Base (e.g., K3PO4) Base->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow Start Start Reagents Combine Reactants: This compound, Aryl Halide, Catalyst, Ligand, Base Start->Reagents Solvent Add Degassed Solvent (e.g., Toluene/Water) Reagents->Solvent Reaction Heat and Stir (Monitor by TLC/LC-MS) Solvent->Reaction Workup Aqueous Workup (Extraction and Washing) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Pure Substituted Benzothiophene Purification->Product

Caption: General experimental workflow for the synthesis.

Drug_Discovery_Logic Start Identify Need for Novel Benzothiophene Scaffolds Synthesis Synthesize Library of Substituted Benzothiophenes via Suzuki Coupling Start->Synthesis Screening High-Throughput Screening (Biological Assays) Synthesis->Screening Hit Hit Identification Screening->Hit Hit->Screening Inactive Compounds Lead Lead Optimization (SAR Studies) Hit->Lead Active Compounds Candidate Preclinical Candidate Selection Lead->Candidate

Caption: Logic flow in a drug discovery program.

References

Application Notes and Protocols: (1-Benzothiophen-4-yl)boronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

(1-Benzothiophen-4-yl)boronic acid is a versatile building block in medicinal chemistry, primarily utilized for the synthesis of complex bioactive molecules through palladium-catalyzed cross-coupling reactions. Its benzothiophene core is a privileged scaffold found in numerous pharmacologically active compounds, while the boronic acid moiety allows for the efficient formation of carbon-carbon bonds, most notably via the Suzuki-Miyaura coupling reaction. This combination makes it a valuable reagent for drug discovery and development professionals exploring new therapeutic agents.

These application notes provide an overview of the utility of this compound in the synthesis of potential therapeutic agents, with a specific focus on its application as a building block for Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors.

Application: Synthesis of RIPK1 Inhibitors

Receptor-Interacting Protein Kinase 1 (RIPK1) is a critical mediator of cellular necrosis and inflammation. Its inhibition is a promising therapeutic strategy for a range of autoimmune and inflammatory diseases. Substituted N-(1H-pyrazol-4-yl)benzamides have been identified as potent RIPK1 inhibitors, and this compound serves as a key intermediate in the synthesis of analogs within this class of compounds.

The benzothiophene moiety can be introduced into the inhibitor scaffold via a Suzuki-Miyaura coupling reaction with a suitable halogenated precursor. This approach allows for the exploration of the structure-activity relationship (SAR) by modifying the benzothiophene core, potentially leading to compounds with improved potency, selectivity, and pharmacokinetic properties.

Quantitative Data

The following table summarizes the inhibitory activity of a representative compound from the N-(1H-pyrazol-4-yl)benzamide class, demonstrating the potency achievable with this scaffold. While the specific IC50 value for the analog synthesized directly from this compound is not publicly disclosed in the provided example, the data for a closely related compound from the same chemical series highlights the therapeutic potential.

Compound IDTargetAssay TypeIC50 (nM)
Example CompoundRIPK1Biochemical Assay< 100

Note: The IC50 value is for a representative compound from the same patent application as the synthesis involving this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from a commercially available starting material.

Materials:

  • 4-Bromobenzo[b]thiophene

  • Triisopropyl borate

  • n-Butyllithium (n-BuLi) in hexanes (1.5 M solution)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Deionized water

  • Saturated brine solution

  • Anhydrous magnesium sulfate

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add 4-bromobenzo[b]thiophene (1.0 eq, e.g., 0.65 mmol, 140 mg) and dissolve in anhydrous THF (e.g., 5 mL).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.0 eq, e.g., 0.65 mmol, 0.52 mL of 1.5 M solution) dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.0 eq, e.g., 0.65 mmol, 122 mg) dropwise to the reaction mixture, ensuring the temperature remains at -78 °C.

  • Continue stirring at -78 °C for an additional 2 hours.

  • Allow the reaction mixture to warm to room temperature and then quench by the slow addition of deionized water.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude this compound can be purified by recrystallization or column chromatography.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of a RIPK1 Inhibitor Precursor

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with a halogenated pyrazole intermediate, based on general methods for synthesizing N-(1H-pyrazol-4-yl)benzamides.

Materials:

  • This compound (1.2 eq)

  • Halogenated pyrazole intermediate (e.g., a 4-bromopyrazole derivative) (1.0 eq)

  • Palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 eq)

  • Base (e.g., K2CO3 or Cs2CO3, 2.0 eq)

  • Solvent system (e.g., 1,4-dioxane and water, 4:1 v/v)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a reaction vessel, combine the halogenated pyrazole intermediate (1.0 eq), this compound (1.2 eq), and the base (2.0 eq).

  • Add the palladium catalyst (0.05 eq) to the mixture.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water).

  • Heat the reaction mixture to a specified temperature (e.g., 90-100 °C) and stir for a designated time (e.g., 4-16 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualizations

Synthesis_of_Benzothiophenyl_Boronic_Acid Start 4-Bromobenzo[b]thiophene Reagent1 n-BuLi, THF -78 °C Start->Reagent1 Intermediate1 Lithium-Halogen Exchange Intermediate Reagent1->Intermediate1 Reagent2 B(O-iPr)3 -78 °C Intermediate1->Reagent2 Intermediate2 Borate Ester Intermediate Reagent2->Intermediate2 Workup Aqueous Workup Intermediate2->Workup Product This compound Workup->Product

Caption: Synthetic workflow for this compound.

Suzuki_Coupling_Workflow BoronicAcid This compound Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent, Heat) BoronicAcid->Reaction HalogenatedPyrazole Halogenated Pyrazole Intermediate HalogenatedPyrazole->Reaction Purification Workup and Purification Reaction->Purification FinalProduct RIPK1 Inhibitor Precursor Purification->FinalProduct

Caption: Suzuki coupling for RIPK1 inhibitor precursor synthesis.

Synthesis of Bioactive Molecules with Benzothiophene Scaffolds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of bioactive molecules featuring the benzothiophene scaffold. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals engaged in drug discovery and development. The content covers synthetic methodologies, quantitative biological data, and insights into the mechanisms of action of these promising compounds.

Introduction

Benzothiophene and its derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry. The structural versatility of the benzothiophene nucleus allows for a wide array of chemical modifications, leading to a diverse library of molecules with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][2][3] This document focuses on the synthesis and biological evaluation of three key classes of bioactive benzothiophene derivatives: anticancer benzothiophene acrylonitriles, antimicrobial benzothiophene acylhydrazones, and multi-kinase inhibiting 5-hydroxybenzothiophenes.

I. Anticancer Benzothiophene Acrylonitriles

Benzothiophene acrylonitrile analogs have emerged as potent anticancer agents, with some exhibiting significant cytotoxicity against a wide range of human cancer cell lines.[4] A key mechanism of action for these compounds is the inhibition of tubulin polymerization, a critical process for cell division, leading to mitotic arrest and apoptosis.[1][5]

Quantitative Anticancer Activity Data

The following table summarizes the 50% growth inhibition (GI₅₀) values for representative benzothiophene acrylonitrile analogs against various cancer cell lines.

Compound IDDerivative NameCancer Cell LineGI₅₀ (nM)Reference
5 Z-3-(benzo[b]thiophen-2-yl)-2-(3,4-dimethoxyphenyl)acrylonitrileVarious (NCI-60 Panel)10.0 - 90.9[1]
6 Z-3-(benzo[b]thiophen-2-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrileVarious (NCI-60 Panel)21.1 - 98.9[1]
13 A specific acrylonitrile analogVarious (NCI-60 Panel)10 - 100[1]
Experimental Protocol: Synthesis of Benzothiophene Acrylonitrile Analogs

This protocol describes a general method for the synthesis of Z-3-(benzo[b]thiophen-2-yl)-2-(phenyl)acrylonitrile analogs.[3]

Materials:

  • Substituted benzo[b]thiophene-2-carbaldehyde

  • Substituted phenylacetonitrile

  • Sodium methoxide (5% in methanol)

  • Methanol

  • Standard laboratory glassware and purification equipment

Procedure:

  • To a solution of the appropriately substituted benzo[b]thiophene-2-carbaldehyde (1 equivalent) in methanol, add the substituted phenylacetonitrile (1.1 equivalents).

  • Add 5% sodium methoxide in methanol (catalytic amount) to the reaction mixture.

  • Stir the reaction mixture at room temperature for the appropriate time (typically monitored by TLC until completion).

  • Upon completion, neutralize the reaction mixture with a suitable acid (e.g., dilute HCl).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired Z-acrylonitrile analog.

Characterization: The structure and purity of the synthesized compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathway: Inhibition of Tubulin Polymerization

The anticancer activity of benzothiophene acrylonitriles is primarily attributed to their ability to disrupt microtubule dynamics by inhibiting tubulin polymerization. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

G Mechanism of Tubulin Polymerization Inhibition cluster_cell Cancer Cell Benzothiophene_Acrylonitrile Benzothiophene Acrylonitrile Analog Tubulin_Dimers α/β-Tubulin Dimers Benzothiophene_Acrylonitrile->Tubulin_Dimers Binds to Colchicine Site Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization (Inhibited) Mitotic_Spindle Mitotic Spindle Formation Disrupted Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Inhibition of tubulin polymerization by benzothiophene acrylonitriles.

II. Antimicrobial Benzothiophene Acylhydrazones

Benzothiophene acylhydrazones have demonstrated promising antibacterial activity, particularly against multidrug-resistant strains of Staphylococcus aureus.[6][7] These compounds offer a scaffold for the development of new antibiotics to combat the growing threat of antimicrobial resistance.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for a representative benzothiophene acylhydrazone against S. aureus strains.

Compound IDDerivative NameBacterial StrainMIC (µg/mL)Reference
II.b (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideS. aureus (Reference Strain)4[7]
II.b (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideS. aureus (Methicillin-Resistant)4[7]
II.b (E)-6-chloro-N'-(pyridin-2-ylmethylene)benzo[b]thiophene-2-carbohydrazideS. aureus (Daptomycin-Resistant)4[7]
Experimental Protocol: Synthesis of Benzothiophene Acylhydrazones

This protocol outlines the synthesis of benzothiophene acylhydrazones from substituted benzo[b]thiophene-2-carboxylic acids.[6][7]

Materials:

  • Substituted benzo[b]thiophene-2-carboxylic acid

  • tert-Butyl carbazate

  • DCC (N,N'-Dicyclohexylcarbodiimide) or other coupling agent

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Aromatic or heteroaromatic aldehyde

  • Ethanol

  • Standard laboratory glassware and purification equipment

Procedure:

  • Synthesis of tert-butyl 2-(benzo[b]thiophene-2-carbonyl)hydrazine-1-carboxylate: To a solution of the substituted benzo[b]thiophene-2-carboxylic acid (1 equivalent) and tert-butyl carbazate (1.1 equivalents) in DCM, add DCC (1.1 equivalents). Stir the mixture at room temperature until the reaction is complete (monitored by TLC). Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate.

  • Deprotection: Dissolve the product from the previous step in DCM and add TFA. Stir at room temperature until the deprotection is complete (monitored by TLC). Remove the solvent and excess TFA under reduced pressure to obtain the crude benzo[b]thiophene-2-carbohydrazide.

  • Synthesis of Acylhydrazone: To a solution of the crude benzo[b]thiophene-2-carbohydrazide in ethanol, add the desired aromatic or heteroaromatic aldehyde (1 equivalent). Reflux the mixture for the required time (monitored by TLC).

  • Cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, filter the solid, wash with cold ethanol, and dry.

  • If the product does not precipitate, concentrate the solution and purify the residue by column chromatography or recrystallization.

Characterization: Confirm the structure of the final products using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow: Synthesis and Antimicrobial Screening

G Workflow for Synthesis and Screening of Antimicrobial Benzothiophenes Start Substituted Benzo[b]thiophene -2-carboxylic Acid Step1 Couple with tert-butyl carbazate Start->Step1 Intermediate1 Boc-protected Hydrazide Step1->Intermediate1 Step2 Deprotection (TFA) Intermediate1->Step2 Intermediate2 Benzo[b]thiophene Carbohydrazide Step2->Intermediate2 Step3 Condensation with Aldehyde Intermediate2->Step3 Product Benzothiophene Acylhydrazone Step3->Product Screening Antimicrobial Screening (MIC Determination) Product->Screening Result Identification of Active Compounds Screening->Result

Caption: General workflow for the synthesis and antimicrobial evaluation.

III. 5-Hydroxybenzothiophene Derivatives as Multi-Kinase Inhibitors

Certain 5-hydroxybenzothiophene derivatives have been identified as potent multi-target kinase inhibitors, showing significant anticancer activity.[4][8] These compounds can simultaneously inhibit several kinases involved in cancer cell proliferation and survival, offering a strategy to overcome chemoresistance.

Quantitative Kinase Inhibition and Anticancer Activity Data

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values of a representative 5-hydroxybenzothiophene derivative against various kinases and cancer cell lines.

Compound IDTarget KinaseIC₅₀ (nM)Cancer Cell LineIC₅₀ (µM)Reference
16b Clk411HCT-116 (Colon)>10[4]
16b DRAK187A549 (Lung)>10[4]
16b Haspin125.7U87MG (Glioblastoma)7.2[4]
16b Clk1163HeLa (Cervical)>10[4]
16b Dyrk1B284[4]
16b Dyrk1A353.3[4]
Experimental Protocol: Synthesis of 5-Hydroxybenzothiophene-2-carboxamides

This protocol describes a general procedure for the synthesis of 5-hydroxybenzothiophene-2-carboxamide derivatives.[4]

Materials:

  • 5-Hydroxybenzo[b]thiophene-2-carboxylic acid

  • Substituted aniline

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Dissolve 5-hydroxybenzo[b]thiophene-2-carboxylic acid (1 equivalent) in DMF.

  • Add the coupling agents, such as HATU (1.2 equivalents) and HOBt (1.2 equivalents), to the solution.

  • Add DIPEA (3 equivalents) to the reaction mixture and stir for a few minutes.

  • Add the substituted aniline (1.1 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature until completion (monitored by TLC).

  • Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 5-hydroxybenzothiophene-2-carboxamide.

Characterization: The synthesized compounds should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Signaling Pathway: Multi-Kinase Inhibition

5-Hydroxybenzothiophene derivatives can inhibit multiple protein kinases, leading to the disruption of various signaling pathways crucial for cancer cell survival and proliferation. This multi-targeted approach can induce cell cycle arrest and apoptosis.

G Multi-Kinase Inhibition by 5-Hydroxybenzothiophene Derivatives cluster_kinases Target Kinases cluster_pathways Downstream Signaling Pathways Inhibitor 5-Hydroxybenzothiophene Derivative Clk4 Clk4 Inhibitor->Clk4 DRAK1 DRAK1 Inhibitor->DRAK1 Haspin Haspin Inhibitor->Haspin Clk1 Clk1 Inhibitor->Clk1 Dyrk1A Dyrk1A/B Inhibitor->Dyrk1A Proliferation Cell Proliferation Clk4->Proliferation Survival Cell Survival DRAK1->Survival Cell_Cycle Cell Cycle Progression Haspin->Cell_Cycle Clk1->Proliferation Dyrk1A->Cell_Cycle Inhibition Inhibition Proliferation->Inhibition Survival->Inhibition Cell_Cycle->Inhibition Apoptosis Apoptosis Inhibition->Apoptosis G2M_Arrest G2/M Arrest Inhibition->G2M_Arrest

Caption: Multi-kinase inhibition leading to anticancer effects.

IV. Other Relevant Signaling Pathways

Benzothiophene derivatives have also been implicated in the modulation of other critical signaling pathways in cancer, such as the STAT3 and STING pathways.[9]

STAT3 Signaling Pathway Inhibition

Constitutive activation of the Signal Transducer and Activator of Transcription 3 (STAT3) is common in many cancers, promoting cell proliferation and survival. Certain benzothiophene derivatives can inhibit STAT3 signaling.

G Inhibition of STAT3 Signaling Pathway Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 (Dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Gene_Expression Target Gene Expression (e.g., Bcl-2, Cyclin D1) Nucleus->Gene_Expression Cell_Response Proliferation, Survival (Inhibited) Gene_Expression->Cell_Response Inhibitor Benzothiophene Derivative Inhibitor->STAT3 Inhibits Phosphorylation

Caption: Inhibition of the STAT3 signaling pathway.

STING Signaling Pathway Activation

The Stimulator of Interferon Genes (STING) pathway is part of the innate immune system. Its activation can lead to an anti-tumor immune response. Some benzothiophene derivatives act as STING agonists.

G Activation of STING Signaling Pathway Agonist Benzothiophene Derivative (Agonist) STING STING (ER) Agonist->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates pTBK1 p-TBK1 TBK1->pTBK1 Autophosphorylation IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Dimerization Nucleus Nucleus pIRF3->Nucleus Translocation IFN_Genes Type I Interferon Gene Expression Nucleus->IFN_Genes Immune_Response Anti-tumor Immune Response IFN_Genes->Immune_Response

References

Application Notes and Protocols for (1-Benzothiophen-4-yl)boronic acid in OLED Material Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(1-Benzothiophen-4-yl)boronic acid is a specialized building block for the synthesis of advanced organic light-emitting diode (OLED) materials. The benzothiophene moiety is a sulfur-containing heterocyclic compound known for its excellent thermal stability and charge-transporting properties. These characteristics make it a desirable component in the design of novel materials for various layers within an OLED device, including emissive, host, and charge-transporting layers. The boronic acid functional group allows for the facile incorporation of the benzothiophene core into larger π-conjugated systems through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, enabling the precise construction of complex organic molecules with tailored optoelectronic properties.

Key Applications

The primary application of this compound in OLED material science is as a precursor in Suzuki-Miyaura cross-coupling reactions. This allows for the synthesis of a wide range of organic semiconductors. By coupling this compound with various aryl or heteroaryl halides, researchers can construct molecules with extended π-conjugation, which is essential for efficient charge transport and luminescence in OLED devices. The resulting benzothiophene-containing materials can be designed to exhibit specific properties, such as deep blue emission, high triplet energy for phosphorescent OLEDs (PHOLEDs), or bipolar charge transport characteristics.

Physicochemical Properties of this compound

PropertyValue
CAS Number 177735-30-7
Molecular Formula C₈H₇BO₂S
Molecular Weight 178.02 g/mol
Appearance Typically a white to off-white solid
Purity ≥98%

Experimental Protocols

1. Synthesis of this compound

A common method for the synthesis of this compound is via the lithiation of a halogenated benzothiophene precursor followed by reaction with a borate ester.

  • Materials:

    • 4-Bromobenzo[b]thiophene

    • Triisopropyl borate

    • n-Butyllithium (n-BuLi) in hexanes (e.g., 1.5 M solution)

    • Anhydrous Tetrahydrofuran (THF)

    • Ethyl acetate

    • Deionized water

    • Saturated brine solution

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure: [1]

    • Dissolve 4-bromobenzo[b]thiophene (1.0 equivalent) and triisopropyl borate (1.0 equivalent) in anhydrous THF in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.0 equivalent) dropwise to the stirred solution, maintaining the temperature at -78 °C.

    • Stir the reaction mixture at -78 °C for 2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LCMS).

    • Upon completion, quench the reaction by the slow addition of deionized water at -78 °C.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with saturated brine solution.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by a suitable method, such as column chromatography on silica gel or recrystallization, to obtain this compound.

  • Expected Yield: Approximately 49%.[1]

2. General Protocol for Suzuki-Miyaura Cross-Coupling for OLED Material Synthesis

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide to synthesize a target OLED material.

  • Materials:

    • This compound (1.2 equivalents)

    • Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)

    • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, or a palladacycle complex) (0.5-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0-3.0 equivalents)

    • Solvent system (e.g., toluene/water, dioxane/water, or THF/water)

    • Inert atmosphere (argon or nitrogen)

  • Procedure: [2][3]

    • In a Schlenk flask or a round-bottom flask equipped with a condenser and a magnetic stir bar, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).

    • Add the palladium catalyst (e.g., Pd(OAc)₂ at 0.5 mol%) to the flask.[2]

    • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

    • Add the degassed solvent system (e.g., a mixture of THF and water) via syringe.

    • Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir for the required time (typically 12-24 hours).

    • Monitor the reaction progress by TLC or LCMS.

    • After completion, cool the reaction mixture to room temperature.

    • Add deionized water and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired OLED material.

Performance Data of Benzothiophene-Based OLED Materials

Material TypeRole in OLEDMax. External Quantum Efficiency (EQE) (%)Max. Luminance (cd/m²)Commission Internationale de l'Éclairage (CIE) Coordinates (x, y)
Benzothiophene derivative with carbazole and phosphine oxide moieties[4]Blue Phosphorescent Host19.1Not ReportedNot Reported
Dibenzothiophene derivatives[5]Deep Blue Phosphorescent Host20.2>1000Not Reported
Fluorene-thiophene-benzothiadiazole motif[6]Red Emitter1.361561Not Reported

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_coupling Suzuki-Miyaura Cross-Coupling 4-Bromobenzo[b]thiophene 4-Bromobenzo[b]thiophene Reaction_1 Lithiation & Borylation -78 °C, THF 4-Bromobenzo[b]thiophene->Reaction_1 Triisopropyl borate Triisopropyl borate Triisopropyl borate->Reaction_1 n-BuLi n-BuLi n-BuLi->Reaction_1 Product_1 This compound Reaction_1->Product_1 Reaction_2 Suzuki Coupling Pd Catalyst, Base Product_1->Reaction_2 Aryl_Halide Aryl Halide (e.g., Dibenzo[b,d]furan-4-yl bromide) Aryl_Halide->Reaction_2 OLED_Material Target OLED Material Reaction_2->OLED_Material

Caption: Synthetic workflow for OLED material synthesis.

Logical_Relationship cluster_components Core Building Blocks cluster_synthesis Synthesis Method cluster_product Resulting Material cluster_device Device Application Boronic_Acid This compound Suzuki_Coupling Suzuki-Miyaura Cross-Coupling Boronic_Acid->Suzuki_Coupling Aryl_Halide Functional Aryl/Heteroaryl Halide Aryl_Halide->Suzuki_Coupling OLED_Material π-Conjugated OLED Material (Host, Emitter, or Transport Layer) Suzuki_Coupling->OLED_Material OLED_Device OLED Device OLED_Material->OLED_Device

Caption: Logical relationship of components in OLED synthesis.

References

Application Notes and Protocols for the Preparation of Benzothiophene-Containing Conjugated Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of benzothiophene-containing conjugated polymers, a class of materials with significant potential in organic electronics, biosensing, and therapeutic applications. This document outlines the primary synthetic methodologies, presents key quantitative data for synthesized polymers, and describes their applications in fields relevant to drug development.

Introduction

Benzothiophene is a sulfur-containing heterocyclic compound that, when incorporated into a polymer backbone, imparts desirable electronic and photophysical properties. The resulting conjugated polymers often exhibit excellent charge transport characteristics, high fluorescence quantum yields, and good chemical and thermal stability. These properties make them highly attractive for a range of applications, from organic field-effect transistors (OFETs) and organic photovoltaics (OPVs) to more recent and innovative uses in the biomedical field. For drug development professionals, benzothiophene-based conjugated polymers are emerging as powerful tools for creating sensitive biosensors, advanced cell imaging agents, and novel platforms for photodynamic therapy.

Synthetic Methodologies

The synthesis of benzothiophene-containing conjugated polymers is most commonly achieved through palladium-catalyzed cross-coupling reactions. The three principal methods employed are Stille coupling, Suzuki-Miyaura coupling, and Direct Arylation Polymerization (DArP). Each method offers distinct advantages and is chosen based on monomer availability, desired polymer properties, and process considerations.

Experimental Protocols

Below are detailed, generalized protocols for each of the key polymerization methods. Note that specific reaction conditions may require optimization based on the exact monomers being used.

Protocol 1: Stille Coupling Polymerization

Description: Stille coupling involves the reaction of an organotin compound (distannyl monomer) with an organohalide (dihalo-monomer) in the presence of a palladium catalyst. It is a robust and versatile method, tolerant of a wide range of functional groups.

Materials:

  • Dibromo-benzothiophene derivative (1.0 eq)

  • Distannyl co-monomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (1.0 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01-0.03 eq)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04-0.12 eq)

  • Anhydrous, degassed toluene or chlorobenzene

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a flame-dried Schlenk flask, add the dibromo-benzothiophene monomer, the distannyl co-monomer, and the palladium catalyst and ligand.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed solvent via cannula.

  • Heat the reaction mixture to 90-110 °C and stir vigorously for 24-72 hours under an inert atmosphere.

  • Monitor the reaction progress by taking small aliquots and analyzing by Gel Permeation Chromatography (GPC) to follow the increase in molecular weight.

  • Upon completion, cool the reaction mixture to room temperature.

  • Precipitate the polymer by slowly adding the reaction solution to a large volume of methanol or acetone with vigorous stirring.

  • Collect the polymer precipitate by filtration.

  • Purification: To remove catalyst residues and low molecular weight oligomers, perform Soxhlet extraction sequentially with methanol, acetone, hexane, and finally with chloroform or chlorobenzene to extract the purified polymer.

  • Precipitate the purified polymer from the chloroform/chlorobenzene fraction into methanol.

  • Collect the final polymer by filtration and dry under vacuum at 40-60 °C.

Protocol 2: Suzuki-Miyaura Coupling Polymerization

Description: The Suzuki-Miyaura coupling reaction pairs an organoboron compound (diboronic acid or ester) with an organohalide. This method is known for its mild reaction conditions and the low toxicity of its boron-containing byproducts.

Materials:

  • Dibromo-benzothiophene derivative (1.0 eq)

  • Diboronic acid or diboronic ester co-monomer (1.0-1.05 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.01-0.05 eq) or Palladium(II) acetate (Pd(OAc)₂) with a suitable phosphine ligand (e.g., SPhos)

  • Aqueous base solution (e.g., 2 M K₂CO₃ or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, THF, or DMF)

  • Phase-transfer catalyst (e.g., Aliquat 336), if using a biphasic system

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk flask, dissolve the dibromo-benzothiophene monomer and the diboronic acid/ester co-monomer in the organic solvent.

  • Add the palladium catalyst.

  • Degas the solution by bubbling with an inert gas for 20-30 minutes.

  • Add the degassed aqueous base solution and the phase-transfer catalyst.

  • Heat the mixture to 80-100 °C and stir vigorously for 24-48 hours under an inert atmosphere.

  • After cooling to room temperature, separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ and filter.

  • Concentrate the solution and precipitate the polymer into methanol or acetone.

  • Collect the polymer by filtration.

  • Purification: Purify the polymer by Soxhlet extraction as described in the Stille protocol.

  • Dry the final polymer product under vacuum.

Protocol 3: Direct Arylation Polymerization (DArP)

Description: DArP is a more atom-economical and "greener" alternative that forms C-C bonds through C-H activation, avoiding the need for pre-functionalized organometallic monomers (organotins or organoborons).

Materials:

  • Bromo- or dibromo-benzothiophene derivative (1.0 eq)

  • Co-monomer with active C-H bonds (e.g., thiophene) (1.0 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01-0.05 eq)

  • Phosphine ligand (e.g., P(o-MeOPh)₃ or a bulky phosphine like cataCXium A)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Carboxylic acid additive (e.g., pivalic acid) (often required to promote C-H activation)

  • Anhydrous, degassed high-boiling point solvent (e.g., DMAc, NMP, or o-xylene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube, add the benzothiophene monomer, the co-monomer, the palladium catalyst, the ligand, the base, and the carboxylic acid additive.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the anhydrous, degassed solvent.

  • Heat the reaction mixture to a high temperature (typically 110-150 °C) and stir for 2-24 hours.[1]

  • Monitor the polymerization by GPC.

  • After completion, cool the reaction to room temperature.

  • Precipitate the polymer in methanol or acetone.

  • Filter to collect the crude polymer.

  • Purification: Purify by Soxhlet extraction as previously described.

  • Dry the purified polymer under vacuum.

Data Presentation: Polymer Properties

The choice of synthetic method can influence the properties of the resulting polymer. The following table summarizes typical quantitative data for benzothiophene-containing conjugated polymers synthesized by the different methods.

PropertyStille CouplingSuzuki CouplingDirect Arylation (DArP)
Number-Average Molecular Weight (Mₙ) 10 - 150 kDa15 - 100 kDa10 - 80 kDa
Polydispersity Index (PDI) 1.5 - 3.01.8 - 3.51.6 - 4.0
Highest Occupied Molecular Orbital (HOMO) -5.1 to -5.8 eV-5.2 to -5.9 eV-5.1 to -5.7 eV
Lowest Unoccupied Molecular Orbital (LUMO) -2.8 to -3.6 eV-2.9 to -3.7 eV-2.8 to -3.5 eV
Electrochemical Band Gap (Eg) 1.8 - 2.5 eV1.9 - 2.6 eV1.8 - 2.4 eV

Note: The values presented are typical ranges and can vary significantly based on the specific monomer structures, side chains, and reaction optimization.

Visualizations: Workflows and Pathways

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

Polymer_Synthesis_Workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization Monomers Monomer Selection (Benzothiophene derivative + Co-monomer) Polymerization Polymerization (Stille / Suzuki / DArP) Monomers->Polymerization Precipitation Crude Polymer Precipitation Polymerization->Precipitation Soxhlet Soxhlet Extraction (Methanol, Acetone, Hexane, Chloroform) Precipitation->Soxhlet Final_Precipitation Final Precipitation & Drying Soxhlet->Final_Precipitation GPC GPC (Mn, PDI) Final_Precipitation->GPC Spectroscopy Spectroscopy (UV-Vis, Fluorescence) Final_Precipitation->Spectroscopy CV Cyclic Voltammetry (HOMO, LUMO) Final_Precipitation->CV

Figure 1. General experimental workflow for synthesis and characterization.

Applications in Drug Development and Biomedical Research

Benzothiophene-containing conjugated polymers are finding increasing use in biomedical applications due to their unique optical and electronic properties.

Application 1: Biosensing

The high sensitivity of their fluorescence to environmental changes makes these polymers excellent candidates for biosensors. For example, they can be used in the development of amperometric biosensors for glucose detection.[2][3]

Protocol: Fabrication of a Glucose Biosensor

  • Electrode Preparation: A glassy carbon electrode (GCE) is polished and cleaned.

  • Polymer Coating: An amino-functionalized benzothiophene-based polymer is electrochemically deposited onto the GCE surface.

  • Enzyme Immobilization: The polymer-coated electrode is incubated in a solution of glutaraldehyde, which acts as a cross-linker. It is then rinsed and incubated in a solution containing glucose oxidase (GOx), which covalently binds to the polymer via the glutaraldehyde linker.

  • Sensing: The biosensor's response to glucose is measured amperometrically by monitoring the reduction of oxygen consumed during the enzymatic reaction at a potential of approximately -0.7 V versus an Ag/AgCl reference electrode.[3] The current change is proportional to the glucose concentration.

Biosensor_Mechanism cluster_surface Electrode Surface cluster_reaction Enzymatic Reaction cluster_detection Detection Electrode GCE Polymer P(Benzothiophene) Electrode->Polymer coating GOx Glucose Oxidase (GOx) Polymer->GOx immobilization Glucose Glucose + O2 GOx->Glucose Products Gluconic Acid + H2O2 Glucose->Products GOx catalysis O2_Reduction O2 Consumption Products->O2_Reduction Signal Amperometric Signal O2_Reduction->Signal measured as current

Figure 2. Mechanism of a benzothiophene polymer-based glucose biosensor.
Application 2: Bioimaging and Photodynamic Therapy (PDT)

Certain benzothiophene-containing polymers exhibit two-photon absorption and can act as photosensitizers, making them suitable for both bioimaging and photodynamic therapy (PDT) against cancer.[4][5]

Protocol: In Vitro Cell Imaging and PDT

  • Nanoparticle Formulation: The benzothiophene-based polymer is encapsulated within a biocompatible polymer matrix (e.g., using a nanoprecipitation method) to form nanoparticles (NPs) that are dispersible in aqueous media.

  • Cell Culture: Cancer cells (e.g., HeLa or A549) are cultured in appropriate media.

  • Incubation: The cells are incubated with a solution containing the polymer nanoparticles for a specified period (e.g., 4-24 hours) to allow for cellular uptake.

  • Bioimaging: The cells are washed to remove excess nanoparticles and imaged using two-photon microscopy. An excitation wavelength around 800 nm can be used to visualize the intracellular distribution of the nanoparticles.[4]

  • Photodynamic Therapy: For PDT, the cells incubated with nanoparticles are irradiated with a white light source (e.g., 400-700 nm) at a specific power density (e.g., 50 mW/cm²) for a set duration.[5] The light activates the polymer, leading to the generation of reactive oxygen species (ROS) that induce cell death.

  • Viability Assay: Cell viability after PDT is assessed using standard assays such as MTT or trypan blue exclusion to quantify the therapeutic effect.

PDT_Pathway cluster_cellular Cellular Environment cluster_activation Therapeutic Activation cluster_effect Therapeutic Effect PolymerNP Polymer Nanoparticle Uptake Cellular Uptake PolymerNP->Uptake ROS Reactive Oxygen Species (ROS) PolymerNP->ROS generates Light Light Irradiation (e.g., 400-700 nm) Light->PolymerNP excites OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Cell Death (Apoptosis) OxidativeStress->Apoptosis

Figure 3. Simplified pathway for photodynamic therapy using polymer nanoparticles.

References

Application Notes and Protocols for the Cross-coupling of (1-Benzothiophen-4-yl)boronic acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of (1-Benzothiophen-4-yl)boronic acid with various aryl halides. This reaction is a powerful tool for the synthesis of 4-aryl-1-benzothiophenes, which are key structural motifs in numerous pharmacologically active compounds and advanced materials.

The Suzuki-Miyura coupling offers a versatile and efficient method for the formation of carbon-carbon bonds. The reaction typically involves a palladium catalyst, a base, and a suitable solvent to couple an organoboron compound (in this case, this compound) with a halide. The mild reaction conditions and tolerance of a wide range of functional groups make it a highly valuable transformation in modern organic synthesis.

General Reaction Scheme

The cross-coupling reaction proceeds as illustrated below, forming a new C-C bond between the benzothiophene and aryl moieties.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products r1 This compound p1 4-Aryl-1-benzothiophene r1->p1 r2 Aryl Halide (Ar-X) r2->p1 cat Pd Catalyst cat->p1 base Base base->p1 sol Solvent sol->p1 p2 By-products

Caption: General Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Parameters and Yields

The following table summarizes the reaction conditions and corresponding yields for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides. This data has been compiled from literature sources to provide a comparative overview.

Aryl HalideCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1-Bromo-4-nitrobenzenePd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O801285
4-BromoanisolePd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane1001692
1-BromonaphthalenePd₂(dba)₃ (2) / SPhos (4)K₃PO₄Toluene1102488
4-BromopyridinePd(PPh₃)₄ (5)Na₂CO₃DMF/H₂O901878
2-BromothiophenePd(dppf)Cl₂ (3)K₃PO₄DME851289

Experimental Protocols

Below are detailed experimental protocols for the Suzuki-Miyaura cross-coupling reactions, providing a step-by-step guide for laboratory execution.

Protocol 1: Coupling with 4-Bromoanisole

Materials:

  • This compound (1.2 mmol)

  • 4-Bromoanisole (1.0 mmol)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (10 mL)

  • Water (2 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, 4-bromoanisole, Pd(dppf)Cl₂, and cesium carbonate.

  • Evacuate and backfill the flask with argon three times.

  • Add degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C and stir for 16 hours.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate).

Protocol 2: Coupling with 1-Bromonaphthalene

Materials:

  • This compound (1.5 mmol)

  • 1-Bromonaphthalene (1.0 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 mmol)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Toluene (10 mL)

Procedure:

  • In a glovebox, add Pd₂(dba)₃, SPhos, and potassium phosphate to a dry Schlenk tube.

  • Add this compound and 1-bromonaphthalene.

  • Add degassed toluene.

  • Seal the tube and heat the mixture to 110 °C with stirring for 24 hours.

  • After cooling, dilute the reaction mixture with diethyl ether (25 mL) and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography (silica gel, eluent: petroleum ether/dichloromethane).

Experimental Workflow

The following diagram illustrates a typical workflow for setting up and performing the Suzuki-Miyura cross-coupling reaction.

G A 1. Reagent Preparation - Weigh boronic acid, aryl halide,  base, and catalyst. B 2. Inert Atmosphere Setup - Assemble flame-dried glassware  under Argon or Nitrogen. A->B C 3. Solvent Addition - Add degassed solvent(s)  via syringe. B->C D 4. Reaction - Heat and stir the mixture  for the specified time. C->D E 5. Work-up - Cool, dilute, and perform  aqueous extraction. D->E F 6. Purification - Purify by column chromatography. E->F G 7. Analysis - Characterize the product  (NMR, MS, etc.). F->G

Caption: Standard experimental workflow.

Signaling Pathway and Catalytic Cycle

The catalytic cycle of the Suzuki-Miyura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.

G Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Ar-B(OH)2 Ar'-B(OH)2 Ar-B(OH)2->Ar-Pd(II)-Ar'(L2) Ar-X Ar-X Ar-X->Ar-Pd(II)-X(L2) Base Base Base->Ar-Pd(II)-Ar'(L2)

Caption: Suzuki-Miyaura catalytic cycle.

Application Notes and Protocols for Ligand Selection in Suzuki Coupling of Heterocyclic Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This palladium-catalyzed reaction is particularly vital in pharmaceutical and materials science for constructing complex molecular architectures.[2][3] Heterocyclic moieties are prevalent in biologically active compounds, making the Suzuki coupling of heterocyclic boronic acids a critical transformation in drug discovery.[2][4]

However, the coupling of heterocyclic boronic acids often presents unique challenges. These substrates can be prone to protodeboronation, and the heteroatoms can coordinate to the palladium catalyst, leading to catalyst inhibition and low yields.[5][6] Careful selection of the appropriate ligand is therefore paramount to overcoming these challenges and achieving a successful coupling.[5][7] This document provides a detailed guide to ligand selection for the Suzuki coupling of various heterocyclic boronic acids, complete with experimental protocols and comparative data.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][8][9] The ligand plays a crucial role in each of these steps, influencing the reaction rate, yield, and substrate scope.[1] Bulky, electron-rich ligands are often preferred as they facilitate the oxidative addition and reductive elimination steps.[5][10]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_RX R¹-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation R²-B(OR)₂ (Base) PdII_R1R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 R¹-R² CoupledProduct Bi-heterocycle (R¹-R²) ArylHalide Heterocyclic Halide (R¹-X) BoronicAcid Heterocyclic Boronic Acid (R²-B(OR)₂)

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Ligand Selection Guide

The choice of ligand is critical for a successful Suzuki coupling of heterocyclic boronic acids. The optimal ligand depends on the specific heterocyclic substrates being coupled. Below is a workflow to guide ligand selection, followed by a discussion of common ligand classes.

Ligand_Selection_Workflow Start Start: Define Heterocyclic Coupling Partners SubstrateAnalysis Analyze Substrate Properties: - Electron-rich or -deficient? - Sterically hindered? - Prone to protodeboronation? Start->SubstrateAnalysis LigandClass Select Initial Ligand Class SubstrateAnalysis->LigandClass Phosphine Buchwald-type Biaryl Monophosphines (e.g., SPhos, XPhos, RuPhos) LigandClass->Phosphine General starting point, especially for electron-rich or hindered substrates NHC N-Heterocyclic Carbenes (NHCs) (e.g., IPr, SImes) LigandClass->NHC For challenging couplings, or when phosphines fail Optimization Reaction Optimization: - Screen Bases (e.g., K₃PO₄, Cs₂CO₃) - Screen Solvents (e.g., Dioxane, Toluene) - Adjust Temperature Phosphine->Optimization NHC->Optimization Troubleshooting Troubleshooting Optimization->Troubleshooting LowYield Low Yield or No Reaction Troubleshooting->LowYield Yes SideReactions Side Reactions (e.g., Homocoupling) Troubleshooting->SideReactions Yes Success Successful Coupling Troubleshooting->Success No ChangeLigand Change Ligand Type (e.g., Phosphine -> NHC or vice versa) LowYield->ChangeLigand SideReactions->ChangeLigand ChangeLigand->Optimization

Figure 2: A decision workflow for ligand selection and optimization.
Common Ligand Classes

1. Buchwald-type Biaryl Monophosphine Ligands: These ligands are often the first choice for challenging Suzuki couplings. Their bulk and electron-donating properties enhance catalyst activity and stability.[11][12] Examples include SPhos, XPhos, and RuPhos.[5][7] They have proven effective for a wide range of heterocyclic substrates, including pyridines, indoles, and thiophenes.[4][7][8]

2. N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong σ-donors that form highly stable palladium complexes.[13][14] They are particularly useful for couplings involving unactivated aryl chlorides and can sometimes offer complementary reactivity to phosphine ligands.[7][13] Sterically hindered NHCs can be particularly effective in promoting difficult couplings.[14]

3. Ferrocenyl Phosphine Ligands: Ligands such as dppf (1,1'-bis(diphenylphosphino)ferrocene) have also been successfully employed, particularly in couplings involving heteroaryl boronic esters.[15]

Data Presentation: Ligand Performance in Heterocyclic Suzuki Couplings

The following tables summarize quantitative data from the literature, comparing the performance of different ligands in the Suzuki coupling of various heterocyclic boronic acids.

Table 1: Suzuki Coupling of 2-Thiopheneboronic Acid with Heteroaryl Halides Reaction Conditions: Pd(OAc)₂, Ligand, Base, Solvent, Temperature, Time.

EntryHeteroaryl HalideLigandBaseSolventYield (%)Reference
12-BromopyridineSPhos (1)K₃PO₄Toluene95[7]
22-ChloropyridineSPhos (1)K₃PO₄Toluene88[7]
33-BromopyridineSPhos (1)K₃PO₄Toluene92[7]
42-BromothiopheneRuPhosNa₃PO₄Dioxane/H₂O89[15]

Table 2: Suzuki Coupling of Pyridine-3-boronic Acid with Heteroaryl Chlorides Reaction Conditions: Pd(OAc)₂, Ligand, Base, Solvent, Temperature, Time.

EntryHeteroaryl ChlorideLigandBaseSolventYield (%)Reference
12-ChloropyridineSPhosCs₂CO₃1,4-Dioxane/H₂O85[3]
22-Chloro-6-methylpyridineXPhosK₃PO₄Dioxane/H₂O91[11]
32-ChloroquinolineSPhosK₃PO₄Dioxane/H₂O89[11]

Table 3: Suzuki Coupling of (1H-Indol-5-yl)boronic Acid with Aryl Bromides Reaction Conditions: Pd source, Ligand, Base, Solvent, Temperature, Time.

EntryAryl BromidePd SourceLigandBaseSolventYield (%)Reference
14-BromoanisolePd(OAc)₂SPhosK₃PO₄Dioxane/H₂O95[8]
21-Bromo-4-nitrobenzenePd(PPh₃)₄PPh₃Cs₂CO₃Ethanol88[8]
32-BromotoluenePd(OAc)₂SPhosK₃PO₄Dioxane/H₂O92[8]

Experimental Protocols

General Protocol for Suzuki Coupling of a Heterocyclic Boronic Acid with a Heteroaryl Halide

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • Heterocyclic boronic acid (1.2 - 1.5 eq)

  • Heteroaryl halide (1.0 eq)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (e.g., SPhos, XPhos) (1.1 - 2.2 eq relative to Pd)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, with or without water)

Procedure:

  • To an oven-dried reaction vessel (e.g., Schlenk flask or microwave vial), add the heteroaryl halide, heterocyclic boronic acid, palladium precatalyst, ligand, and base.[3][8]

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.[3]

  • Add the degassed solvent via syringe.[2][3]

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[2]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).[2][3]

  • Upon completion, cool the reaction mixture to room temperature.[2]

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2][3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2][3]

  • Purify the crude product by column chromatography on silica gel.[8]

Protocol for Suzuki Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid[3]

Materials:

  • 2-Chloropyridine (1.0 mmol, 1.0 eq)

  • Pyridine-3-boronic acid (1.2 mmol, 1.2 eq)

  • Palladium(II) acetate (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Cesium carbonate (2.0 mmol, 2.0 eq)

  • Anhydrous 1,4-dioxane (5 mL)

  • Degassed water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask, add 2-chloropyridine, pyridine-3-boronic acid, palladium(II) acetate, SPhos, and cesium carbonate.[3]

  • Seal the flask with a septum, and evacuate and backfill with argon three times.[3]

  • Add anhydrous 1,4-dioxane and degassed water to the flask via syringe.[3]

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.[3]

  • After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).[3]

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[3]

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

  • Purify the crude product by column chromatography.[3]

Troubleshooting

Common issues in the Suzuki coupling of heterocyclic boronic acids include low or no yield and the formation of side products.

Troubleshooting_Flowchart Start Problem Encountered LowYield Low or No Yield Start->LowYield Homocoupling Homocoupling of Boronic Acid Start->Homocoupling Protodeboronation Protodeboronation Start->Protodeboronation CheckInert Ensure Rigorous Inert Atmosphere (Degas Solvents, Purge with Ar/N₂) LowYield->CheckInert Homocoupling->CheckInert ChangeBase Screen Different Bases (K₃PO₄, Cs₂CO₃, K₂CO₃) Protodeboronation->ChangeBase CheckReagents Verify Reagent Purity and Activity (Fresh Catalyst, Pure Boronic Acid) CheckInert->CheckReagents CheckReagents->ChangeBase ChangeSolvent Screen Different Solvents (Dioxane, Toluene, THF, with/without H₂O) ChangeBase->ChangeSolvent IncreaseTemp Increase Reaction Temperature ChangeSolvent->IncreaseTemp ChangeLigand Switch Ligand Class (e.g., Bulky Phosphine to NHC) IncreaseTemp->ChangeLigand

Figure 3: A flowchart for troubleshooting common issues.

Low to No Yield:

  • Oxygen Contamination: The presence of oxygen can lead to catalyst decomposition and homocoupling of the boronic acid.[10] Ensure the reaction is performed under a strictly inert atmosphere with properly degassed solvents.[10]

  • Catalyst Inactivity: Use a fresh batch of palladium precatalyst and ligand. Some precatalysts are air-sensitive.[10]

  • Reagent Purity: Verify the purity of the boronic acid, as they can degrade over time.[10]

Side Reactions:

  • Protodeboronation: This is a common issue with electron-deficient heterocyclic boronic acids and can be exacerbated by certain bases and solvents.[5] Using milder bases (e.g., K₃PO₄ instead of stronger bases) or anhydrous conditions may help.

  • Homocoupling: This is often a result of oxygen contamination.[10] Rigorous exclusion of air is crucial.

Conclusion

The successful Suzuki-Miyaura coupling of heterocyclic boronic acids is highly dependent on the judicious selection of the ligand and reaction conditions. Modern, sterically demanding, and electron-rich phosphine and NHC ligands have proven to be robust and versatile for these challenging transformations.[5] For researchers and drug development professionals, the use of these advanced ligands, coupled with careful optimization of reaction parameters for each specific substrate combination, offers the most promising route to the efficient synthesis of complex heterocyclic molecules.

References

Application Notes and Protocols for Room Temperature Suzuki Coupling of (1-Benzothiophen-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful method is extensively used in the synthesis of biaryl and heterobiaryl compounds, which are prevalent structural motifs in pharmaceuticals, agrochemicals, and advanced materials. The 1-benzothiophene scaffold, in particular, is a key component of numerous biologically active molecules.

Traditionally, Suzuki-Miyaura couplings have often required elevated temperatures to achieve high yields, which can be detrimental to sensitive functional groups and lead to undesirable side reactions. The development of highly active palladium catalyst systems has paved the way for conducting these transformations at room temperature.[1][2] Performing the reaction under ambient conditions offers several advantages, including improved functional group compatibility, reduced energy consumption, and simplified experimental setups.

This application note provides a detailed protocol for the room temperature Suzuki-Miyaura coupling of (1-Benzothiophen-4-yl)boronic acid with various aryl halides. The described methodology is based on established principles for high-activity palladium catalysis.[1][2][3]

Reaction Principle

The room temperature Suzuki-Miyaura coupling involves the palladium-catalyzed reaction of this compound with an aryl halide (e.g., aryl bromide or chloride) in the presence of a suitable base and a highly active palladium catalyst. The general reaction scheme is depicted below:

General Reaction Scheme:

Where:

  • Ar-X represents the aryl halide (X = Br, I, Cl, OTf).

  • (1-Benzothiophen-4-yl)B(OH)2 is the boronic acid.

  • The palladium catalyst system is typically composed of a palladium precursor and a sterically hindered, electron-rich phosphine ligand.

The catalytic cycle, illustrated below, consists of three primary steps: oxidative addition of the palladium(0) catalyst to the aryl halide, transmetalation of the benzothienyl group from the boronic acid to the palladium complex, and reductive elimination to yield the desired biaryl product and regenerate the active palladium(0) catalyst.[4]

Experimental Protocols

This section details a general procedure for the room temperature Suzuki coupling of this compound with an aryl bromide.

Materials
  • This compound

  • Aryl halide (e.g., 4-bromoanisole)

  • Palladium(II) acetate (Pd(OAc)₂)

  • o-(Di-tert-butylphosphino)biphenyl (JohnPhos)

  • Potassium phosphate, tribasic (K₃PO₄)

  • Toluene, anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Argon or Nitrogen gas

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Syringes and needles

  • Standard laboratory glassware for workup and purification

Detailed Experimental Procedure
  • Reaction Setup:

    • To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 eq.), the aryl halide (1.0 mmol, 1.0 eq.), and potassium phosphate (2.0 mmol, 2.0 eq.).

    • In a separate vial, pre-mix palladium(II) acetate (0.01 mmol, 1 mol%) and o-(di-tert-butylphosphino)biphenyl (0.02 mmol, 2 mol%).

    • Add the catalyst/ligand mixture to the main reaction flask.

  • Solvent Addition and Degassing:

    • Add anhydrous toluene (5 mL) and anhydrous THF (1 mL) to the reaction flask.

    • Seal the flask and degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes. Alternatively, use three cycles of freeze-pump-thaw.

  • Reaction Execution:

    • Stir the reaction mixture vigorously at room temperature (20-25 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material. Reaction times can vary from 2 to 24 hours depending on the reactivity of the aryl halide.

  • Workup:

    • Once the reaction is complete, dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-aryl-1-benzothiophene.

Data Presentation

The following tables summarize typical reaction parameters and representative yields for the room temperature Suzuki coupling of this compound with various aryl halides.

Table 1: Optimized Reaction Parameters

ParameterRecommended ConditionNotes
Catalyst Precursor Palladium(II) acetate (Pd(OAc)₂)Other palladium sources like Pd₂(dba)₃ can also be used.
Ligand o-(Di-tert-butylphosphino)biphenylHighly active ligand for room temperature couplings.[1][2]
Catalyst Loading 0.5 - 2 mol%Higher loadings may be needed for less reactive halides.
Base Potassium phosphate (K₃PO₄)Other bases like Cs₂CO₃ or KF can also be effective.[2]
Solvent Toluene/THFAnhydrous conditions are recommended for optimal results.
Temperature Room Temperature (20-25 °C)No external heating is required.
Reaction Time 2 - 24 hoursMonitored by TLC or LC-MS.

Table 2: Representative Yields with Various Aryl Halides

EntryAryl HalideProductReaction Time (h)Yield (%)
14-Bromoanisole4-(4-Methoxyphenyl)-1-benzothiophene492
21-Bromo-4-(trifluoromethyl)benzene4-(4-(Trifluoromethyl)phenyl)-1-benzothiophene688
34-Bromobenzonitrile4-(4-Cyanophenyl)-1-benzothiophene590
42-Bromopyridine4-(Pyridin-2-yl)-1-benzothiophene1275
54-Chloroacetophenone4-(4-Acetylphenyl)-1-benzothiophene2465

Note: The yields presented are representative and may vary depending on the specific reaction conditions and scale.

Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl_complex Ar-Pd(II)L_n-R' transmetalation->pd2_biaryl_complex reductive_elimination Reductive Elimination pd2_biaryl_complex->reductive_elimination reductive_elimination->pd0 product Ar-R' reductive_elimination->product aryl_halide Ar-X aryl_halide->oxidative_addition boronic_acid R'B(OH)2 + Base borate_complex [R'B(OH)3]^- boronic_acid->borate_complex borate_complex->transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Suzuki_Workflow Experimental Workflow for Room Temperature Suzuki Coupling start Start reagents 1. Weigh Reagents (Boronic Acid, Aryl Halide, Base) start->reagents combine 3. Combine in Flask reagents->combine catalyst 2. Prepare Catalyst Premix (Pd(OAc)2 + Ligand) catalyst->combine solvent 4. Add Anhydrous Solvent combine->solvent degas 5. Degas with Inert Gas solvent->degas react 6. Stir at Room Temperature (2-24 h) degas->react monitor 7. Monitor by TLC/LC-MS react->monitor workup 8. Aqueous Workup (EtOAc/Water) monitor->workup extract 9. Extract with EtOAc workup->extract dry 10. Dry Organic Layer (Na2SO4) extract->dry purify 11. Purify by Chromatography dry->purify product Final Product purify->product

Caption: A typical experimental workflow for Suzuki coupling.

Troubleshooting and Optimization

  • Low or No Conversion: If the reaction shows low or no conversion, ensure all reagents and solvents are anhydrous and the system was properly degassed. Increasing the catalyst loading or trying a different base (e.g., Cs₂CO₃) may improve the yield.

  • Protodeboronation: Heteroaryl boronic acids can be susceptible to protodeboronation (loss of the boronic acid group). Using a slight excess of the boronic acid (1.2-1.5 equivalents) can help to drive the reaction to completion.

  • Slow Reaction with Aryl Chlorides: Aryl chlorides are generally less reactive than aryl bromides. For these substrates, a more active catalyst system (e.g., using a more electron-rich ligand) or a slightly elevated temperature may be necessary if room temperature reactions are too slow.

Conclusion

The room temperature Suzuki-Miyaura coupling of this compound provides an efficient and mild method for the synthesis of 4-aryl-1-benzothiophenes. The use of highly active palladium/phosphine catalyst systems enables this transformation to proceed under ambient conditions, offering significant advantages in terms of energy efficiency and functional group tolerance. The protocol described herein serves as a robust starting point for researchers in drug discovery and materials science, and can be further optimized for specific substrates and applications.

References

Application Notes and Protocols for Microwave-Assisted Suzuki Coupling with Thienylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction has significant applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1] The use of microwave irradiation has revolutionized this process by dramatically reducing reaction times from hours to minutes, often leading to improved yields and enhanced reproducibility.[2] These advantages are particularly beneficial when working with heterocyclic boronic acids, such as thienylboronic acids, which can be susceptible to decomposition under prolonged heating.[2]

Thienylboronic acids are crucial building blocks for introducing the thiophene moiety, a common heterocyclic scaffold in many biologically active molecules.[1] The thiophene ring can serve as a bioisostere for a phenyl ring, potentially improving metabolic stability and pharmacokinetic properties of drug candidates.[1] These application notes provide detailed protocols and comparative data for the microwave-assisted Suzuki coupling of 2-thienylboronic and 3-thienylboronic acids with various aryl halides, intended for researchers, scientists, and professionals in drug development.

Advantages of Microwave-Assisted Suzuki Coupling

Compared to conventional heating methods, microwave-assisted Suzuki coupling offers several key benefits:

  • Rapid Reaction Times: Microwave irradiation significantly accelerates reaction rates, reducing synthesis times from hours to minutes.[2]

  • Improved Yields: The rapid heating to the target temperature minimizes the formation of byproducts, often resulting in higher isolated yields.[2]

  • Enhanced Reproducibility: Microwave reactors offer precise control over temperature and pressure, leading to more consistent and reproducible outcomes.[2]

  • Access to Novel Chemical Space: The ability to rapidly screen various reaction conditions facilitates the efficient exploration of a wider range of substrates.[2]

Experimental Protocols

Below are generalized protocols for microwave-assisted Suzuki coupling reactions with thienylboronic acids. These can be adapted as starting points for a wide range of substrates.

Protocol 1: General Microwave-Assisted Suzuki Coupling

This protocol is suitable for a broad range of aryl and heteroaryl halides.

Materials:

  • Aryl halide (1.0 equiv)

  • Thienylboronic acid (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 0.5–5 mol%)[1][3]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0–3.0 equiv)[1][2]

  • Solvent (e.g., 1,4-Dioxane/water, DMF, Toluene)[1][4]

  • Microwave reactor vials and caps

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a microwave reaction vial, combine the aryl halide (e.g., 0.5 mmol), thienylboronic acid (e.g., 0.75 mmol), palladium catalyst, and base.[1]

  • Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 2 mL of water).[2][5]

  • Seal the vial securely with a cap under an inert atmosphere.[2]

  • Place the vial in the microwave reactor.

  • Irradiate the reaction mixture at a set temperature (e.g., 100–150 °C) for a specified time (e.g., 10–30 minutes).[1][6]

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.[1]

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.[1][2]

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.[1][2]

Protocol 2: Microwave-Assisted Suzuki Coupling of Dichloropyrimidines

This protocol is optimized for the regioselective coupling of dichloropyrimidines.[3][5]

Materials:

  • 2,4-Dichloropyrimidine (1.0 equiv)

  • Thienylboronic acid (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%)[3]

  • Potassium carbonate (K₂CO₃) (3.0 equiv)[3]

  • 1,4-Dioxane and deionized water[3]

  • Microwave reactor vials

  • Argon or Nitrogen gas supply

Procedure:

  • To a microwave reactor vial, add 2,4-dichloropyrimidine (e.g., 75 mg, 0.5 mmol), the thienylboronic acid (0.5 mmol), and potassium carbonate (e.g., 207 mg, 1.5 mmol).[2][5]

  • Add tetrakis(triphenylphosphine)palladium(0) (e.g., 2.9 mg, 0.0025 mmol).[2][5]

  • Add a previously degassed mixture of 1,4-dioxane (4 mL) and water (2 mL).[2][5]

  • Seal the vial under an argon atmosphere.[2]

  • Place the vial in the microwave reactor and irradiate the reaction mixture at 100 °C for 15 minutes.[3][5]

  • After cooling, extract the reaction mixture with ethyl acetate.[2][5]

  • Wash the organic layer with brine and dry over anhydrous sodium sulfate.[2][5]

  • Remove the solvent under reduced pressure and purify the crude product by flash column chromatography.[2]

Data Presentation

The following tables summarize typical reaction conditions and yields for the microwave-assisted Suzuki coupling of thienylboronic acids with various aryl halides.

Table 1: Coupling of 3-Thienylboronic Acid with Aryl Halides [1]

EntryAryl HalideProductYield (%)
14-Chloroanisole3-(4-methoxyphenyl)thiophene91
24-Chlorotoluene3-(4-methylphenyl)thiophene93
31-Chloro-4-(trifluoromethyl)benzene3-(4-(trifluoromethyl)phenyl)thiophene95
44-Chlorobenzonitrile4-(thiophen-3-yl)benzonitrile94
52-Chloropyridine2-(thiophen-3-yl)pyridine85
63-Chloropyridine3-(thiophen-3-yl)pyridine88

General Conditions for Table 1: 3-Thienylboronic acid (1.5 equiv), PdCl₂(dppf) (2-5 mol%), K₃PO₄ (2.0 equiv), 1,4-Dioxane/water (4:1), 120-150 °C, 10-30 min.[1]

Table 2: Microwave-Assisted Suzuki Coupling of Aryl and Heteroaryl Boronic Acids with 2,4-Dichloropyrimidine [5]

EntryBoronic AcidTemperature (°C)Time (min)Yield (%)
1Phenylboronic acid1001580
24-Methylphenylboronic acid1001585
34-Methoxyphenylboronic acid1001590
42-Thienylboronic acid1001578
53-Thienylboronic acid1001575

General Conditions for Table 2: 2,4-Dichloropyrimidine (1.0 equiv), Boronic Acid (1.0 equiv), Pd(PPh₃)₄ (0.5 mol%), K₂CO₃ (3.0 equiv), 1,4-Dioxane/H₂O (2:1), 15 min.[5]

Table 3: Comparison of Conventional vs. Microwave Heating

Aryl HalideBoronic AcidMethodTemperature (°C)TimeConversion (%)
4-BromoanisolePhenylboronic acidConventional1008 h97
4-BromoanisolePhenylboronic acidMicrowave12010 min>98

Conditions for Table 3: Pd EnCat (5 mol%), K₂CO₃ (3 equiv), Toluene/H₂O/EtOH (4:2:1).

Visualizations

Suzuki_Coupling_Workflow cluster_prep Vial Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification reagents Combine Reactants: Aryl Halide Thienylboronic Acid Catalyst & Base solvent Add Degassed Solvent reagents->solvent seal Seal Vial under Inert Atmosphere solvent->seal microwave Irradiate in Microwave Reactor (Temp & Time Control) seal->microwave cool Cool to Room Temperature microwave->cool dilute Dilute with Organic Solvent cool->dilute filter Filter through Celite dilute->filter extract Aqueous Wash & Extraction filter->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify final_product final_product purify->final_product Pure Product

Caption: General workflow for microwave-assisted Suzuki coupling.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X L_n Pd0->OxAdd OA_label Transmetal Ar-Pd(II)-R L_n OxAdd->Transmetal TM_label Transmetal->Pd0   RedElim Ar-R Transmetal->RedElim RE_label ArX Ar-X ArX->OxAdd Boronic R-B(OH)2 + Base Boronic->Transmetal

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in (1-Benzothiophen-4-yl)boronic acid Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in Suzuki-Miyaura cross-coupling reactions involving (1-Benzothiophen-4-yl)boronic acid. The benzothiophene scaffold is a key structural motif in many pharmaceuticals, and its successful incorporation is often critical. However, the unique electronic properties and the presence of a sulfur atom can present significant challenges during synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling with this compound is failing or giving very low yields. What are the most common causes?

Low yields in this specific coupling are often traced back to a few key issues related to the heteroaromatic nature of the boronic acid.

  • Protodeboronation: This is a major side reaction where the carbon-boron bond of the boronic acid is cleaved by a proton source (like water or alcohols) before the desired coupling can occur.[1] Heteroaryl boronic acids, particularly those with five-membered rings, can be highly susceptible to this process, especially under harsh basic conditions or at elevated temperatures.[2][3][4]

  • Catalyst Deactivation or Poisoning: The sulfur atom in the benzothiophene ring can coordinate to the palladium center, leading to catalyst deactivation or "poisoning".[5] Additionally, if not performed under strictly inert conditions, the active Pd(0) catalyst can be oxidized and rendered inactive.[3]

  • Inefficient Transmetalation: Transmetalation is the crucial step where the benzothiophene group is transferred from the boron atom to the palladium catalyst.[6] This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species.[3][7][8] An incorrect choice of base or solvent can make this step slow and inefficient, allowing side reactions like protodeboronation to dominate.[1][3]

  • Poor Reagent Quality: Boronic acids can degrade over time. It is crucial to use freshly prepared or purified this compound for best results.[1]

Q2: I suspect protodeboronation is consuming my boronic acid. How can I prevent this?

Minimizing protodeboronation is critical for improving your reaction yield.

  • Use a More Stable Boronic Acid Surrogate: Convert the boronic acid into a more stable derivative which is more resistant to premature C-B bond cleavage.[3] Common and effective surrogates include:

    • Pinacol esters (BPin)

    • MIDA boronates [1]

    • Potassium trifluoroborate salts (BF₃K) [9][10]

    • Diethanolamine adducts [11]

  • Employ Rigorously Anhydrous Conditions: Use freshly dried, degassed solvents and reagents to eliminate water, a primary proton source for this side reaction.[1][3] Anhydrous bases, such as potassium trimethylsilanolate (TMSOK), can be beneficial in these cases.[12]

  • Optimize Base Selection: While a base is necessary, overly harsh basic conditions can accelerate protodeboronation.[3] Consider using milder bases like potassium fluoride (KF) or carefully screening common bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃).[1][3]

  • Use a Modern Precatalyst: Advanced palladium precatalysts (e.g., Buchwald-type G3 precatalysts) are designed to generate the active Pd(0) species very rapidly, even at low temperatures.[2][13] This allows the catalytic cycle to proceed quickly, favoring the desired coupling over the slower protodeboronation reaction.[2]

  • Lower the Reaction Temperature: Run the reaction at the lowest possible temperature that still provides a reasonable reaction rate to slow the decomposition pathway.[3]

Q3: What is the optimal palladium catalyst and ligand system for coupling a sulfur-containing heteroaryl boronic acid?

The choice of catalyst and ligand is critical to overcome challenges like catalyst poisoning and to facilitate the reaction with a potentially challenging substrate.

  • Electron-Rich and Bulky Ligands: For difficult couplings involving electron-rich or sterically hindered partners, electron-rich and bulky phosphine ligands are highly recommended.[3] Buchwald ligands such as XPhos , SPhos , or other trialkylphosphines are often effective as they promote the crucial oxidative addition step and stabilize the palladium center.[3][4][5]

  • Robust Palladium Precatalysts: Instead of traditional sources like Pd(OAc)₂ or Pd(PPh₃)₄, which can be less reactive, consider using well-defined precatalysts.[14] XPhos Pd G3 is an excellent choice for challenging substrates.[11] Pd(dppf)Cl₂ is another robust and widely used catalyst for a variety of Suzuki couplings.[15]

Q4: How should I select the appropriate base and solvent for this reaction?

The base and solvent system is not universal and often requires optimization for each specific substrate pairing.

  • Base: The primary role of the base is to activate the boronic acid by converting it to a boronate anion [-B(OH)₃]⁻, which is more competent for transmetalation.[3][8]

    • Potassium Phosphate (K₃PO₄): Often the base of choice for difficult couplings. It is strong enough to facilitate boronate formation but generally does not cause hydrolysis of sensitive functional groups.[1][5][11]

    • Cesium Carbonate (Cs₂CO₃): Another strong base that is often effective.[1]

    • Potassium Carbonate (K₂CO₃): A standard, weaker base that can be effective in some systems.[16][17]

    • For optimal results, ensure the base is finely powdered to maximize its surface area and reactivity.[11]

  • Solvent:

    • Aprotic Solvents with Water: A mixture of an aprotic solvent like 1,4-Dioxane , THF , or Toluene with a small amount of water (e.g., 4:1 or 10:1 ratio) is very common.[3][11][16] The water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[3]

    • Anhydrous Solvents: For substrates that are extremely sensitive to protodeboronation, a completely anhydrous system may be required.[1][12]

Comparative Data on Reaction Conditions

The following table summarizes common conditions used for Suzuki-Miyaura couplings of challenging substrates, which can serve as a starting point for optimization.

Catalyst SystemBaseSolvent SystemTemperature (°C)Typical Time (h)Yield (%)Notes / Example Substrate
XPhos Pd G3 (0.5–2 mol%)K₃PO₄ (2.0–3.0 equiv)Dioxane / H₂O (10:1)80–1102-18HighRecommended for sterically hindered couplings[11]
Pd₂(dba)₃ / SPhos (1-2.2 mol%)K₃PO₄ (2.0 equiv)Toluene100VariesHighEffective for substrates with sulfur-containing groups[5]
Pd(dppf)Cl₂ (1–3 mol%)K₃PO₄ (2.0 equiv)Dioxane / H₂O80–1004–1285–95Coupling of 3-tolylboronic acid[15]
Pd(OAc)₂ / PPh₃ (2-8 mol%)K₂CO₃ (2.0 equiv)Dioxane / H₂O (4:1)90–10012–24VariesSelective coupling of 3-bromo-7-chloro-1-benzothiophene[16]
Pd(PPh₃)₄ (3 mol%)K₂CO₃ (3.0 equiv)Dioxane / H₂O (4:1)9012~80Coupling with electron-rich boronic acid[17]

Generalized Experimental Protocol

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound. All parameters (catalyst, base, solvent, temperature) should be optimized for specific coupling partners.

Materials:

  • Aryl Halide (1.0 equiv)

  • This compound (or its ester/salt derivative) (1.2–1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1–2 mol%)

  • Base (e.g., K₃PO₄, finely powdered, 2.0–3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 10:1)

Procedure:

  • Vessel Preparation: To an oven-dried reaction vial or Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the finely powdered base.[11]

  • Inert Atmosphere: Seal the vessel with a septum and thoroughly purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent catalyst oxidation.[3]

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precatalyst to the reaction vessel.[11]

  • Solvent Addition: Add the degassed solvent system via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[11]

  • Reaction: Place the sealed vessel in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[11]

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS until the limiting starting material is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[3][11]

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.

Visualized Workflows and Mechanisms

To further aid in troubleshooting and understanding, the following diagrams illustrate a logical workflow for diagnosing low yields and the fundamental catalytic cycle of the reaction.

Troubleshooting_Workflow Troubleshooting Low Yield in Suzuki Coupling start Low or No Yield Observed check_sm Analysis of Crude Reaction: Are Starting Materials Consumed? start->check_sm sm_present Problem: Reaction Not Initiating check_sm->sm_present No sm_absent Problem: Side Reactions Dominate check_sm->sm_absent Yes cause_catalyst Potential Cause: Inactive or Poisoned Catalyst sm_present->cause_catalyst cause_conditions Potential Cause: Suboptimal Conditions (Temp, Base, Solvent) sm_present->cause_conditions solution_catalyst Solution: - Use fresh/new catalyst (e.g., precatalyst) - Ensure inert atmosphere (degas!) - Use robust ligands (e.g., XPhos) cause_catalyst->solution_catalyst solution_conditions Solution: - Increase temperature - Screen different bases (K₃PO₄, Cs₂CO₃) - Screen solvents (Dioxane, Toluene) cause_conditions->solution_conditions cause_deboronation Potential Cause: Protodeboronation of Boronic Acid sm_absent->cause_deboronation cause_homocoupling Potential Cause: Homocoupling of Reagents sm_absent->cause_homocoupling solution_deboronation Solution: - Use anhydrous conditions - Convert to stable ester (BPin) or salt (BF₃K) - Use milder base / lower temperature - Use fast-activating precatalyst cause_deboronation->solution_deboronation solution_homocoupling Solution: - Adjust stoichiometry - Ensure rigorous degassing cause_homocoupling->solution_homocoupling

Caption: A logical workflow for diagnosing low yields in Suzuki reactions.

Suzuki_Cycle General Catalytic Cycle of Suzuki-Miyaura Coupling pd0 Pd(0)L₂ pd2_complex1 R¹-Pd(II)L₂-X pd0->pd2_complex1 oa_label Oxidative Addition pd2_complex2 R¹-Pd(II)L₂-R² pd2_complex1->pd2_complex2 tm_label Transmetalation pd2_complex2->pd0 re_label Reductive Elimination product R¹-R² pd2_complex2->product aryl_halide R¹-X boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate + Base base Base (e.g., K₃PO₄) boronate->pd2_complex2

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.[6][10]

References

Technical Support Center: Protodeboronation of Thienylboronic Acids in Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the protodeboronation of thienylboronic acids during Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem with thienylboronic acids?

A: Protodeboronation is an undesired side reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1][2][3] In the context of Suzuki reactions, this process consumes the thienylboronic acid, leading to the formation of thiophene as a byproduct and consequently reducing the yield of the desired coupled product.[2][3] Thienylboronic acids, and other heteroaromatic boronic acids, are particularly susceptible to this decomposition pathway, especially under the basic conditions typically required for Suzuki-Miyaura couplings.[3][4][5]

Q2: What are the primary factors that promote the protodeboronation of thienylboronic acids?

A: Several factors can accelerate the rate of protodeboronation:

  • High pH (Basic Conditions): The reaction is often fastest at a high pH (typically pH > 10), which is problematic as many Suzuki couplings are performed in basic media.[2][3][4] Base-catalyzed protodeboronation proceeds through the formation of a more reactive boronate anion ([ArB(OH)₃]⁻).[1][2][6]

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of the protodeboronation side reaction relative to the desired Suzuki coupling.[2][3][7]

  • Aqueous Media: The presence of a proton source, such as water, is necessary for the reaction to occur.[2][3][7]

  • Inefficient Catalytic System: If the Suzuki coupling is slow, the thienylboronic acid is exposed to the reaction conditions for a longer period, increasing the likelihood of protodeboronation.[7]

  • Electronic Properties: The electronic nature of substituents on the thiophene ring can influence its stability. Electron-withdrawing groups can sometimes increase the susceptibility to protodeboronation.[2]

Q3: Are boronic esters (e.g., pinacol esters) or other derivatives more stable than the free boronic acids?

A: It is a common strategy to use boronic acid derivatives to enhance stability. While converting a boronic acid to a pinacol ester (Bpin) can improve handling and resistance to oxidation, it doesn't always guarantee greater stability against protodeboronation.[2] More robust alternatives include N-methyliminodiacetic acid (MIDA) boronates and potassium trifluoroborate salts (BF₃K).[1][2][5] These act as "slow-release" sources of the boronic acid, keeping its instantaneous concentration low during the reaction and thus minimizing decomposition.[1][2][3]

Troubleshooting Guides

Issue 1: Low yield of the desired coupled product and significant formation of thiophene byproduct.

This is a classic indication that the rate of protodeboronation is competing with or outpacing the rate of your desired cross-coupling reaction.[2]

  • Question: Are you using a strong base like NaOH or KOH?

    • Answer: Strong bases can significantly accelerate protodeboronation.[7] It is advisable to switch to a milder base.

  • Question: Is the reaction temperature high (e.g., >100 °C)?

    • Answer: Elevated temperatures can favor the protodeboronation pathway.[3][7] Attempting the reaction at a lower temperature may improve the outcome.

  • Question: Is your catalytic system efficient enough?

    • Answer: A slow catalytic cycle leaves the sensitive boronic acid vulnerable to decomposition.[7] Using a more active catalyst system can promote the desired coupling to outcompete protodeboronation.[2]

Recommended Actions & Protocols:

  • Modify Reaction Base: Switch from strong bases (NaOH, KOH) to milder inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[3][7]

  • Optimize Catalyst and Ligands: Employ a highly active catalyst system. Palladium precatalysts with bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos or XPhos) are known to promote efficient cross-coupling and can help the desired reaction outpace protodeboronation.[3][4][7]

  • Control Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate, for instance, starting at 60-80 °C.[3][7]

  • Use a Stabilized Boronic Acid Surrogate: If the free thienylboronic acid proves too unstable, convert it to a more robust derivative like a MIDA boronate or a trifluoroborate salt.[2][3]

Issue 2: Inconsistent results between reaction batches.

This often points to variability in reagent quality or reaction setup.

  • Question: How are you storing your thienylboronic acid?

    • Answer: Thienylboronic acids can be sensitive to air and moisture. Ensure they are stored under appropriate conditions (cool, dry, and under an inert atmosphere) to prevent degradation over time.[3]

  • Question: Are your solvents and other reagents anhydrous?

    • Answer: The presence of excess water can promote protodeboronation.[3][7] Using freshly dried and degassed solvents is crucial for reproducibility.[3]

  • Question: Is your reaction setup completely free of oxygen?

    • Answer: Oxygen can deactivate the palladium catalyst, leading to a slower Suzuki reaction and allowing more time for protodeboronation to occur.[8] Ensure all reagents and the reaction vessel are properly degassed and maintained under an inert atmosphere.

Data Presentation

Table 1: Comparison of Boron Reagents for Mitigating Protodeboronation

Boron ReagentFormulaRelative StabilityKey Characteristics
Boronic AcidR-B(OH)₂Low to ModerateProne to protodeboronation, especially heteroaromatic variants.
Pinacol EsterR-B(pin)Moderate to HighOften more stable than free boronic acids, but not always sufficient.[2]
Trifluoroborate SaltR-BF₃KHighHighly stable crystalline solids; act as a slow-release source of boronic acid.[2][9]
MIDA BoronateR-B(MIDA)Very HighExceptionally stable, air-stable solids; provides a tunable slow release of the boronic acid.[2][3]

Table 2: Influence of Reaction Parameters on Protodeboronation of Thienylboronic Acids

ParameterConditionImpact on ProtodeboronationRecommended Adjustment
Base Strong (e.g., NaOH)Increased RateUse milder base (K₃PO₄, K₂CO₃).[3][7]
Temperature High (>100 °C)Increased RateLower temperature (60-80 °C).[3][7]
Catalyst Low ActivityIncreased OpportunityUse high-activity catalyst/ligand system.[3]
Solvent High Water ContentIncreased RateUse anhydrous solvents or minimize water.[3]
Boron Source Free Boronic AcidHigh SusceptibilityUse MIDA boronate or BF₃K salt.[2][3]

Experimental Protocols

Protocol 1: General Suzuki-Miyaura Coupling of 3-Thienylboronic Acid with an Aryl Bromide to Minimize Protodeboronation

This protocol provides a starting point and should be optimized for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • 3-Thienylboronic acid (1.3 equiv)

  • Potassium phosphate (K₃PO₄), finely ground (2.5 equiv)

  • Palladium catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Anhydrous, degassed solvent (e.g., Dioxane or 2-MeTHF)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Preparation: Bake all glassware in an oven (>120 °C) overnight and allow it to cool under a stream of inert gas.

  • Reagent Addition: To the dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv), 3-thienylboronic acid (1.3 equiv), and potassium phosphate (2.5 equiv).[3]

  • Catalyst Addition: Add the palladium catalyst (2 mol%).

  • Solvent Addition: Add the anhydrous and degassed solvent via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir.[7]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS, checking for both the formation of the desired product and the deboronated thiophene byproduct.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

Visualizations

Protodeboronation_Mechanism ThienylBOH2 Thienyl-B(OH)₂ ThienylBOH3 Thienyl-B(OH)₃⁻ ThienylBOH2->ThienylBOH3 + OH⁻ (Base) TransitionState Transition State ThienylBOH3->TransitionState + H₂O (Proton Source) Thiophene Thiophene (Product) TransitionState->Thiophene C-B Cleavage Borate B(OH)₄⁻ TransitionState->Borate

Caption: Base-catalyzed protodeboronation mechanism of thienylboronic acid.

Troubleshooting_Workflow Start Low Yield / High Protodeboronation CheckBase Is a strong base (NaOH, KOH) used? Start->CheckBase SwitchBase Action: Switch to milder base (K₃PO₄) CheckBase->SwitchBase Yes CheckTemp Is temperature high (>100°C)? CheckBase->CheckTemp No SwitchBase->CheckTemp LowerTemp Action: Lower temp (e.g., 80°C) CheckTemp->LowerTemp Yes CheckCatalyst Is catalyst system highly active? CheckTemp->CheckCatalyst No LowerTemp->CheckCatalyst OptimizeCatalyst Action: Use efficient ligand (e.g., SPhos) CheckCatalyst->OptimizeCatalyst Yes UseSurrogate Consider using MIDA boronate or BF₃K salt CheckCatalyst->UseSurrogate No OptimizeCatalyst->UseSurrogate If issue persists

Caption: Troubleshooting workflow for Suzuki reactions with thienylboronic acids.

Mitigation_Strategy Problem Protodeboronation Observed Initial Initial Optimization Problem->Initial Base Switch to Milder Base (K₃PO₄, K₂CO₃) Initial->Base Temp Lower Reaction Temperature Initial->Temp Catalyst Use High-Activity Catalyst/Ligand Initial->Catalyst Advanced Advanced Strategy Surrogate Use Stabilized Surrogate (MIDA Boronate / BF₃K Salt) Advanced->Surrogate Base->Advanced Temp->Advanced Catalyst->Advanced

Caption: Decision tree for selecting a strategy to mitigate protodeboronation.

References

Technical Support Center: Suzuki Reactions with (1-Benzothiophen-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side products in Suzuki-Myaura cross-coupling reactions involving (1-Benzothiophen-4-yl)boronic acid.

Troubleshooting Guides

Issue 1: Low Yield of the Desired Cross-Coupled Product and Presence of Benzothiophene

Symptom: Your reaction shows a low yield of the desired biaryl product, and a significant amount of 1-benzothiophene is detected as a byproduct. This indicates that protodeborylation, the cleavage of the C-B bond and its replacement with a C-H bond, is a major competing reaction.[1]

Possible Causes & Solutions:

CauseRecommended Action
Inappropriate Base: Strong bases, especially in the presence of water, can accelerate protodeborylation.[2]Switch to a milder base such as K₂CO₃, Cs₂CO₃, or KF. The choice of base can be critical and substrate-dependent.
Presence of Protic Solvents: Water or alcohols in the reaction mixture can serve as a proton source for protodeborylation.Use anhydrous solvents and ensure all reagents and glassware are thoroughly dried. Consider using a non-protic solvent system like dioxane or toluene.
High Reaction Temperature: Elevated temperatures can promote the decomposition of the boronic acid.Reduce the reaction temperature and monitor the reaction progress over a longer period.
Prolonged Reaction Time: Extended reaction times can increase the likelihood of protodeborylation.Optimize the reaction time by monitoring the consumption of starting materials and the formation of the product using techniques like TLC, GC-MS, or LC-MS.
Sub-optimal Catalyst System: The catalyst and ligand combination may not be efficient enough, allowing for competing side reactions.Screen different palladium catalysts and ligands. For heteroarylboronic acids, ligands like SPhos or XPhos can be effective.[3]
Issue 2: Formation of a Symmetrical Biaryl Byproduct (4,4'-Bi(1-benzothiophene))

Symptom: You observe the formation of a significant amount of 4,4'-bi(1-benzothiophene), which is the homocoupling product of this compound.

Possible Causes & Solutions:

CauseRecommended Action
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids.[4]Thoroughly degas all solvents and the reaction mixture by purging with an inert gas (e.g., argon or nitrogen) before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
Palladium(II) Pre-catalyst: If using a Pd(II) pre-catalyst, its reduction to the active Pd(0) species can sometimes be inefficient, leading to side reactions.Consider using a pre-formed Pd(0) catalyst or a more efficient pre-catalyst. Alternatively, ensure the pre-catalyst is fully activated.
High Catalyst Loading: An excess of the palladium catalyst can sometimes favor homocoupling.Optimize the catalyst loading to the minimum effective amount (typically 1-5 mol%).
Base-Induced Homocoupling: Certain strong bases can promote homocoupling.As with protodeborylation, consider using a milder base.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products when using this compound in Suzuki reactions?

A1: The two most prevalent side products are 1-benzothiophene, resulting from protodeborylation, and 4,4'-bi(1-benzothiophene), the product of homocoupling.[1][4] Both side reactions consume the boronic acid, leading to a reduced yield of the desired cross-coupled product.

Q2: How can I minimize both protodeborylation and homocoupling simultaneously?

A2: A well-optimized reaction protocol is key. This typically involves:

  • Careful selection of reagents: Use a mild base (e.g., K₂CO₃ or Cs₂CO₃) and a suitable palladium catalyst/ligand system.

  • Inert atmosphere: Ensure the reaction is performed under an inert atmosphere (argon or nitrogen) to exclude oxygen, which is a major contributor to homocoupling.[4]

  • Anhydrous conditions: Use dry solvents and reagents to minimize the presence of water, a key factor in protodeborylation.

  • Temperature control: Run the reaction at the lowest effective temperature to minimize thermal decomposition of the boronic acid.

Q3: Is this compound particularly prone to side reactions compared to other arylboronic acids?

A3: Heteroarylboronic acids, in general, can be more susceptible to side reactions like protodeborylation compared to simple arylboronic acids due to the electronic nature of the heteroaromatic ring.[5] The sulfur atom in the benzothiophene ring can also interact with the palladium catalyst, potentially influencing the reaction outcome. Therefore, careful optimization is often required when working with such substrates.

Q4: Can the choice of solvent significantly impact the formation of side products?

A4: Yes, the solvent can play a crucial role. Protic solvents like water and alcohols can directly lead to protodeborylation. Aprotic solvents such as dioxane, THF, and toluene are generally preferred. The solvent also affects the solubility of the reagents and the stability of the catalytic species, which can indirectly influence the rates of desired and undesired reactions.[2]

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling with this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To a dry Schlenk flask, add the aryl halide, this compound, and the base.

  • Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times.

  • Add the degassed solvent to the flask via syringe.

  • Add the palladium catalyst to the reaction mixture under a positive flow of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_side Side Reactions Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X Ar-Pd(II)(L)₂-X Pd(0)L2->Ar-Pd(II)-X Oxidative Addition (Ar-X) Ar-Pd(II)-Ar' Ar-Pd(II)(L)₂-Ar' Ar-Pd(II)-X->Ar-Pd(II)-Ar' Transmetalation (Ar'-B(OH)₂ + Base) Ar-Pd(II)-Ar'->Pd(0)L2 Reductive Elimination Product Desired Product Ar-Pd(II)-Ar'->Product Ar-Ar' Protodeborylation Protodeborylation Homocoupling Homocoupling Boronic_Acid (1-Benzothiophen-4-yl)B(OH)₂ Boronic_Acid->Protodeborylation H₂O, Base Boronic_Acid->Homocoupling O₂, Pd(II)

Caption: Catalytic cycle of the Suzuki-Miyaura reaction and major side pathways.

Troubleshooting_Workflow cluster_proto Protodeborylation (Benzothiophene) cluster_homo Homocoupling (Dimer) start Low Yield or Side Product Formation identify Identify Main Side Product (GC-MS, LC-MS, NMR) start->identify p1 Use Milder Base (K₂CO₃, Cs₂CO₃) identify->p1 Protodeborylation h1 Degas Solvents Thoroughly identify->h1 Homocoupling p2 Ensure Anhydrous Conditions p1->p2 p3 Lower Reaction Temperature p2->p3 optimize Optimize Catalyst/Ligand & Reaction Time p3->optimize h2 Use Inert Atmosphere (Ar/N₂) h1->h2 h3 Optimize Catalyst Loading h2->h3 h3->optimize end Improved Yield optimize->end

Caption: A logical workflow for troubleshooting common side reactions.

References

Technical Support Center: Purification of Benzothiophene Derivatives from Suzuki Coupling Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in purifying benzothiophene derivatives from Suzuki coupling reaction mixtures. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification process.

Troubleshooting Guide

This guide provides a systematic approach to resolving common purification challenges.

Problem 1: The crude product shows multiple spots on the TLC, and the desired product spot is weak.

This often indicates a low yield from the Suzuki coupling reaction. Optimizing the reaction conditions is crucial before proceeding with extensive purification.

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, solvent, and temperature can significantly impact the reaction yield.[1][2][3][4][5] A systematic optimization of these parameters is recommended.

  • Poor Quality of Reagents: Impurities in starting materials, particularly the boronic acid, can lead to side reactions and reduced yields.[6][7] Ensure the purity of all reactants. Pyridineboronic acids, for example, can be prone to hydrolysis.[6]

  • Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting material.[2][3]

Problem 2: Difficulty in separating the benzothiophene derivative from the starting materials or byproducts by column chromatography.

Co-elution of the product with impurities is a frequent challenge, especially when their polarities are very similar.

Potential Causes & Solutions:

  • Inappropriate Solvent System: The choice of eluent is critical for achieving good separation.[8]

    • Experiment with different solvent systems, such as methanol/DCM, ether/hexane, or acetone/chloroform.[8]

    • A shallow gradient of the polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) can improve separation.[1][2]

  • Homocoupling Products: A very common byproduct in Suzuki reactions is the homocoupling of the boronic acid or the halide.[9][10] These often have similar polarity to the desired product. Careful selection of the solvent system and a long column may be necessary.

  • Residual Starting Material: Unreacted starting materials, like the aromatic bromide, can co-elute with the product.[8] Driving the reaction to completion is the best strategy. If separation is necessary, trying a different solvent system is recommended.[8]

  • Palladium Residues: The palladium catalyst can sometimes streak on the column or co-elute. While often visible as a dark band (palladium black), it can also be finely dispersed.[9] Specific methods for palladium removal might be necessary (see FAQ section).

Troubleshooting Workflow for Poor Separation in Column Chromatography

Purification_Workflow Start Crude Reaction Mixture Workup Aqueous Workup (e.g., water, brine wash) Start->Workup Dry Dry Organic Layer (e.g., Na2SO4 or MgSO4) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude_Product Crude Solid/Oil Concentrate->Crude_Product Purification_Choice Choose Purification Method Crude_Product->Purification_Choice Column Column Chromatography Purification_Choice->Column Oily or Complex Mixture Recrystallization Recrystallization Purification_Choice->Recrystallization Solid Pure_Product Pure Benzothiophene Derivative Column->Pure_Product Recrystallization->Pure_Product

References

Technical Support Center: Optimizing Suzuki-Miyaura Coupling of (1-Benzothiophen-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to help you troubleshoot and optimize the Suzuki-Miyaura cross-coupling reaction of (1-Benzothiophen-4-yl)boronic acid, a key building block in the synthesis of various biologically active compounds.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is resulting in a low yield. What are the first things I should check?

A1: Low yields in Suzuki couplings can often be traced back to a few key areas. Start with a systematic check of your reagents and reaction setup:

  • Catalyst Activity: Ensure your palladium catalyst and phosphine ligands are fresh and have been stored correctly under an inert atmosphere. Palladium(II) precatalysts must be reduced in-situ to the active Pd(0) species, and phosphine ligands are susceptible to oxidation.[1][2]

  • Oxygen Contamination: The presence of oxygen can lead to the homocoupling of the boronic acid and decomposition of the catalyst.[1] Ensure your solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[3]

  • Reagent Purity and Stability: Verify the purity of your aryl halide and this compound. Boronic acids can degrade over time, particularly through protodeboronation.[1]

  • Base and Solvent Choice: The selection of base and solvent is critical and often interdependent. Ensure the base is finely powdered and dry for anhydrous reactions. For biphasic reactions, vigorous stirring is essential to maximize interfacial contact.[1]

Q2: I am observing significant protodeboronation of my this compound. How can I minimize this side reaction?

A2: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, especially with electron-rich heterocyclic boronic acids.[1] To mitigate this:

  • Use a Milder Base: Strong bases in aqueous media can accelerate protodeboronation. Consider switching to a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF) instead of stronger bases like sodium hydroxide (NaOH).[1]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce protodeboronation.[1]

  • Use a More Stable Boronic Acid Derivative: Consider converting the boronic acid to a more stable form, such as a pinacol ester or a diethanolamine adduct, which can be used directly in the coupling reaction.[4][5]

Q3: What is the role of the base in the Suzuki coupling reaction, and how do I choose the right one?

A3: The base is crucial for activating the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step of the catalytic cycle.[6] The choice of base can significantly impact the reaction rate and yield. Common choices include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and cesium carbonate (Cs₂CO₃).[3] The optimal base is often dependent on the specific substrates, catalyst, and solvent system being used.

Q4: How does the choice of palladium catalyst and ligand affect the coupling of a heterocyclic boronic acid like this compound?

A4: The catalyst system is paramount. The sulfur atom in the benzothiophene ring can potentially coordinate with the palladium center, affecting catalytic activity.[7]

  • Traditional Catalysts: Pd(PPh₃)₄ is a widely used, reliable catalyst, though it may require higher loadings (3-5 mol%) and longer reaction times.[8]

  • Modern Precatalysts: Air- and moisture-stable precatalysts, often paired with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos), offer improved reproducibility and are effective at lower catalyst loadings (0.5–2 mol%).[1][9] These are particularly effective for challenging substrates.[9]

  • Ligand Choice: The ligand stabilizes the palladium catalyst and promotes key steps in the catalytic cycle. For electron-rich boronic acids, bulky and electron-rich ligands can accelerate the reaction.[10]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments, offering potential causes and actionable solutions.

Issue Potential Cause(s) Suggested Solution(s)
No Reaction or Incomplete Conversion 1. Inactive catalyst. 2. Insufficiently degassed solvent/reagents. 3. Poor quality of boronic acid or aryl halide. 4. Suboptimal base or solvent. 5. Reaction temperature is too low.1. Use a fresh batch of catalyst and ligand. Consider a more robust, air-stable precatalyst. 2. Ensure thorough degassing of solvents (e.g., sparging with argon or freeze-pump-thaw cycles). Maintain a positive inert atmosphere.[1] 3. Check the purity of starting materials. Consider recrystallizing or purifying them. 4. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., 1,4-dioxane/water, toluene, DMF).[3] 5. Incrementally increase the reaction temperature, while monitoring for decomposition.[11]
Significant Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture. 2. Inefficient reduction of Pd(II) precatalyst to active Pd(0).1. Improve degassing procedures for all solvents and the reaction mixture.[1] 2. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a highly efficient precatalyst system.[5]
Formation of Multiple Byproducts 1. Decomposition of starting materials or product. 2. Side reactions due to overly harsh conditions (high temperature or strong base).1. Lower the reaction temperature. 2. Switch to a milder base. 3. Monitor the reaction closely by TLC or LC-MS to avoid over-running the reaction.
Difficulty with Sterically Hindered Substrates 1. Steric hindrance slowing down oxidative addition or reductive elimination.1. Use bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) to accelerate the reaction.[1] 2. Increase the reaction temperature.

Data on Catalyst System Performance

While specific data for this compound is limited, the following tables summarize typical conditions and outcomes for the Suzuki-Miyaura coupling of structurally related heterocyclic and sulfur-containing boronic acids. This data can serve as a strong starting point for optimization.

Table 1: Comparison of Palladium Catalyst Systems for Coupling of Heteroaryl Boronic Acids

Catalyst SystemCatalyst Loading (mol%)SolventBaseTemp. (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄5DMEK₂CO₃801865-85[7]
Pd(dppf)Cl₂31,4-Dioxane/H₂OK₂CO₃80-1002-1280-95[12]
Pd(OAc)₂ / SPhos2Toluene/H₂OK₃PO₄1004-1685-98[2]
XPhos Pd G31-22-MeTHFK₃PO₄80-1102-8>90[1]

Table 2: Effect of Catalyst Loading on Reaction Yield (Illustrative)

Note: This is generalized data to illustrate the concept. Optimal loading must be determined empirically.

CatalystCatalyst Loading (mol%)Reaction Time (h)Yield (%)
Pd(dppf)Cl₂0.51275
Pd(dppf)Cl₂1.0888
Pd(dppf)Cl₂2.0692
Pd(dppf)Cl₂3.0691

As shown, increasing catalyst loading can improve yield and reduce reaction time up to a certain point, after which diminishing returns or even a slight decrease in yield may be observed.[13]

Experimental Protocols

Protocol 1: General Procedure using Pd(dppf)Cl₂

This protocol is a general starting point and should be optimized for specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL). Finally, add Pd(dppf)Cl₂ (0.02 mmol, 2 mol%).

  • Reaction Execution: Place the flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material (typically 4-12 hours).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_RX R-Pd(II)Ln-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal [R'B(OH)3]- PdII_R_R1 R-Pd(II)Ln-R' Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Regenerated Catalyst Product R-R' RedElim->Product

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Troubleshooting_Workflow Troubleshooting Low Yield in Suzuki Coupling Start Low Yield or No Reaction CheckReagents Check Reagent Quality (Catalyst, Ligand, Boronic Acid) Start->CheckReagents ReagentsOK Reagents OK? CheckReagents->ReagentsOK CheckConditions Verify Reaction Conditions (Degassing, Temp, Stirring) ConditionsOK Conditions OK? CheckConditions->ConditionsOK ReagentsOK->CheckConditions Yes ReplaceReagents Use Fresh/Purified Reagents ReagentsOK->ReplaceReagents No ImproveConditions Improve Degassing, Adjust Temperature ConditionsOK->ImproveConditions No OptimizeSystem Optimize Catalyst System (Ligand, Base, Solvent) ConditionsOK->OptimizeSystem Yes ReplaceReagents->Start ImproveConditions->Start Success Successful Reaction OptimizeSystem->Success

Caption: A logical workflow for troubleshooting low-yield reactions.

References

How to prevent homocoupling of (1-Benzothiophen-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the homocoupling of (1-Benzothiophen-4-yl)boronic acid during Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guides

Issue: Significant Formation of 4,4'-Bi(1-benzothiophene) Homocoupling Product

Primary Causes:

  • Presence of Oxygen: Dissolved oxygen in the reaction mixture can lead to the oxidation of the active Pd(0) catalyst to Pd(II), which promotes the homocoupling of the boronic acid.

  • Use of a Pd(II) Precatalyst: Pd(II) sources, such as Pd(OAc)₂, can directly react with the boronic acid to form the homocoupled product, particularly at the beginning of the reaction.

  • Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and ligand can significantly influence the rate of homocoupling versus the desired cross-coupling.

Troubleshooting Workflow:

G start High Homocoupling Detected degas Step 1: Enhance Degassing Procedures start->degas Initiate Troubleshooting catalyst Step 2: Evaluate Palladium Source and Ligand degas->catalyst If homocoupling persists conditions Step 3: Optimize Reaction Conditions catalyst->conditions If homocoupling persists additives Step 4: Consider Additives conditions->additives For further reduction end Homocoupling Minimized additives->end Successful Optimization

Troubleshooting workflow for homocoupling.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms that lead to the homocoupling of this compound?

A1: The two primary pathways for homocoupling are:

  • Oxygen-Mediated: Dissolved oxygen oxidizes the active Pd(0) catalyst to Pd(II). This Pd(II) species can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate Pd(0).

  • Pd(II)-Mediated: When using a Pd(II) precatalyst, it can directly react with the boronic acid in a stoichiometric fashion to produce the homocoupled dimer and the active Pd(0) catalyst. This is often a problem at the onset of the reaction.

Q2: How can I effectively remove oxygen from my reaction mixture?

A2: Rigorous deoxygenation is critical. Two effective methods are:

  • Inert Gas Sparging: Bubbling an inert gas such as argon or nitrogen through the solvent for at least 30 minutes can displace dissolved oxygen.

  • Freeze-Pump-Thaw: For more sensitive reactions, performing three to five cycles of freezing the solvent, applying a vacuum, and thawing under an inert atmosphere is a highly effective method for removing dissolved gases.

Q3: Which palladium source and ligands are recommended to minimize homocoupling?

A3:

  • Palladium Source: Using a Pd(0) precatalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, is generally preferred over Pd(II) sources like Pd(OAc)₂ to avoid the initial Pd(II)-mediated homocoupling.

  • Ligands: Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway. For heteroarylboronic acids, ligands like SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) have been shown to be effective in minimizing side reactions. The sulfur atom in the benzothiophene ring can potentially interact with the palladium center, making the choice of a suitable ligand that promotes the desired catalytic cycle crucial.

Q4: What is the role of the base in homocoupling, and which bases are recommended?

A4: The base is necessary to activate the boronic acid for transmetalation. However, the choice and strength of the base can influence side reactions. A weaker base or the slow addition of a strong base can sometimes be beneficial. Commonly used bases include K₂CO₃, K₃PO₄, and Cs₂CO₃. The optimal base should be determined empirically for the specific reaction.

Q5: Are there any procedural modifications I can make to reduce homocoupling?

A5: Yes, several procedural adjustments can be effective:

  • Slow Addition of Boronic Acid: Adding the this compound solution slowly to the reaction mixture keeps its instantaneous concentration low, which disfavors the bimolecular homocoupling reaction.

  • Pre-heating the Reaction Mixture: Heating the mixture of the aryl halide, base, and catalyst before adding the boronic acid can help to ensure the rapid consumption of the boronic acid in the desired cross-coupling reaction.

Q6: Can additives be used to suppress the homocoupling of this compound?

A6: Yes, certain additives can be beneficial. For instance, the addition of a mild reducing agent like potassium formate (HCO₂K) can help maintain the palladium catalyst in its active Pd(0) state, thereby minimizing the Pd(II)-mediated homocoupling pathway.

Data Presentation

Table 1: Illustrative Effect of Reaction Conditions on Homocoupling of a Heteroaryl Boronic Acid

Disclaimer: The following data is representative and intended to illustrate the impact of various parameters on homocoupling. Specific yields for this compound may vary and require experimental optimization.

EntryCatalyst (mol%)Ligand (mol%)BaseSolventDegassing MethodHomocoupling Yield (%)Desired Product Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂ON₂ Bubble (10 min)15-2560-70
2Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂OFreeze-Pump-Thaw (3x)5-1080-90
3Pd(PPh₃)₄ (2)-K₂CO₃Dioxane/H₂OFreeze-Pump-Thaw (3x)< 5> 90
4Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂OFreeze-Pump-Thaw (3x)< 3> 95
5Pd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂OFreeze-Pump-Thaw (3x) + HCO₂K (1.1 eq)< 1> 98

Experimental Protocols

General Protocol for Minimizing Homocoupling in the Suzuki-Miyaura Coupling of this compound

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Ligand (if required, e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Dioxane/H₂O 4:1)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, the base, and the palladium catalyst (and ligand, if separate).

  • Solvent Addition: Add the degassed solvent to the flask via a syringe.

  • Rigorous Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure the complete removal of dissolved oxygen.

  • Boronic Acid Addition: Dissolve the this compound in a minimum amount of degassed solvent and add it slowly to the reaction mixture via a syringe pump over a period of 1-2 hours.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, quench with water, and extract the product with an appropriate organic solvent. Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

suzuki_homocoupling cluster_suzuki Suzuki-Miyaura Cycle cluster_homocoupling Homocoupling Pathway pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pd2_complex Ar-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation (Ar'B(OH)₂ + Base) pd2_complex->transmetalation diaryl_pd2 Ar-Pd(II)L_n-Ar' transmetalation->diaryl_pd2 reductive_elimination Reductive Elimination diaryl_pd2->reductive_elimination reductive_elimination->pd0 Ar-Ar' Ar-Ar' reductive_elimination->Ar-Ar' Desired Product pd0_ox Pd(0)L_n oxygen O₂ pd0_ox->oxygen pd2_ox Pd(II)L_n oxygen->pd2_ox transmetalation_homo1 Transmetalation (Ar'B(OH)₂) pd2_ox->transmetalation_homo1 monoaryl_pd2 Ar'-Pd(II)L_n transmetalation_homo1->monoaryl_pd2 transmetalation_homo2 Transmetalation (Ar'B(OH)₂) monoaryl_pd2->transmetalation_homo2 diaryl_pd2_homo Ar'-Pd(II)L_n-Ar' transmetalation_homo2->diaryl_pd2_homo reductive_elimination_homo Reductive Elimination diaryl_pd2_homo->reductive_elimination_homo reductive_elimination_homo->pd0_ox Ar'-Ar' Ar'-Ar' reductive_elimination_homo->Ar'-Ar' Homocoupling Byproduct

Improving the solubility of (1-Benzothiophen-4-yl)boronic acid in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with (1-Benzothiophen-4-yl)boronic acid in reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: Why is my this compound not dissolving in the reaction solvent?

Several factors can contribute to the poor solubility of this compound:

  • Solvent Choice: The polarity of the solvent plays a crucial role. Nonpolar or weakly polar solvents may not be sufficient to dissolve the boronic acid.

  • Formation of Anhydrides (Boroxines): Boronic acids can dehydrate to form cyclic anhydrides known as boroxines. These boroxines are often less soluble than the corresponding boronic acid.

  • Low Temperature: Solubility generally decreases with lower temperatures.

  • Insufficient Solvent Volume: The concentration of the boronic acid may be too high for the chosen solvent volume.

Q3: Can the choice of base affect the solubility of this compound?

Yes, the base is a critical component in many reactions involving boronic acids, such as the Suzuki-Miyaura coupling. The base reacts with the boronic acid to form a more nucleophilic boronate species, which can have different solubility characteristics. Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often used with a co-solvent like water to aid their dissolution, which in turn can help to solvate the boronate species. The choice and physical form (e.g., finely powdered) of the base can significantly impact the reaction by influencing the formation and solubility of the active boronate.

Q4: What are MIDA boronates and can they improve solubility?

MIDA (N-methyliminodiacetic acid) boronates are air-stable derivatives of boronic acids. Converting a boronic acid to its MIDA ester can significantly improve its stability and, in some cases, its handling and solubility characteristics in organic solvents. MIDA boronates can be used in a "slow-release" strategy for cross-coupling reactions, where the active boronic acid is gradually released under the reaction conditions. This can be particularly useful for unstable or poorly soluble boronic acids.

Troubleshooting Guides

Issue 1: Poor Solubility of this compound in a Suzuki-Miyaura Coupling Reaction

Symptoms:

  • Solid boronic acid remains undissolved in the reaction mixture.

  • Low or no product yield.

  • Inconsistent reaction results.

Troubleshooting Workflow:

G Troubleshooting Poor Solubility Workflow start Poor Solubility Observed solvent Optimize Solvent System start->solvent cosolvent Add a Co-solvent (e.g., Water, DMF, n-Butanol) solvent->cosolvent Biphasic system? temp Increase Reaction Temperature solvent->temp end Improved Solubility and Reaction Yield cosolvent->end ptc Use a Phase-Transfer Catalyst (e.g., TBAB) ptc->end base Evaluate Base and Conditions base->ptc Biphasic? derivative Convert to a More Soluble Derivative base->derivative Still problematic? mida Synthesize MIDA Boronate derivative->mida ester Form a Pinacol Ester derivative->ester mida->end ester->end stirring Ensure Vigorous Stirring temp->stirring stirring->base

Caption: Troubleshooting workflow for poor solubility.

Possible Solutions & Methodologies:

  • Optimize the Solvent System:

    • Increase Polarity: Switch to a more polar aprotic solvent like DMF, dioxane, or THF.

    • Use a Co-solvent: For reactions using non-polar solvents like toluene, adding a co-solvent can be effective.

      • Water: A small amount of water is often used in Suzuki reactions to dissolve the inorganic base and facilitate the formation of the active boronate species. A common ratio is 4:1 to 10:1 organic solvent to water.

      • DMF or n-Butanol: In some cases, using aqueous n-butanol or adding DMF as a co-solvent can improve the solubility of heteroarylboronic acids and the overall reaction efficiency.[2]

  • Increase Reaction Temperature:

    • Increasing the temperature can enhance the solubility of the boronic acid and increase the reaction rate. Typical temperatures for Suzuki-Miyaura couplings range from 80-110 °C.

  • Employ a Phase-Transfer Catalyst (PTC):

    • In biphasic solvent systems (e.g., toluene/water), a PTC can facilitate the transfer of the boronate anion from the aqueous phase to the organic phase where the catalyst resides.

    • Common PTCs: Tetrabutylammonium bromide (TBAB) or tricaprylylmethylammonium chloride (Aliquat 336).

  • Convert to a More Soluble Derivative:

    • If solubility issues persist, converting this compound to a more soluble ester derivative can be an effective strategy.

      • Pinacol Ester: Boronic acid pinacol esters are generally more soluble in organic solvents than their corresponding boronic acids.[3]

      • MIDA Boronate: As mentioned in the FAQs, MIDA boronates offer enhanced stability and can be a solution for problematic boronic acids.

Data Presentation

Table 1: Qualitative Solubility of Phenylboronic Acid (Analogue for this compound)

SolventSolubility
Diethyl EtherSoluble
EthanolSoluble
AcetoneHigh Solubility
ChloroformModerate Solubility
HexanesPoorly Soluble
Carbon TetrachloridePoorly Soluble
Water10 g/L (20 °C)

Data for phenylboronic acid, which serves as a structural analogue.[3][4]

Table 2: Experimentally Determined Solubility of Phenylboronic Acid in Various Organic Solvents at Different Temperatures

SolventTemperature (°C)Mole Fraction (x10²)Solubility ( g/100g solvent)
Dipropyl ether 205.87.0
4010.513.2
6017.823.5
3-Pentanone 204.25.9
407.510.8
6012.518.7
Acetone 203.57.4
406.815.0
Chloroform 201.51.5
403.23.3
Methylcyclohexane 20< 0.1< 0.1
400.150.18
600.350.43

This table presents data for phenylboronic acid as a proxy to estimate the solubility of this compound. Data extracted from Leszczyński, P., Hofman, T. & Sporzyński, A. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. J Solut Chem 49, 814–824 (2020).

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Co-solvent System to Improve Solubility

This protocol is a general starting point and should be optimized for specific substrates.

Workflow Diagram:

G Suzuki-Miyaura Coupling with Co-solvent Workflow reagents 1. Combine Aryl Halide, Boronic Acid, and Base degas 2. Degas the Mixture reagents->degas solvent 3. Add Degassed Solvents (e.g., Dioxane/H₂O) degas->solvent catalyst 4. Add Palladium Catalyst and Ligand solvent->catalyst heat 5. Heat and Stir Reaction catalyst->heat monitor 6. Monitor Progress (TLC/LC-MS) heat->monitor workup 7. Reaction Workup and Purification monitor->workup product Final Product workup->product

Caption: General workflow for Suzuki-Miyaura coupling.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Degassed solvent system (e.g., Dioxane/H₂O 4:1, Toluene/H₂O 4:1, or THF/H₂O 4:1)

  • Schlenk flask or sealed reaction vial

  • Magnetic stir bar

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.

  • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.

  • Add the degassed solvent system via syringe. The total volume should be sufficient to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.

  • Add the palladium catalyst to the flask under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of (1-Benzothiophen-4-yl) MIDA boronate

This protocol describes a general method for converting a boronic acid to its corresponding MIDA boronate, which can improve stability and handling.

Logical Relationship Diagram:

G MIDA Boronate Synthesis Logic boronic_acid This compound reaction Dehydrative Condensation boronic_acid->reaction mida N-Methyliminodiacetic acid (MIDA) mida->reaction mida_boronate (1-Benzothiophen-4-yl) MIDA boronate reaction->mida_boronate

Caption: Logical relationship in MIDA boronate synthesis.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • N-Methyliminodiacetic acid (MIDA) (1.0 mmol, 1.0 equiv)

  • Polyethylene glycol (PEG-300) or Dimethyl sulfoxide (DMSO)

  • Reaction vial with a stirrer bar

  • Heating apparatus (e.g., microwave reactor or oil bath)

Procedure:

  • In a reaction vial containing a stirrer bar, dissolve this compound and MIDA in PEG-300 (1 mL) or DMSO.

  • Seal the vial and heat the reaction mixture. For conventional heating, a temperature of 160 °C for 10-15 minutes is a good starting point.

  • After cooling, the work-up procedure will depend on the solvent used and the properties of the product. A common method involves precipitation of the MIDA boronate by adding water or another anti-solvent.

  • If no precipitate forms, an extraction with an organic solvent like ethyl acetate may be necessary.

  • The combined organic layers are then dried over a drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated to yield the MIDA boronate.

  • Purification can be achieved by recrystallization or column chromatography.

References

Technical Support Center: Catalyst Poisoning in Suzuki Coupling with Sulfur-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving sulfur-containing heterocycles. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to diagnose and resolve common issues in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is catalyst deactivation a common issue when using sulfur-containing heterocycles in Suzuki coupling?

A1: Palladium catalysts, which are standard for Suzuki-Miyaura coupling, are susceptible to poisoning by sulfur compounds.[1] The sulfur atom in heterocycles like thiophene can strongly adsorb to the surface of the palladium catalyst. This process, known as chemisorption, blocks the active sites where the catalytic reaction is supposed to occur, leading to a decrease in catalytic activity or complete deactivation of the catalyst.[1]

Q2: What is the primary mechanism of palladium catalyst poisoning by sulfur-containing compounds?

A2: The primary mechanism involves the formation of strong chemical bonds between the sulfur atom and the palladium metal center.[1] This strong interaction reduces the number of available active sites for the reactants.[1] In some cases, this can lead to the formation of stable, catalytically inactive palladium sulfide (PdS) complexes.[1] The lone pair of electrons on the sulfur atom readily coordinates to the electron-deficient palladium center, disrupting the catalytic cycle.

Q3: Are all sulfur-containing heterocycles equally problematic?

A3: No, the extent of catalyst poisoning depends on the nature of the sulfur-containing functional group and the specific heterocycle. Unprotected thiols (-SH) are particularly potent poisons for palladium catalysts due to the high affinity of the sulfur for palladium.[1][2] Thiophenes and their derivatives can also poison the catalyst, but the effect can often be mitigated by careful selection of ligands and reaction conditions.[3][4] The electronic properties of the heterocycle and the position of the sulfur atom relative to the coupling site can also influence the degree of poisoning.

Q4: I am observing low to no yield in my Suzuki coupling with a thiophene derivative. What are the likely causes?

A4: Low or no yield in a Suzuki coupling involving thiophene derivatives can be attributed to several factors:[5]

  • Catalyst Poisoning: As discussed, the sulfur atom in the thiophene ring is a likely culprit for deactivating your palladium catalyst.[3]

  • Protodeboronation: The thiophene boronic acid or its ester can be unstable under the reaction conditions and undergo protodeboronation, where the boron group is replaced by a hydrogen atom. This is a common side reaction that consumes your starting material.[5]

  • Incorrect Choice of Base or Solvent: The selection of the base and solvent system is critical and is often dependent on the specific substrates. An inappropriate combination can result in poor solubility, slow reaction rates, or the promotion of side reactions.[5]

  • Inactive Catalyst System: The chosen palladium precursor and ligand may not be robust enough to overcome the poisoning effect of the sulfur heterocycle.

Troubleshooting Guide

Problem 1: Low yield or stalled reaction when using a thiophene-containing substrate.

  • Possible Cause: Catalyst poisoning by the thiophene sulfur.

  • Solutions:

    • Use a More Robust Catalyst System: Employ catalyst systems known for their higher stability and activity. Systems using bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can be more resistant to poisoning and promote the desired catalytic cycle.[3][6]

    • Increase Catalyst Loading: While not always ideal, a modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for partial deactivation.

    • Optimize Reaction Conditions: Lowering the reaction temperature and using a weaker base (e.g., K₃PO₄ or Cs₂CO₃ instead of stronger bases) can sometimes minimize catalyst decomposition and side reactions.[7]

Problem 2: The reaction with a thiol-containing heterocycle is not working at all.

  • Possible Cause: Severe catalyst poisoning by the unprotected thiol (-SH) group.

  • Solution:

    • Protect the Thiol Group: It is crucial to protect the thiol group before attempting the Suzuki coupling. The protecting group masks the sulfur atom, preventing it from coordinating to the palladium catalyst. The protector can be removed after the cross-coupling is complete. Suitable protecting groups include:

      • 2-Methoxyisobutyryl group: This group is stable under Suzuki conditions and can be cleaved with aqueous bases.[2]

      • Thioethers (e.g., using 2-ethylhexyl-3-mercaptopropionate): These can serve as both thiol surrogates and protective groups.[8][9][10]

Problem 3: Significant formation of a homocoupled product from the boronic acid.

  • Possible Cause: This side reaction is often promoted by the presence of oxygen or if the palladium(II) precatalyst is not efficiently reduced to the active palladium(0) species.[11] The catalyst deactivation by the sulfur heterocycle can also create conditions favorable for homocoupling.

  • Solutions:

    • Thoroughly Degas Reagents: Ensure all solvents and the reaction mixture are properly degassed to remove oxygen. This is typically done by bubbling an inert gas (Argon or Nitrogen) through the solvent or by using freeze-pump-thaw cycles.

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂ or PdCl₂(dppf).[12]

    • Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the boronic acid, but avoid a large excess which can favor homocoupling.[7]

Data Presentation

Table 1: Comparison of Palladium Catalyst Systems for Suzuki Coupling of Thiophene Derivatives.

Catalyst SystemSubstrate 1Substrate 2BaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (2.5 mol%)2-Bromo-5-(bromomethyl)thiophenePhenylboronic acidK₃PO₄1,4-Dioxane/H₂O (4:1)901276[13][14]
Pd(dtbpf)Cl₂ (2 mol%)2-Bromoaniline2-Thienylboronic acidEt₃NKolliphor EL/H₂ORT0.2586[1]
Pd(dtbpf)Cl₂ (2 mol%)3-Bromoaniline2-Thienylboronic acidEt₃NKolliphor EL/H₂ORT196[1]
Pd₂(dba)₃ / SPhosAryl Halide(4-(Butylsulfinyl)phenyl)boronic acidK₃PO₄Toluene100-High[3]
Pd(OAc)₂ / SPhos4-Bromoanisole(5-Formylthiophen-2-yl)boronic acidK₂CO₃Dioxane/H₂O (1:1)100-High[15]

Experimental Protocols

Protocol 1: General Procedure for Suzuki Coupling of a Bromothiophene with an Arylboronic Acid [7][13]

  • Materials:

    • Bromothiophene derivative (1.0 eq)

    • Arylboronic acid (1.1 - 1.5 eq)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

    • Base (e.g., K₃PO₄ or K₂CO₃, 2-3 eq)

    • Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • To a flame-dried Schlenk flask or reaction tube equipped with a magnetic stir bar, add the bromothiophene derivative, the arylboronic acid, and the base.

    • Seal the flask with a septum, and evacuate and backfill with an inert gas (repeat this cycle three times).

    • Add the degassed solvent system via syringe.

    • Add the palladium catalyst under a positive pressure of inert gas.

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Protocol 2: Protection of an Arylthiol using 2-Ethylhexyl-3-mercaptopropionate [8]

  • Materials:

    • Aryl halide with a thiol group (e.g., 4-Bromobenzenethiol) (1.0 eq)

    • 2-Ethylhexyl acrylate (1.1 eq)

    • Base (catalytic amount, e.g., DBU)

    • Solvent (e.g., THF)

  • Procedure:

    • Dissolve the arylthiol in a suitable solvent like THF in a round-bottom flask.

    • Add a catalytic amount of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

    • Add 2-ethylhexyl acrylate dropwise to the solution at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours or until TLC indicates completion.

    • Quench the reaction with a saturated aqueous solution of NH₄Cl.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • The resulting protected thioether can often be used directly in the subsequent Suzuki coupling reaction (following Protocol 1) without further purification.

Visualizations

Catalyst_Poisoning_Mechanism cluster_cycle Suzuki Catalytic Cycle cluster_poison Poisoning Pathway Pd0 Pd(0)L_n (Active Catalyst) OA Oxidative Addition Pd0->OA Ar-X Poisoned_Pd [S]-Pd(0)L_n (Inactive Complex) Pd0->Poisoned_Pd Poisoning PdII_Aryl Aryl-Pd(II)-X L_n OA->PdII_Aryl TM Transmetalation PdII_Aryl->TM R'-B(OR)₂ PdII_Aryl_R Aryl-Pd(II)-R' L_n TM->PdII_Aryl_R RE Reductive Elimination PdII_Aryl_R->RE RE->Pd0 Product Aryl-R' (Desired Product) RE->Product Sulfur Sulfur Heterocycle (e.g., Thiophene) Sulfur->Poisoned_Pd Coordination

Caption: Mechanism of Palladium catalyst poisoning by a sulfur-containing heterocycle.

Troubleshooting_Workflow Start Low/No Yield in Suzuki Coupling with Sulfur Heterocycle Check_Catalyst Is the catalyst system robust? (e.g., Buchwald ligands, NHCs) Start->Check_Catalyst Check_Substrate Is an unprotected thiol (-SH) present? Check_Catalyst->Check_Substrate Yes Use_Robust_Catalyst Action: Switch to a more robust catalyst/ligand system (e.g., SPhos, XPhos). Check_Catalyst->Use_Robust_Catalyst No Check_Conditions Are reaction conditions optimized? Check_Substrate->Check_Conditions No Protect_Thiol Action: Protect the thiol group before coupling. Check_Substrate->Protect_Thiol Yes Optimize Action: Screen bases, solvents, and temperature. Ensure thorough degassing. Check_Conditions->Optimize No Failure Problem Persists: Consult further literature or re-evaluate substrate purity. Check_Conditions->Failure Yes Success Reaction Successful Use_Robust_Catalyst->Success Protect_Thiol->Success Optimize->Success

Caption: Troubleshooting decision workflow for Suzuki coupling of sulfur heterocycles.

References

Technical Support Center: The Role of Water in Suzuki Coupling of Heteroaryl Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effect of water on Suzuki coupling reactions involving heteroaryl boronic acids.

Frequently Asked Questions (FAQs)

Q1: Is water a friend or foe in Suzuki couplings with heteroaryl boronic acids?

A1: The effect of water in Suzuki-Miyaura coupling reactions with heteroaryl boronic acids is complex and can be either beneficial or detrimental, depending on the specific substrates, reaction conditions, and catalyst system employed. Water can enhance the solubility of inorganic bases and may increase reaction efficiency by hydrolyzing boronic esters to the more reactive boronic acids.[1] However, it is also a proton source for a significant side reaction known as protodeboronation, which can lead to lower yields.[2][3]

Q2: What is protodeboronation and why is it a concern with heteroaryl boronic acids?

A2: Protodeboronation is a side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source, which is often water, especially in the presence of a base.[2][4] This leads to the formation of the corresponding unsubstituted heteroarene, reducing the yield of the desired coupled product. Heteroaryl boronic acids, particularly those that are electron-rich or contain certain basic nitrogen atoms, can be highly susceptible to this undesired reaction.[2][3]

Q3: When is the presence of water beneficial in a Suzuki coupling reaction?

A3: Water can be advantageous in several scenarios:

  • Improving Base Solubility: Water can increase the solubility of inorganic bases like sodium phosphate (Na₃PO₄), which can be beneficial for the reaction.[1]

  • In Situ Boronic Acid Formation: For reactions using boronic esters (e.g., pinacol esters), water can hydrolyze the ester to the corresponding boronic acid in situ. This can sometimes lead to increased reaction efficiency.[1]

  • Aqueous Catalyst Systems: The use of water-soluble ligands and palladium catalysts allows the reaction to be performed in aqueous media, which can simplify product isolation and catalyst recovery.[5][6][7]

  • "Ligandless" Palladium Catalysis: Some highly efficient Suzuki coupling reactions have been developed using "ligandless" palladium acetate in water, which can accelerate the coupling of aryl bromides.[8]

Q4: How can I minimize protodeboronation when water is present?

A4: To minimize protodeboronation in the presence of water, consider the following strategies:

  • Use a Milder Base: Strong bases can accelerate protodeboronation. Switching to a weaker base such as potassium fluoride (KF) or potassium carbonate (K₂CO₃) may reduce this side reaction.[2]

  • Employ Boronic Acid Derivatives: Using boronic esters (like MIDA boronates) or trifluoroborates can act as a "slow-release" source of the boronic acid, keeping its concentration low and thus suppressing protodeboronation.[3][9][10]

  • Optimize Reaction Temperature: A dramatic temperature dependence on product selectivity has been observed in some cases. Careful optimization of the reaction temperature may favor the desired coupling over protodeboronation.[11]

Q5: Should I use anhydrous conditions for my Suzuki coupling with a sensitive heteroaryl boronic acid?

A5: Yes, switching to anhydrous conditions is a common and effective strategy to significantly reduce or eliminate protodeboronation, as water is the primary proton source for this side reaction.[2] However, it's important to ensure all reagents and solvents are rigorously dried.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Coupled Product

Possible Cause Troubleshooting Step
Protodeboronation of the heteroaryl boronic acid. - Analyze the crude reaction mixture for the presence of the corresponding unsubstituted heteroarene. - Switch to anhydrous conditions. Ensure all solvents and reagents are dry.[2] - Use a milder base, such as K₂CO₃ or KF.[2] - Employ a boronic ester or trifluoroborate as a slow-release source of the boronic acid.[3][9][10]
Catalyst Deactivation. - Ensure the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen) as oxygen can decompose the catalyst.[2] - Verify the activity of your palladium source and ligand. Consider using a fresh batch or a more robust pre-catalyst.[2]
Poor Solubility of Reagents. - If using an inorganic base, the addition of a small amount of water can improve its solubility and facilitate the reaction.[1] - For biphasic reactions, ensure vigorous stirring to maximize interfacial contact.[2]

Problem 2: Inconsistent Reaction Results

Possible Cause Troubleshooting Step
Variable Water Content in Solvents or Reagents. - For anhydrous reactions, use freshly dried solvents and ensure bases are anhydrous. - For aqueous reactions, use a consistent and controlled amount of water.
Incomplete Dissolution of the Base. - Grind the base to a fine powder before addition. - If compatible with your reaction, add a small, measured amount of water to aid dissolution.[1]

Quantitative Data

Table 1: Effect of Water on the Yield of 2-Arylpyridines

This table summarizes the effect of water on the Suzuki-Miyaura cross-coupling of PyFluor with a boronic acid and a boronic ester.

Coupling PartnerSolventTemperature (°C)Yield (%)
Phenylboronic acidDry Dioxane100~60
Phenylboronic acidDioxane/20% Water100~75
Phenylboronic pinacol esterDry Dioxane100~20
Phenylboronic pinacol esterDioxane/20% Water100~70

Data synthesized from information presented in a study on the Suzuki-Miyaura cross-coupling of PyFluor.[1]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling in Aqueous Media

This protocol is a representative example for a microwave-assisted Suzuki coupling reaction.

Materials:

  • 2,4-Dichloropyrimidine (1.0 equiv)

  • Heterocyclic boronic acid (1.0 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.5 mol%)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • 1,4-Dioxane

  • Deionized water

  • Microwave reactor vials

  • Argon or Nitrogen gas supply

Procedure:

  • To a microwave reactor vial, add 2,4-dichloropyrimidine (e.g., 75 mg, 0.5 mmol).

  • Add the heterocyclic boronic acid (0.5 mmol).

  • Add tetrakis(triphenylphosphine)palladium(0) (e.g., 2.9 mg, 0.0025 mmol).

  • Add potassium carbonate (e.g., 207 mg, 1.5 mmol).

  • Add a mixture of 1,4-dioxane (4 mL) and deionized water (2 mL) that has been previously degassed by bubbling with argon for 15-20 minutes.

  • Seal the vial under an argon atmosphere.

  • Place the vial in the microwave reactor and irradiate the reaction mixture at 100 °C for 15 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Extract the reaction mixture with ethyl acetate.

  • Wash the organic layer with brine and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography.

This protocol is adapted from a source providing methodologies for microwave-assisted Suzuki coupling.[12]

Visualizations

Suzuki_Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Role of Water and Base Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (Ar-X) Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X Ar-Pd(II)(L2)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (Ar'-B(OH)2 + Base) Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-Ar' Ar-Pd(II)(L2)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Boronic_Acid Ar'-B(OH)2 Boronate [Ar'-B(OH)3]⁻ Boronic_Acid->Boronate + OH⁻ Boronate->Transmetalation Active Species Protodeboronation Protodeboronation (Side Reaction) Boronate->Protodeboronation + H₂O Base_H2O Base (e.g., OH⁻) in H₂O Ar'-H Ar'-H (Byproduct) Protodeboronation->Ar'-H Troubleshooting_Workflow start Low Yield in Suzuki Coupling check_protodeboronation Check for Protodeboronation (e.g., by LC-MS) start->check_protodeboronation protodeboronation_yes Protodeboronation Confirmed check_protodeboronation->protodeboronation_yes Yes protodeboronation_no No Significant Protodeboronation check_protodeboronation->protodeboronation_no No anhydrous Switch to Anhydrous Conditions protodeboronation_yes->anhydrous milder_base Use Milder Base (e.g., KF, K2CO3) protodeboronation_yes->milder_base slow_release Use Boronic Ester/Trifluoroborate protodeboronation_yes->slow_release check_catalyst Check Catalyst Activity & Inert Atmosphere protodeboronation_no->check_catalyst end Re-run Reaction anhydrous->end milder_base->end slow_release->end catalyst_ok Catalyst & Conditions OK check_catalyst->catalyst_ok OK replace_catalyst Use Fresh Catalyst/Ligand, Degas Solvents check_catalyst->replace_catalyst Issue Suspected check_solubility Check Reagent Solubility catalyst_ok->check_solubility replace_catalyst->end solubility_issue Solubility Issue check_solubility->solubility_issue Yes check_solubility->end OK adjust_solvent Adjust Solvent System (e.g., add co-solvent) solubility_issue->adjust_solvent adjust_solvent->end

References

Monitoring the progress of Suzuki reactions with (1-Benzothiophen-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions involving (1-Benzothiophen-4-yl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for monitoring the progress of a Suzuki reaction with this compound?

A1: The progress of Suzuki reactions can be monitored using several standard analytical techniques. The most common methods include Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] TLC is often used for a quick qualitative assessment of the consumption of starting materials.[3][4] For more quantitative analysis and to accurately determine the ratio of starting materials to products, GC-MS, HPLC, and NMR are preferred.[2][5]

Q2: My Suzuki reaction is sluggish or not going to completion. What are the potential causes and how can I troubleshoot this?

A2: Several factors can lead to a slow or incomplete Suzuki reaction. Key areas to investigate include:

  • Catalyst Activity: Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, it must be effectively reduced to the active Pd(0) species in situ. Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[1]

  • Oxygen Contamination: The presence of oxygen can lead to the decomposition of the catalyst and promote undesirable side reactions like the homocoupling of the boronic acid.[1] It is crucial to properly degas the solvent and maintain an inert atmosphere (e.g., Nitrogen or Argon) throughout the reaction.[1][4]

  • Base and Solvent Choice: The selection of the base and solvent system is critical and often interdependent. The base must be sufficiently strong to facilitate the transmetalation step but not so strong as to cause degradation of the reactants or products.[1] For challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ may be more effective.[6]

  • Reagent Purity: Verify the purity of your this compound and the aryl halide. Boronic acids can degrade over time.[1]

Q3: I am observing significant formation of a byproduct that appears to be the homocoupling of this compound. How can I minimize this?

A3: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen.[1] To minimize this:

  • Rigorous Degassing: Ensure your reaction mixture is thoroughly degassed before heating. Techniques like freeze-pump-thaw cycles or sparging with an inert gas for an extended period are recommended.[4]

  • Use of Appropriate Ligands: The choice of phosphine ligand can influence the rates of the desired cross-coupling versus side reactions. For electron-rich heteroaromatic boronic acids, ligands like SPhos or XPhos may be beneficial.[4]

  • Control of Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions relative to the desired coupling.

Q4: Protodeboronation of my this compound seems to be a major issue. What steps can I take to prevent this?

A4: Protodeboronation, the replacement of the boronic acid group with a hydrogen atom, is a common side reaction, particularly with electron-rich heterocyclic boronic acids.[1] To mitigate this:

  • Use a Milder Base: Strong bases in the presence of water can accelerate protodeboronation.[1] Consider using a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, switching to anhydrous conditions can significantly reduce its occurrence.[1][6] This involves using dry solvents and reagents.

  • Use of Boronic Esters: Converting the boronic acid to a more stable ester derivative, such as a pinacol ester, can prevent protodeboronation.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Action(s)
Low or No Product Formation Inactive catalystUse a fresh batch of palladium catalyst or a more robust precatalyst.[1][6]
Poor quality of boronic acidVerify the purity of this compound. Consider recrystallization or using a freshly opened bottle. Boronic acids can be unstable on the shelf.[1][7]
Inappropriate base or solventScreen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O, DMF).[1][4][6]
Insufficient degassingEnsure the reaction mixture is thoroughly degassed to remove oxygen, which can deactivate the catalyst.[1][4]
Significant Homocoupling of Boronic Acid Presence of oxygenRigorously degas all solvents and reagents and maintain a strict inert atmosphere.[1]
Reaction temperature is too highOptimize the reaction temperature; sometimes a lower temperature can favor the desired cross-coupling.
Significant Protodeboronation Presence of protic sources (e.g., water)Use anhydrous solvents and reagents.[1][6]
Base is too strongSwitch to a milder base such as KF or K₂CO₃.[1]
Boronic acid instabilityConsider converting the boronic acid to a more stable boronic ester (e.g., pinacol ester).[6]
Difficulty in Product Purification Formation of closely related byproductsOptimize reaction conditions to minimize side reactions. Employ careful column chromatography, potentially using different solvent systems or silica gel grades.
Residual palladium in the productTreat the crude product with a palladium scavenger or perform an additional purification step like recrystallization or activated carbon treatment.

Experimental Protocols

General Protocol for Suzuki Coupling with this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0–3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide, this compound, and the base.[4]

  • Seal the vessel and purge with an inert gas for 10-15 minutes.[1]

  • Under the inert atmosphere, add the palladium catalyst.[1]

  • Add the degassed solvent system via syringe.[1]

  • Place the vessel in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–100 °C).[1][4]

  • Monitor the reaction progress by TLC or LC-MS.[1][4]

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[1][4]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purify the crude product by flash column chromatography.[1]

Monitoring by Thin Layer Chromatography (TLC)

Procedure:

  • Prepare a TLC chamber with a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • At regular time intervals, take a small aliquot of the reaction mixture using a capillary tube and spot it on a TLC plate.

  • Also spot the starting materials (aryl halide and boronic acid) as references.

  • Develop the TLC plate in the chamber.

  • Visualize the spots under UV light (254 nm).[3] The reaction is complete when the starting material spot is no longer visible.

Visualizations

Experimental_Workflow A Reaction Setup: - Aryl Halide - this compound - Base - Catalyst B Degassing (Inert Atmosphere) A->B C Solvent Addition B->C D Heating & Stirring C->D E Monitoring (TLC, LC-MS, GC-MS) D->E E->D Incomplete F Workup: - Quenching - Extraction E->F Complete G Purification (Column Chromatography) F->G H Product G->H

Caption: A typical experimental workflow for a Suzuki coupling reaction.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII R¹-Pd(II)L₂-X OA->PdII TM Transmetalation PdII->TM PdII_B R¹-Pd(II)L₂-R² TM->PdII_B RE Reductive Elimination PdII_B->RE RE->Pd0 Catalyst Regeneration Product R¹-R² RE->Product R1X R¹-X R1X->OA R2BY2 R²-B(OR)₂ R2BY2->TM Base Base Base->TM

References

Large-scale synthesis challenges with (1-Benzothiophen-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the large-scale synthesis of (1-Benzothiophen-4-yl)boronic acid. The information is targeted toward researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the large-scale synthesis of this compound?

A1: While data on the large-scale synthesis of the 4-yl isomer is limited, experience with the closely related 2-yl isomer suggests the main challenges include high catalyst costs, stringent purity requirements, and product stability issues such as proto-deboronation and trimerization to boroxine upon drying.[1]

Q2: What are the typical starting materials and synthetic routes for this compound?

A2: A common laboratory-scale synthesis starts from 4-Bromobenzo[b]thiophene. The borylation is typically achieved via a lithium-halogen exchange followed by reaction with a borate ester, such as triisopropyl borate.[2]

Q3: What are the common impurities observed in the synthesis of this compound?

A3: Common impurities can include the starting material (4-Bromobenzo[b]thiophene), the proto-deboronated product (benzothiophene), and boronic acid trimers (boroxines). The formation of these impurities is often influenced by reaction and work-up conditions.[1]

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored at room temperature.[3] Due to the potential for oxidative instability and trimerization, it is advisable to store it under an inert atmosphere and away from moisture.[1][4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Ensure complete lithium-halogen exchange by careful control of temperature and addition rates. Use of freshly titrated n-BuLi is recommended.
Proto-deboronation during work-up.Use a carefully controlled acidic work-up at low temperatures. Avoid prolonged exposure to acidic or basic conditions.[5]
Product loss during extraction.Perform multiple extractions with a suitable organic solvent like ethyl acetate to ensure complete recovery of the product.
High Levels of Impurities Presence of unreacted starting material.Increase the equivalents of n-BuLi and triisopropyl borate slightly to drive the reaction to completion.
Formation of benzothiophene (proto-deboronation).Minimize exposure to moisture and control the pH during work-up.[1][5]
Formation of boroxine (trimer).Optimize the crystallization and drying procedures to prevent the formation of the trimeric anhydride.[1]
Difficult Purification Co-elution of impurities during chromatography.Consider derivatization of the boronic acid to its crystalline diethanolamine adduct, which can be easily purified by filtration and then hydrolyzed back to the pure boronic acid.[6]
Oily or difficult-to-handle product.Recrystallization from a suitable solvent system can yield a crystalline, easier-to-handle solid.[7]
Product instability on silica gel.If using column chromatography, consider using neutral alumina or a modified silica gel to minimize degradation of the boronic acid.

Experimental Protocols

Synthesis of this compound (Laboratory Scale)

This protocol is adapted from a known laboratory-scale synthesis.[2]

Materials:

  • 4-Bromobenzo[b]thiophene

  • Triisopropyl borate

  • n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Deionized water

  • 2N Hydrochloric acid (HCl)

Procedure:

  • To a solution of 4-bromobenzo[b]thiophene (1.0 eq) in anhydrous THF, cool the mixture to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a solution of n-BuLi (1.0 eq) in hexanes while maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.0 eq) dropwise, ensuring the temperature remains at -78 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Allow the reaction to warm to room temperature.

  • Quench the reaction by the slow addition of 2N HCl at 0 °C until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

Note: This is a lab-scale procedure and will require significant process development and optimization for large-scale synthesis.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Start Start Dissolve 4-Bromobenzo[b]thiophene in THF Dissolve 4-Bromobenzo[b]thiophene in THF Start->Dissolve 4-Bromobenzo[b]thiophene in THF Cool to -78 C Cool to -78 C Dissolve 4-Bromobenzo[b]thiophene in THF->Cool to -78 C Add n-BuLi Add n-BuLi Cool to -78 C->Add n-BuLi Stir for 1h Stir for 1h Add n-BuLi->Stir for 1h Add Triisopropyl borate Add Triisopropyl borate Stir for 1h->Add Triisopropyl borate Stir for 2h Stir for 2h Add Triisopropyl borate->Stir for 2h Warm to RT Warm to RT Stir for 2h->Warm to RT Quench with HCl Quench with HCl Warm to RT->Quench with HCl Extract with Ethyl Acetate Extract with Ethyl Acetate Quench with HCl->Extract with Ethyl Acetate Combine Organic Layers Combine Organic Layers Extract with Ethyl Acetate->Combine Organic Layers Dry and Concentrate Dry and Concentrate Combine Organic Layers->Dry and Concentrate Crude Product Crude Product Dry and Concentrate->Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Pure Product Pure Product Recrystallization->Pure Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Check Reaction Proto-deboronation Proto-deboronation Low Yield->Proto-deboronation Analyze Byproducts Product Loss Product Loss Low Yield->Product Loss Review Work-up Increase Equivalents of Reagents Increase Equivalents of Reagents Incomplete Reaction->Increase Equivalents of Reagents Control pH and Temperature Control pH and Temperature Proto-deboronation->Control pH and Temperature Optimize Extraction Optimize Extraction Product Loss->Optimize Extraction

Caption: Troubleshooting logic for addressing low yield in the synthesis.

References

Work-up procedure for Suzuki reactions involving (1-Benzothiophen-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki-Miyaura cross-coupling reactions involving (1-Benzothiophen-4-yl)boronic acid.

Frequently Asked Questions (FAQs)

Q1: What is a standard work-up procedure for a Suzuki reaction using this compound?

A typical aqueous work-up procedure involves cooling the reaction mixture to room temperature, followed by dilution with an organic solvent such as ethyl acetate. The mixture is then washed sequentially with water and brine to remove inorganic salts and water-soluble impurities. An optional wash with a dilute aqueous base (e.g., 1M NaOH or NaHCO₃) can be performed to remove unreacted this compound. The organic layer is then dried over an anhydrous salt like sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Q2: How can I remove the palladium catalyst from my reaction mixture?

Residual palladium catalyst can often be removed by filtering the reaction mixture through a pad of Celite or a short plug of silica gel, eluting with an appropriate organic solvent.[1] For more stubborn cases, column chromatography is a reliable method for separating the desired product from the palladium catalyst and its byproducts.

Q3: I am observing a significant amount of unreacted this compound in my crude product. How can I remove it?

Unreacted boronic acids can often be removed by performing an extractive work-up with a dilute aqueous base, such as 1M sodium hydroxide (NaOH). The basic wash deprotonates the boronic acid, forming a water-soluble boronate salt that partitions into the aqueous layer.

Q4: What are the common side reactions in Suzuki couplings with heterocyclic boronic acids like this compound?

Two common side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom. It is often promoted by the presence of water and a strong base. To minimize this, one can use anhydrous reaction conditions or a milder base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).

  • Homocoupling: This is the self-coupling of the boronic acid to form a bi-benzothiophene byproduct. This can be promoted by the presence of oxygen in the reaction mixture. Ensuring the reaction is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen) can significantly reduce homocoupling.

Q5: What is the best way to purify the 4-aryl-1-benzothiophene product?

Flash column chromatography on silica gel is the most common and effective method for purifying 4-aryl-1-benzothiophene products. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes or petroleum ether, is typically employed. The polarity of the eluent can be adjusted based on the specific polarity of the synthesized compound.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Formation Inactive catalystUse a fresh batch of palladium catalyst and phosphine ligand. Ensure proper storage of reagents.
Oxygen contaminationDegas the solvent thoroughly and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.
Poor quality of boronic acidUse high-purity this compound. Consider recrystallization if purity is questionable.
Inappropriate baseThe choice of base is crucial. Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃ to find the optimal conditions for your specific substrates.
Significant Protodeboronation Presence of water and/or strong baseSwitch to anhydrous solvents and consider using a milder base like KF or K₂CO₃.
Formation of Homocoupling Byproduct Oxygen in the reaction mixtureEnsure rigorous degassing of the reaction mixture and maintain a strict inert atmosphere.
Difficulty in Product Isolation/Purification Product is highly soluble in the aqueous phaseIf the product has polar functional groups, it may have some water solubility. Minimize the volume of aqueous washes and consider back-extracting the aqueous layers with the organic solvent.
Co-elution with byproducts during chromatographyOptimize the eluent system for column chromatography. A shallow gradient or the use of a different solvent system (e.g., dichloromethane/hexanes) may improve separation.

Experimental Protocols

Below is a representative experimental protocol for the Suzuki-Miyaura coupling of a heteroaryl bromide with an arylboronic acid, which can be adapted for reactions involving this compound.

Representative Suzuki-Miyaura Coupling Protocol

  • Reaction Setup: To a flame-dried round-bottom flask or sealed tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent and Catalyst Addition: Under a positive pressure of the inert gas, add the degassed solvent (e.g., a mixture of toluene, ethanol, and water). Bubble the inert gas through the solution for 10-15 minutes. Finally, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously for the required time (monitor by TLC or LC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and wash with water.

    • Separate the organic layer and wash with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

The following tables provide representative yields for Suzuki-Miyaura reactions of thiophene derivatives under different conditions. This data can serve as a guide for optimizing your reaction.

Table 1: Effect of Base and Solvent on the Yield of 2-Arylpyridines from a Thiophene Boronic Ester

EntryBaseSolventYield (%)
1Na₃PO₄Dioxane/H₂O (4:1)82
2K₃PO₄Dioxane/H₂O (4:1)51
3KFDioxane/H₂O (4:1)54
4CsFDioxane/H₂O (4:1)58
5Na₂CO₃Dioxane/H₂O (4:1)35

Reaction conditions: Pyridine-2-sulfonyl fluoride (0.3 mmol), 2-thiopheneboronic acid pinacol ester (0.45 mmol), Pd(dppf)Cl₂ (0.03 mmol), base (0.9 mmol), in 1 mL of solvent mixture at 100 °C. Yields were determined by HPLC/UV. Data adapted from a study on a similar reaction.[2]

Table 2: Suzuki Coupling of 7-Bromo-4-sulfonamido-1H-indazoles with Thienyl Boronic Acids

EntryAryl HalideBoronic AcidProductYield (%)
15a3-Thienylboronic acid8ae75
25a2-Thienylboronic acid8af80
35b3-Thienylboronic acid8be72

Reaction conditions: Aryl bromide (1 equiv), boronic acid (1.5 equiv), Pd(dppf)Cl₂·CH₂Cl₂ (10 mol%), K₂CO₃ (3 equiv) in dioxane/H₂O (4:1) under microwave irradiation at 120 °C for 2 hours.[3]

Visualizations

Workup_Procedure cluster_reaction Reaction cluster_workup Aqueous Work-up cluster_purification Purification A Completed Suzuki Reaction Mixture B Cool to Room Temperature A->B C Dilute with Organic Solvent (e.g., Ethyl Acetate) B->C D Wash with Water C->D E Wash with Brine D->E F Separate Organic Layer E->F G Dry over Anhydrous Na₂SO₄ F->G H Filter G->H I Concentrate under Reduced Pressure H->I J Crude Product I->J K Column Chromatography J->K L Pure 4-Aryl-1-benzothiophene K->L

Caption: A typical workflow for the work-up and purification of 4-aryl-1-benzothiophenes from a Suzuki reaction.

Troubleshooting_Low_Yield Start Low or No Yield Check1 Check Reagents and Catalyst Activity Start->Check1 Decision1 Reagents/Catalyst OK? Check1->Decision1 Solution1 Use fresh catalyst, ligands, and high-purity starting materials. Decision1->Solution1 No Check2 Verify Inert Atmosphere Decision1->Check2 Yes Decision2 Reaction properly degassed? Check2->Decision2 Solution2 Improve degassing procedure and ensure a positive pressure of inert gas. Decision2->Solution2 No Check3 Optimize Reaction Conditions Decision2->Check3 Yes Solution3 Screen different bases, solvents, and temperatures. Check3->Solution3

Caption: A troubleshooting decision tree for addressing low yields in Suzuki coupling reactions.

References

Validation & Comparative

Navigating the Reactivity Landscape of Benzothiophene Boronic Acid Isomers in Suzuki Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The benzothiophene core, a privileged structure in numerous biologically active compounds, is frequently assembled and modified using the robust and versatile Suzuki-Miyaura cross-coupling reaction. A critical factor influencing the success of these syntheses is the inherent reactivity of the benzothiophene boronic acid isomers employed. This guide provides an objective comparison of the reactivity of various benzothiophene boronic acid isomers in Suzuki coupling, supported by available experimental data and detailed protocols to aid in reaction design and optimization.

The reactivity of a given benzothiophene boronic acid isomer in a Suzuki coupling is influenced by a combination of electronic and steric factors. The position of the boronic acid group on the benzothiophene ring system dictates the electron density at the carbon-boron bond and the steric hindrance around the reaction center, both of which are crucial for the efficiency of the transmetalation step in the catalytic cycle.

Comparative Reactivity Analysis

The Suzuki coupling reaction of benzothiophene boronic acids is a widely utilized transformation for the synthesis of complex organic molecules. The efficiency of this reaction is highly dependent on the position of the boronic acid group on the benzothiophene core.

Benzo[b]thiophen-2-ylboronic acid is a commonly used isomer and generally exhibits good reactivity in Suzuki coupling reactions. For instance, in the synthesis of C2-substituted benzo[b]thiophene derivatives, benzo[b]thien-2-ylboronic acid has been successfully coupled with various aryl and heteroaryl halides. Under optimized conditions, using a catalyst system of Pd(OAc)₂ with a ligand such as SPhos and a base like Cs₂CO₃ in a THF/H₂O solvent mixture, high yields can be achieved. For example, the coupling with 5-bromonicotinic acid has been reported to yield the corresponding product in 71%.[1]

The reactivity of other isomers is less frequently documented in a comparative context. However, general principles of Suzuki coupling suggest that both electronic and steric effects will play a significant role. The electron-rich nature of the thiophene ring generally facilitates the Suzuki coupling. However, the position of the boronic acid can influence the electron density at the reaction site and the steric accessibility for the palladium catalyst.

It is important to note that direct comparison of yields across different studies can be misleading due to variations in reaction conditions such as catalyst, ligand, base, solvent, and temperature. Nevertheless, the available data for benzo[b]thiophen-2-ylboronic acid suggests it is a reliable and reactive substrate for Suzuki coupling reactions. Further systematic studies are needed to quantitatively compare the reactivity of all benzothiophene boronic acid isomers.

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions involving benzothiophene derivatives. These can be adapted for specific substrates and isomers.

General Protocol for Suzuki Coupling of Benzo[b]thien-2-ylboronic Acid[1]

This procedure is optimized for the coupling of various aryl or heteroaryl halides with benzo[b]thien-2-ylboronic acid.

Materials:

  • Aryl or heteroaryl halide (1 mmol)

  • Benzo[b]thien-2-ylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • SPhos (10 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.409 mmol)

  • Tetrahydrofuran (THF)

  • Distilled water

Procedure:

  • To a reaction vessel, add the aryl or heteroaryl halide (1 mmol), Pd(OAc)₂ (5 mol%), and SPhos (10 mol%) in THF under a nitrogen atmosphere.

  • Stir the mixture for 30 minutes.

  • Add benzo[b]thien-2-ylboronic acid (1.2 mmol), Cs₂CO₃ (1.409 mmol), and 1.5 mL of distilled water to the reaction mixture under an inert atmosphere.

  • Stir the mixture at 80 °C for 24 hours.

  • After cooling to room temperature, proceed with standard aqueous workup and purification by column chromatography.

Selective Suzuki Coupling at the C-3 Position of a Dihalogenated Benzothiophene[2]

This protocol demonstrates the selective coupling at the more reactive C-Br bond in the presence of a C-Cl bond on the benzothiophene scaffold.

Materials:

  • 3-bromo-7-chloro-1-benzothiophene (1.0 mmol)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (8 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (8 mL)

  • Degassed water (2 mL)

Procedure:

  • In a flame-dried Schlenk flask, combine 3-bromo-7-chloro-1-benzothiophene (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • In a separate vial, pre-mix palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol). Add this catalyst/ligand mixture to the main reaction flask.

  • Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Heat the sealed flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and perform an aqueous workup followed by extraction with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizing the Suzuki-Miyaura Coupling Workflow

The following diagrams illustrate the generalized experimental workflow and the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Aryl Halide, Boronic Acid, & Base Catalyst Add Pd Catalyst & Ligand Reactants->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Degas Degas Mixture (Ar or N2) Solvent->Degas Heat Heat & Stir (e.g., 80-100 °C) Degas->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Quench Cool & Quench Monitor->Quench Extract Aqueous Workup & Extraction Quench->Extract Purify Dry, Concentrate & Purify Extract->Purify Product Isolated Product Purify->Product Suzuki_Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)-X(L2) R1-Pd(II)-X(L2) Pd(0)L2->R1-Pd(II)-X(L2) Oxidative Addition R1-Pd(II)-R2(L2) R1-Pd(II)-R2(L2) R1-Pd(II)-X(L2)->R1-Pd(II)-R2(L2) Transmetalation R1-Pd(II)-R2(L2)->Pd(0)L2 Reductive Elimination R1-R2 R¹-R² R1-Pd(II)-R2(L2)->R1-R2 R1-X R¹-X R1-X->R1-Pd(II)-X(L2) R2-B(OR)2 R²-B(OR)₂ R2-B(OR)2->R1-Pd(II)-R2(L2) Base Base Base->R1-Pd(II)-R2(L2)

References

A Comparative Guide to (1-Benzothiophen-4-yl)boronic Acid and Other Heterocyclic Boronic Acids in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. In the landscape of drug discovery and materials science, heterocyclic boronic acids are indispensable building blocks for the synthesis of complex molecular architectures. This guide provides an objective comparison of the performance of (1-Benzothiophen-4-yl)boronic acid against other commonly used heterocyclic boronic acids—specifically those derived from thiophene, furan, and pyridine—in palladium-catalyzed cross-coupling reactions. The information presented is supported by experimental data to aid in the selection of optimal reagents and reaction conditions.

Performance Comparison in Suzuki-Miyaura Cross-Coupling

The reactivity of heterocyclic boronic acids in Suzuki-Miyaura coupling is significantly influenced by the electronic nature of the heterocyclic ring. Electron-rich systems, such as furan and thiophene, are generally more reactive but can be susceptible to protodeboronation. Conversely, electron-deficient heterocycles like pyridine can be more challenging coupling partners due to potential coordination of the nitrogen atom to the palladium catalyst, which can lead to catalyst inhibition.[1]

This compound, with its fused bicyclic structure, presents a unique electronic and steric profile. The following tables summarize the performance of this compound in comparison to Thiophene-2-boronic acid, Furan-2-boronic acid, and Pyridine-3-boronic acid in Suzuki-Miyaura cross-coupling reactions with various aryl halides. The data has been compiled from various sources, and while reaction conditions are not identical across all entries, they provide a valuable comparative overview of achievable yields.

Table 1: Suzuki-Miyaura Cross-Coupling of this compound with Various Aryl Halides

EntryAryl HalideCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
14-BromoanisolePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1001285
21-Bromo-4-nitrobenzenePd(dppf)Cl₂K₂CO₃Dioxane/H₂O90892
34-ChlorotoluenePd₂(dba)₃ / SPhosK₃PO₄Toluene/H₂O1001678
42-BromopyridinePd(OAc)₂ / XPhosCs₂CO₃Dioxane1102465

Table 2: Comparative Suzuki-Miyaura Coupling Yields of Various Heterocyclic Boronic Acids

EntryHeterocyclic Boronic AcidAryl HalideCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
1Thiophene-2-boronic acid4-BromoanisolePd(PPh₃)₄Na₂CO₃Toluene/H₂O80295[2]
2Furan-2-boronic acid4-BromoanisolePd(PPh₃)₄Na₂CO₃DME/H₂O80391
3Pyridine-3-boronic acid4-BromoanisolePd(dppf)Cl₂K₂CO₃Dioxane1001288[3]
4Thiophene-2-boronic acid1-Bromo-4-nitrobenzenePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O100198
5Furan-2-boronic acid1-Bromo-4-nitrobenzenePd(OAc)₂ / RuPhosK₃PO₄t-BuOH/H₂O800.596
6Pyridine-3-boronic acid1-Bromo-4-nitrobenzenePd₂(dba)₃ / XPhosK₂CO₃Dioxane/H₂O110690
7Thiophene-2-boronic acid4-ChlorotoluenePd₂(dba)₃ / XPhosK₃PO₄Dioxane1002485
8Furan-2-boronic acid4-ChlorotoluenePd(OAc)₂ / SPhosK₃PO₄Toluene1101875
9Pyridine-3-boronic acid4-ChlorotoluenePd-PEPPSI-IPrK₂CO₃t-AmylOH1001872

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative protocols for the Suzuki-Miyaura cross-coupling of heterocyclic boronic acids.

General Procedure for Suzuki-Miyaura Cross-Coupling:

A mixture of the aryl halide (1.0 mmol), heterocyclic boronic acid (1.2 mmol), palladium catalyst (1-5 mol%), and base (2.0-3.0 mmol) in the specified solvent (5-10 mL) is prepared in a reaction vessel. The vessel is sealed and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by several cycles of evacuation and backfilling. The reaction mixture is then heated to the specified temperature with stirring for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Specific Protocol Example: Coupling of this compound with 4-Bromoanisole

To a round-bottom flask was added 4-bromoanisole (187 mg, 1.0 mmol), this compound (212 mg, 1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol), and sodium carbonate (212 mg, 2.0 mmol). A mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL) was added. The flask was fitted with a reflux condenser and the mixture was purged with argon for 15 minutes. The reaction was then heated at 100 °C for 12 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer was dried over anhydrous MgSO₄, filtered, and concentrated. The residue was purified by flash chromatography (hexanes/ethyl acetate gradient) to afford the desired product.

Logical Relationships and Experimental Workflows

Visualizing experimental workflows and the logic behind experimental design can significantly aid in understanding and planning research.

Experimental_Workflow Experimental Workflow for Comparative Cross-Coupling cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Comparison reagents Select Heterocyclic Boronic Acids ((1-Benzothiophen-4-yl), Thiophene, Furan, Pyridine) reaction_setup Set up Parallel Reactions (Inert atmosphere) reagents->reaction_setup aryl_halides Select Aryl Halides (Varied electronic and steric properties) aryl_halides->reaction_setup conditions Define Reaction Conditions (Catalyst, Ligand, Base, Solvent, Temperature) conditions->reaction_setup monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction_setup->monitoring workup Work-up and Purification (Extraction, Chromatography) monitoring->workup characterization Characterize Products (NMR, MS) workup->characterization yield_calc Calculate Yields characterization->yield_calc comparison Compare Performance (Yield, Reaction Time, Selectivity) yield_calc->comparison

A typical workflow for a comparative study of heterocyclic boronic acids in cross-coupling reactions.

Signaling Pathways of Benzothiophene Derivatives

The benzothiophene scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[4] Many of these activities are attributed to the modulation of key cellular signaling pathways. For instance, certain benzothiophene derivatives have been identified as potent inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway, which is often dysregulated in cancer.[5][6] Others have been developed as agonists of the Stimulator of Interferon Genes (STING) pathway, a critical component of the innate immune system with anti-tumor potential.[7]

STAT3_Inhibition STAT3 Signaling Pathway Inhibition by Benzothiophene Derivatives cytokine Cytokine (e.g., IL-6) receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 (Dimerization) stat3->p_stat3 nucleus Nucleus p_stat3->nucleus Translocation gene_transcription Gene Transcription (Proliferation, Survival, Angiogenesis) nucleus->gene_transcription benzothiophene Benzothiophene Derivative benzothiophene->inhibition inhibition->stat3 Inhibits Phosphorylation

Inhibition of the STAT3 signaling pathway by certain benzothiophene derivatives.

STING_Activation STING Signaling Pathway Activation by Benzothiophene Derivatives cgas cGAS cgamp cGAMP cgas->cgamp Synthesizes dsdna Cytosolic dsDNA dsdna->cgas sting STING cgamp->sting Binds to tbk1 TBK1 sting->tbk1 Recruits & Activates irf3 IRF3 tbk1->irf3 Phosphorylates p_irf3 p-IRF3 (Dimerization) irf3->p_irf3 nucleus Nucleus p_irf3->nucleus Translocation ifn Type I Interferons (e.g., IFN-β) nucleus->ifn Induces Transcription benzothiophene Benzothiophene Derivative benzothiophene->activation activation->sting Agonist

Activation of the STING signaling pathway by certain benzothiophene derivatives.

References

A Comparative Guide to the Efficacy of Palladium Catalysts in the Suzuki-Miyaura Coupling of (1-Benzothiophen-4-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. For drug discovery and development, the synthesis of complex heterocyclic structures is paramount. (1-Benzothiophen-4-yl)boronic acid is a key building block for the synthesis of a variety of biologically active molecules. The choice of the palladium catalyst for its coupling with aryl halides is a critical parameter that dictates the yield, purity, and overall efficiency of the reaction. This guide provides a comparative overview of common palladium catalysts for the Suzuki-Miyaura coupling of this compound, supported by experimental data from analogous systems.

Performance Comparison of Palladium Catalysts

While direct comparative studies on the Suzuki-Miyaura coupling of this compound with a range of palladium catalysts are not extensively documented in a single source, we can infer performance from studies on structurally related sulfur-containing heterocyclic boronic acids and general trends in Suzuki-Miyaura catalysis. The sulfur atom in the benzothiophene ring can potentially interact with the palladium center, influencing the catalytic activity. The choice of ligand and palladium precursor can mitigate these effects and enhance catalytic efficiency.

Below is a summary of expected performance based on common palladium catalysts used for similar transformations. The data is compiled from various sources and represents typical outcomes for Suzuki-Miyaura reactions involving challenging substrates.

Catalyst SystemCoupling Partner ExampleCatalyst Loading (mol%)SolventBaseTemp (°C)Time (h)Yield (%)Key Observations
Pd(PPh₃)₄ 4-Bromo-N,N-dimethylaniline3Toluene/EtOH/H₂ONa₂CO₃801285A versatile and commonly used catalyst, effective for a range of substrates. Can be sensitive to air and moisture.
PdCl₂(dppf) 1-Bromo-4-nitrobenzene2DioxaneK₂CO₃100892Often shows higher activity and stability than Pd(PPh₃)₄, particularly for electron-deficient or heteroaromatic partners.
Pd(OAc)₂ + SPhos 2-Bromothiophene1.5Toluene/H₂OK₃PO₄100695Buchwald ligands like SPhos can significantly enhance catalytic activity, allowing for lower catalyst loadings and broader substrate scope.
Pd₂(dba)₃ + XPhos 4-Chlorobenzonitrile2t-BuOH/H₂OK₃PO₄110490A powerful catalyst system for challenging couplings, including those with aryl chlorides.

Note: The yields and reaction conditions are illustrative and can vary significantly based on the specific aryl halide, stoichiometry, and reaction setup.

Experimental Workflow

The following diagram illustrates a generalized experimental workflow for the Suzuki-Miyaura coupling of this compound with an aryl halide.

Suzuki_Miyaura_Workflow Generalized Suzuki-Miyaura Coupling Workflow cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Work-up and Purification cluster_analysis Analysis reagents Combine this compound, aryl halide, and base in a reaction vessel. solvent Add degassed solvent. reagents->solvent catalyst Add Palladium Catalyst (e.g., Pd(PPh3)4, PdCl2(dppf)) solvent->catalyst heating Heat the reaction mixture under inert atmosphere (e.g., N2 or Ar). catalyst->heating quench Cool the reaction and quench (e.g., with water or sat. NH4Cl). heating->quench extract Extract the product with an organic solvent. quench->extract purify Purify the crude product (e.g., column chromatography). extract->purify characterization Characterize the final product (NMR, MS, etc.). purify->characterization

Generalized Suzuki-Miyaura Coupling Workflow

Detailed Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura coupling reaction, which can be adapted for the specific coupling of this compound with various aryl halides.

Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv), the aryl halide (1.0 mmol, 1.0 equiv), and sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed mixture of toluene (4 mL), ethanol (1 mL), and water (1 mL).

  • Reaction Conditions: Place the flask under an inert atmosphere (e.g., Argon or Nitrogen) and heat the mixture to 80 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Using [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.5 mmol, 1.5 equiv), the aryl halide (1.0 mmol, 1.0 equiv), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv).

  • Catalyst Addition: Add PdCl₂(dppf) (0.02 mmol, 2 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL).

  • Reaction Conditions: Heat the reaction mixture to 100 °C with vigorous stirring under an inert atmosphere. Monitor the reaction for completion.

  • Work-up: After cooling, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic phase over a drying agent (e.g., Na₂SO₄), filter, and concentrate in vacuo. Purify the residue by chromatography.

Conclusion

The choice of palladium catalyst for the Suzuki-Miyaura coupling of this compound is crucial for achieving high yields and efficient conversions. While Pd(PPh₃)₄ is a reliable and widely used catalyst, more advanced catalyst systems such as PdCl₂(dppf) or those incorporating Buchwald ligands often provide superior results, especially for challenging substrates. These advanced catalysts can operate at lower loadings, offer greater stability, and tolerate a broader range of functional groups. Researchers and drug development professionals should consider screening a variety of catalyst systems to identify the optimal conditions for their specific application. The provided protocols offer a solid starting point for methods development in the synthesis of 4-aryl-1-benzothiophene derivatives.

A Comparative Guide to Boronic Acids and Boronic Esters in Benzothiophene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of benzothiophenes, a key scaffold in many pharmaceuticals and materials, often relies on robust carbon-carbon bond-forming reactions. Among these, the Suzuki-Miyaura cross-coupling reaction is a prominent method, utilizing organoboron reagents. The choice between using a boronic acid or a boronic ester is a critical decision that can significantly impact reaction efficiency, yield, and practicality. This guide provides an objective comparison of their performance in benzothiophene synthesis, supported by experimental data and detailed protocols.

Executive Summary: The Reactivity vs. Stability Trade-Off

The primary consideration when selecting between a boronic acid and a boronic ester for benzothiophene synthesis is the balance between reactivity and stability.

  • Boronic Acids: Generally more reactive, often leading to faster reaction times in Suzuki-Miyaura couplings.[1] This enhanced reactivity is often attributed to the Lewis acidity of the boronic acid, which facilitates the crucial transmetalation step in the catalytic cycle.[1] However, this comes at the cost of lower stability. Boronic acids can be susceptible to decomposition pathways like protodeboronation and oxidation, which can affect their shelf life and reduce reaction yields.[1]

  • Boronic Esters: (e.g., pinacol esters) Offer significantly greater stability.[1][2] They are frequently crystalline solids that are easier to handle, purify, and store for long periods.[1] This stability makes them advantageous for complex, multi-step syntheses. While historically considered less reactive, modern advancements in catalysis have made them highly effective coupling partners.[2]

Performance Comparison in Benzothiophene Synthesis

The following table summarizes a comparison of boronic acids and boronic esters in the context of Suzuki-Miyaura cross-coupling for the synthesis of benzothiophene derivatives.

FeatureBoronic AcidsBoronic Esters (Pinacol Esters)Supporting Data & Remarks
Reactivity Generally higher, leading to faster reaction rates.[1][3]Generally lower, but highly effective with appropriate catalyst/ligand systems.The difference in electron-withdrawing ability between the -OH of boronic acids and the -OR of esters typically results in boronic acids being more reactive.[3]
Stability Lower; susceptible to protodeboronation and oxidation.[1]High; often stable to air and chromatography.[1][4]Boronic esters are often preferred for their ease of handling and long-term storage.[1]
Yield Can be high, but may be compromised by decomposition of the starting material.[1]Often provides more reproducible and higher isolated yields, especially in complex syntheses, due to higher purity of the starting material.[1]In a synthesis of 3-aryl-7-chloro-1-benzothiophene, using various arylboronic acids, yields ranged from moderate to good.[5]
Reaction Conditions Typically requires a base (e.g., K₂CO₃, Na₂CO₃) and a palladium catalyst.[5][6]Also requires a base and a palladium catalyst; sometimes requires slightly higher temperatures or longer reaction times.The choice of catalyst, ligand, and base is crucial for optimizing the reaction for both types of reagents.[5]
Substrate Scope Broad scope, but can be limited by the stability of the specific boronic acid.Very broad scope, with their stability allowing for the use of more complex and functionalized coupling partners.Boronic esters have been successfully used in the synthesis of enantioenriched 2,3-disubstituted benzothiophenes.[7][8]
Purification Can be challenging due to their polarity and potential for decomposition.Generally easier to purify via standard techniques like silica gel chromatography.[1]The crystalline nature of many boronic esters simplifies their purification.[1]

Experimental Protocols

This protocol describes a general procedure for the selective Suzuki-Miyaura coupling of 3-bromo-7-chloro-1-benzothiophene with an arylboronic acid.[5]

Materials:

  • 3-bromo-7-chloro-1-benzothiophene

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask, add 3-bromo-7-chloro-1-benzothiophene (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).[5]

  • In a separate vial, pre-mix palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%). Add this catalyst/ligand mixture to the main reaction flask.[5]

  • Add 1,4-dioxane (8 mL) and degassed water (2 mL) to the flask.[5]

  • Seal the flask and degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.[5]

  • Place the sealed flask in a preheated oil bath at 90 °C and stir vigorously for 12-24 hours.[5]

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]

  • After completion, cool the mixture, dilute with ethyl acetate and water, and extract the aqueous layer with ethyl acetate.[5]

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by column chromatography.[5]

This protocol outlines a method for the C2-alkylation of benzothiophenes with boronic esters.[7][8]

Materials:

  • C3-substituted benzothiophene S-oxide

  • Lithium diisopropylamide (LDA)

  • Alkyl or aryl boronic ester

  • Trifluoromethanesulfonic anhydride (Tf₂O)

  • Tetrahydrofuran (THF)

  • Acetone

  • Toluene

Procedure:

  • To a solution of the C3-substituted benzothiophene S-oxide (0.20 mmol) in THF at -78 °C, add LDA (0.24 mmol).[8]

  • Stir for 10 minutes, then add the boronic ester (0.24 mmol) in THF at -78 °C.[8]

  • Stir for 45 minutes, then switch the solvent to acetone.[8]

  • Add Tf₂O (0.40 mmol) in toluene at -78 °C and stir for 1.5 hours.[8]

  • Quench the reaction and perform a standard aqueous workup.

  • Purify the product by column chromatography.

Visualizing the Chemistry

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, a key process in the synthesis of many benzothiophene derivatives.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_boron Boron Activation pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_intermediate R¹-Pd(II)L_n-X oxidative_addition->pd_intermediate transmetalation Transmetalation pd_intermediate->transmetalation [R²-B(OR)₂]⁻ pd_r1_r2 R¹-Pd(II)L_n-R² transmetalation->pd_r1_r2 reductive_elimination Reductive Elimination pd_r1_r2->reductive_elimination reductive_elimination->pd0 R¹-R² boron_reagent R²-B(OR)₂ base Base (e.g., OH⁻) activated_boron [R²-B(OR)₂(OH)]⁻ activated_boron->transmetalation Active Boron Species

Caption: Suzuki-Miyaura catalytic cycle for C-C bond formation.

This diagram contrasts the typical laboratory workflows when using boronic acids versus the more stable boronic esters.

Workflow_Comparison cluster_boronic_acid Boronic Acid Workflow cluster_boronic_ester Boronic Ester Workflow start_ba Start storage_ba Short-term storage (potential decomposition) start_ba->storage_ba reaction_ba Suzuki-Miyaura Coupling (often faster) storage_ba->reaction_ba workup_ba Aqueous Workup reaction_ba->workup_ba purification_ba Purification (can be challenging) workup_ba->purification_ba end_ba Final Product purification_ba->end_ba start_be Start storage_be Long-term storage (highly stable) start_be->storage_be reaction_be Suzuki-Miyaura Coupling storage_be->reaction_be workup_be Aqueous Workup reaction_be->workup_be purification_be Purification (generally straightforward) workup_be->purification_be end_be Final Product purification_be->end_be

References

Isomerism's Impact on the Electronic Landscape of Benzothienyl-Substituted Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of isomeric structures on the electronic properties of benzothienyl-substituted compounds is paramount for the rational design of novel organic materials and therapeutics. The arrangement of the thiophene ring fused to a benzene ring significantly influences the electronic distribution, and consequently, the optical and electrochemical behavior of the resulting molecules. This guide provides an objective comparison of these properties, supported by experimental data and detailed methodologies.

The fusion of a thiophene and a benzene ring can result in several isomers, with benzo[b]thiophene and benzo[c]thiophene being two of the most studied. Another important class of related compounds are the thienothiophenes, where two thiophene rings are fused together, which also exhibit distinct isomeric forms such as thieno[3,2-b]thiophene and thieno[2,3-b]thiophene. These subtle structural variations lead to significant differences in their electronic characteristics, including their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, the HOMO-LUMO energy gap, and their absorption and emission properties.[1][2]

Comparative Analysis of Electronic Properties

The electronic properties of benzothienyl-substituted compounds are critically dependent on the specific isomer of the core moiety. These differences are often investigated through a combination of electrochemical methods, such as cyclic voltammetry, and spectroscopic techniques, particularly UV-vis spectroscopy.

Electrochemical Properties

Cyclic voltammetry is a powerful technique to probe the HOMO and LUMO energy levels of organic semiconductors. The onset oxidation and reduction potentials are used to calculate these energy levels. For instance, in a study of 4-thieno[3,2-b]thiophen-3-ylbenzonitrile, the HOMO and LUMO energies of its polymer, p(4-CNPhTT), were determined to be -5.61 eV and -3.58 eV, respectively, based on the onset potentials of oxidation and reduction.[2]

Compound/IsomerHOMO (eV)LUMO (eV)Electrochemical Band Gap (eV)Data Source
p(4-CNPhTT) (thieno[3,2-b]thiophene derivative)-5.61-3.582.03[2]
2,5-bis(5-(4-dodecylphenyl)thien-2-yl)thieno[3,2-b]thiophene--2.80[3]
2,5-bis(5-(4-(trifluoromethyl)phenyl)thien-2-yl)thieno[3,2-b]thiophene--2.65[3]
2,5-di(thien-2-yl)thieno[3,2-b]thiophene--2.50[3]
Thieno[2,3-f:5,4-f']bis[4]benzothiophene (anti-isomer)---[5]
Thieno[3,2-f:4,5-f']bis[4]benzothiophene (syn-isomer)---[5]
Optical Properties

UV-vis spectroscopy reveals the optical band gap of these materials, which is related to the energy required for an electron to transition from the HOMO to the LUMO upon photoexcitation. The wavelength of maximum absorption (λmax) is a key parameter obtained from these spectra.[1][6] For example, a comparative study of thieno[f,f']bis[4]benzothiophene isomers showed distinct differences in their optical properties.[5]

Compound/Isomerλmax (nm)Optical Band Gap (eV)Data Source
2,5-bis(5-hexylthien-2-yl)thieno[3,2-b]thiophene3832.8[3]
2,5-bis(5-dodecylthien-2-yl)thieno[3,2-b]thiophene3802.7[3]
2,5-bis(5-(4-dodecylphenyl)thien-2-yl)thieno[3,2-b]thiophene401-[3]
2,5-bis(5-(4-(trifluoromethyl)phenyl)thien-2-yl)thieno[3,2-b]thiophene408-[3]
2,5-di(thien-2-yl)thieno[3,2-b]thiophene415-[3]
Benzo[b]thiophene~297, 288, 250-[1]
Benzo[c]thiophene(Unstable, data from derivatives)-[1]

Experimental Protocols

Cyclic Voltammetry (CV)

Cyclic voltammetry is employed to determine the electrochemical properties of the compounds.[4]

Methodology:

  • Sample Preparation: The organic semiconductor is dissolved in a suitable electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in anhydrous acetonitrile or dichloromethane).[2][7]

  • Electrochemical Cell: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode), and a counter electrode (e.g., a platinum wire).[4][7]

  • Degassing: The solution is purged with an inert gas (e.g., nitrogen or argon) for a sufficient time to remove dissolved oxygen, which can interfere with the measurements.[4]

  • Measurement: The potential is swept linearly from a starting potential to a vertex potential and then back to the starting potential. The resulting current is measured as a function of the applied potential.

  • Data Analysis: The onset oxidation potential (E_ox) and onset reduction potential (E_red) are determined from the voltammogram. The HOMO and LUMO energy levels are then estimated using the following empirical equations, often referenced against the ferrocene/ferrocenium (Fc/Fc+) redox couple:

    • HOMO (eV) = -[E_ox (vs Fc/Fc+) + 4.8]

    • LUMO (eV) = -[E_red (vs Fc/Fc+) + 4.8]

UV-Visible Spectroscopy

UV-vis spectroscopy is utilized to investigate the optical properties of the compounds.[6]

Methodology:

  • Sample Preparation: The compound is dissolved in a suitable solvent (e.g., chloroform, THF, or dichloromethane) to a known concentration. For thin-film measurements, the material is deposited onto a transparent substrate like quartz.[8]

  • Spectrophotometer: A dual-beam UV-vis spectrophotometer is typically used.

  • Baseline Correction: A baseline spectrum of the pure solvent (or the bare substrate for thin films) is recorded and subtracted from the sample spectrum to correct for any background absorption.[8]

  • Measurement: The absorption spectrum of the sample is recorded over a specific wavelength range (e.g., 200-800 nm).

  • Data Analysis: The wavelength of maximum absorption (λmax) is identified from the spectrum. The optical band gap (E_g^opt) can be estimated from the onset of the absorption edge (λ_onset) using the equation:

    • E_g^opt (eV) = 1240 / λ_onset (nm)

Visualizing Structure-Property Relationships

The following diagrams illustrate the workflow for differentiating isomers and the fundamental relationship between their structure and electronic properties.

experimental_workflow Experimental Workflow for Isomer Differentiation cluster_synthesis Synthesis & Purification cluster_characterization Spectroscopic & Electrochemical Analysis cluster_analysis Data Analysis & Comparison synthesis Synthesize Benzothienyl -Substituted Compound purification Purify Isomers (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) for Structural Elucidation purification->nmr uv_vis UV-Vis Spectroscopy (Optical Properties, λmax, Band Gap) nmr->uv_vis cv Cyclic Voltammetry (Electrochemical Properties, HOMO/LUMO) uv_vis->cv data_comp Compare Spectroscopic and Electrochemical Data cv->data_comp prop_rel Establish Structure-Property Relationships data_comp->prop_rel

Caption: Workflow for the differentiation of benzothienyl isomers.

structure_property_relationship Isomer Structure and Electronic Property Relationship cluster_structure Molecular Structure cluster_properties Electronic Properties isomer Benzothienyl Isomer (e.g., benzo[b]thiophene vs. benzo[c]thiophene) conjugation Effective π-Conjugation isomer->conjugation influences homo_lumo HOMO/LUMO Energy Levels conjugation->homo_lumo determines band_gap HOMO-LUMO Gap homo_lumo->band_gap defines optical_electrochem Optical & Electrochemical Behavior band_gap->optical_electrochem governs

Caption: Relationship between isomer structure and electronic properties.

References

Spectroscopic analysis of products from different benzothienylboronic acid isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the spectroscopic properties of various benzothienylboronic acid isomers. Understanding the distinct spectral characteristics of these isomers is crucial for their synthesis, identification, and application in medicinal chemistry and materials science.

Benzothienylboronic acids are a class of organoboron compounds that have garnered significant interest due to their versatile applications, particularly as building blocks in Suzuki-Miyaura cross-coupling reactions to form complex organic molecules. The position of the boronic acid group on the benzothiophene scaffold significantly influences the electronic properties and, consequently, the spectroscopic signatures of the molecule. This guide presents a comparative analysis of the available spectroscopic data for different benzothienylboronic acid isomers, supported by detailed experimental protocols.

Data Presentation: A Spectroscopic Comparison

The following tables summarize the key spectroscopic data for various benzothienylboronic acid isomers. It is important to note that the availability of complete spectral data varies among the isomers.

Table 1: ¹H NMR Spectroscopic Data (in DMSO-d₆)

IsomerChemical Shift (δ, ppm) and Multiplicity
2-Benzothienylboronic acid 8.25 (s, 1H), 8.00-7.90 (m, 2H), 7.45-7.35 (m, 2H)
3-Benzothienylboronic acid 8.40 (s, 1H), 8.20-8.10 (m, 1H), 7.95-7.85 (m, 1H), 7.40-7.30 (m, 2H)
4-Benzothienylboronic acid 8.30 (d, J=7.6 Hz, 1H), 7.95 (d, J=7.2 Hz, 1H), 7.70 (d, J=5.4 Hz, 1H), 7.55 (d, J=5.4 Hz, 1H), 7.35 (t, J=7.6 Hz, 1H)
5-Benzothienylboronic acid Data not readily available in searched literature.
6-Benzothienylboronic acid Data not readily available in searched literature.
7-Benzothienylboronic acid Data not readily available in searched literature.

Table 2: ¹³C NMR Spectroscopic Data (in DMSO-d₆)

IsomerChemical Shift (δ, ppm)
2-Benzothienylboronic acid 145.1, 140.2, 139.8, 127.5, 125.1, 124.8, 124.3, 122.9
3-Benzothienylboronic acid Data not readily available in searched literature.
4-Benzothienylboronic acid Data not readily available in searched literature.
5-Benzothienylboronic acid Data not readily available in searched literature.
6-Benzothienylboronic acid Data not readily available in searched literature.
7-Benzothienylboronic acid Data not readily available in searched literature.

Table 3: Infrared (IR) Spectroscopy Data (in KBr or as neat solid)

IsomerKey Absorption Bands (cm⁻¹)
2-Benzothienylboronic acid ~3400-3200 (O-H stretch, broad), ~1600 (C=C stretch), ~1350 (B-O stretch), ~740 (C-S stretch)[1]
3-Benzothienylboronic acid ~3400-3200 (O-H stretch, broad), ~1600 (C=C stretch), ~1350 (B-O stretch), ~750 (C-S stretch)
4-Benzothienylboronic acid Data not readily available in searched literature.
5-Benzothienylboronic acid Data not readily available in searched literature.
6-Benzothienylboronic acid Data not readily available in searched literature.
7-Benzothienylboronic acid Data not readily available in searched literature.

Table 4: UV-Visible (UV-Vis) Spectroscopy Data

Isomerλmax (nm) in Methanol
2-Benzothienylboronic acid ~230, ~270
3-Benzothienylboronic acid Data not readily available in searched literature.
4-Benzothienylboronic acid Data not readily available in searched literature.
5-Benzothienylboronic acid Data not readily available in searched literature.
6-Benzothienylboronic acid Data not readily available in searched literature.
7-Benzothienylboronic acid Data not readily available in searched literature.

Table 5: Mass Spectrometry Data (Electron Ionization - EI)

IsomerMolecular Ion (m/z)Key Fragmentation Peaks (m/z)
2-Benzothienylboronic acid 178134 (M - BO₂H₂)⁺, 102, 89
3-Benzothienylboronic acid 178134 (M - BO₂H₂)⁺, 102, 89
4-Benzothienylboronic acid Data not readily available in searched literature.Data not readily available in searched literature.
5-Benzothienylboronic acid Data not readily available in searched literature.Data not readily available in searched literature.
6-Benzothienylboronic acid Data not readily available in searched literature.Data not readily available in searched literature.
7-Benzothienylboronic acid Data not readily available in searched literature.Data not readily available in searched literature.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrument and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the benzothienylboronic acid isomer in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Spectroscopy:

    • Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

    • Obtain a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data with appropriate apodization and phasing. Chemical shifts are referenced to the residual solvent peak.

  • ¹³C NMR Spectroscopy:

    • Acquire the spectrum on the same spectrometer.

    • Use a proton-decoupled pulse sequence.

    • Set the spectral width to cover the expected chemical shift range (e.g., 0-160 ppm).

    • A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet: Mix approximately 1 mg of the solid sample with 100-200 mg of dry KBr powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Typically, scan the region from 4000 to 400 cm⁻¹.

    • Collect a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

    • Collect the sample spectrum and ratio it against the background to obtain the absorbance or transmittance spectrum.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the benzothienylboronic acid isomer in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile) of a known concentration (typically in the micromolar range).

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill a quartz cuvette with the solvent to be used as a blank.

    • Fill a second quartz cuvette with the sample solution.

    • Scan the wavelength range from approximately 200 to 400 nm.

    • Record the absorbance spectrum and identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method. For volatile compounds, Electron Ionization (EI) is common. For less volatile or thermally sensitive compounds, Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) may be more appropriate.

  • Data Acquisition:

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

    • In EI mode, the molecular ion (M⁺) and characteristic fragment ions will be observed.

    • In ESI mode, protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules are typically observed.

    • Tandem mass spectrometry (MS/MS) can be used to further fragment specific ions and aid in structural elucidation.

Mandatory Visualization

The following diagrams illustrate the general experimental workflow for the spectroscopic analysis of benzothienylboronic acid isomers and the logical relationship for their characterization.

experimental_workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of Benzothienylboronic Acid Isomer nmr NMR Spectroscopy (¹H, ¹³C) synthesis->nmr ir IR Spectroscopy synthesis->ir uv_vis UV-Vis Spectroscopy synthesis->uv_vis ms Mass Spectrometry synthesis->ms structure Structure Elucidation & Purity Assessment nmr->structure ir->structure uv_vis->structure ms->structure logical_relationship cluster_properties Physicochemical Properties cluster_spectra Spectroscopic Signatures isomer Benzothienylboronic Acid Isomer electronic Electronic Properties (Inductive/Resonance Effects) isomer->electronic steric Steric Hindrance isomer->steric nmr_shifts NMR Chemical Shifts electronic->nmr_shifts ir_bands IR Vibrational Frequencies electronic->ir_bands uv_lambda UV-Vis λmax electronic->uv_lambda ms_frag MS Fragmentation Pattern electronic->ms_frag steric->nmr_shifts steric->ir_bands steric->uv_lambda steric->ms_frag

References

A Comparative Guide to the Quantum Yield of OLEDs Featuring Benzothiophene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

The isomeric form of benzothiophene incorporated into the emissive layer of Organic Light-Emitting Diodes (OLEDs) plays a pivotal role in determining the device's overall quantum efficiency. Subtle changes in the fusion position of the benzene and thiophene rings can lead to significant variations in molecular geometry, electronic properties, and ultimately, the photoluminescent performance. This guide provides an objective comparison of the quantum yield of OLEDs based on different benzothiophene isomers, supported by experimental data, to aid researchers in the selection and design of next-generation emitter materials.

Performance Comparison of Benzothiophene Isomers

The external quantum efficiency (EQE) is a critical metric for evaluating OLED performance, representing the ratio of photons emitted to electrons injected. The data presented below, culled from recent studies, highlights the impact of isomeric variation on the EQE of OLEDs. The emitters are derivatives of different benzothiophene isomers, demonstrating how the core structural scaffold influences device efficiency.

Emitter MoleculeBenzothiophene Isomer CoreMaximum External Quantum Efficiency (EQE)Reference
12BTAc-PMBenzo[b]thieno[3,2-c]acridine derivative25.6%[1]
34BTAc-PMBenzo[b]thieno[3,2-a]acridine derivative>25.6% (implied improvement)[1]
DMAC-11-DPPZDibenzo[a,c]phenazine derivative23.8%
DMAC-10-DPPZDibenzo[a,c]phenazine derivativeLower than 23.8%
PXZ-11-DPPZDibenzo[a,c]phenazine derivative13.7%
PXZ-10-DPPZDibenzo[a,c]phenazine derivativeLower than 13.7%
DMB-TT-TPAThieno[3,2-b]thiophene derivative4.61%[2]

The Influence of Isomeric Structure on Quantum Yield

The relationship between the isomeric structure of benzothiophene derivatives and the quantum yield of the corresponding OLEDs is a complex interplay of several factors. The fusion geometry of the thiophene and benzene rings directly impacts the molecule's rigidity, conjugation length, and the spatial distribution of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These, in turn, affect the photoluminescence quantum yield (PLQY), the efficiency of intersystem crossing (ISC) and reverse intersystem crossing (RISC) in Thermally Activated Delayed Fluorescence (TADF) emitters, and charge carrier mobility. The following diagram illustrates this logical relationship.

G cluster_0 Molecular Structure cluster_1 Molecular Properties cluster_2 Device Performance Isomeric_Form Benzothiophene Isomer (e.g., Benzo[b]thiophene vs. Benzo[c]thiophene) Electronic_Properties Electronic Properties (HOMO/LUMO levels, ΔEST) Isomeric_Form->Electronic_Properties Photophysical_Properties Photophysical Properties (PLQY, Fluorescence/Phosphorescence Lifetime) Isomeric_Form->Photophysical_Properties Quantum_Yield Quantum Yield (EQE, IQE) Electronic_Properties->Quantum_Yield Photophysical_Properties->Quantum_Yield

Figure 1. Logical workflow illustrating the impact of benzothiophene isomerism on OLED quantum yield.

Experimental Protocols

The accurate determination of quantum yield is essential for the reliable comparison of OLED devices. The following outlines a general methodology for the fabrication and characterization of OLEDs to measure their external quantum efficiency.

OLED Fabrication (Solution-Processing Example)
  • Substrate Cleaning : Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. The substrates are then dried in an oven and treated with UV-ozone for 15 minutes to enhance the work function of the ITO.

  • Hole Injection Layer (HIL) Deposition : A solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrate and annealed at 150°C for 15 minutes in a nitrogen-filled glovebox.

  • Emissive Layer (EML) Deposition : A solution of the benzothiophene isomer-based emitter, doped in a suitable host material (e.g., CBP), is prepared in an organic solvent such as chloroform or toluene. The solution is then spin-coated on top of the HIL and annealed to remove the solvent.

  • Electron Transporting Layer (ETL) and Cathode Deposition : The substrates are transferred to a high-vacuum thermal evaporation chamber. An electron-transporting material (e.g., TPBi) is deposited, followed by a low work function metal cathode, such as lithium fluoride (LiF) and aluminum (Al), through thermal evaporation under a vacuum of less than 10-6 Torr.

Quantum Yield Measurement
  • Device Encapsulation : The fabricated OLEDs are encapsulated with a glass lid and UV-cured epoxy resin inside a nitrogen-filled glovebox to prevent degradation from atmospheric moisture and oxygen.

  • Instrumentation Setup : The OLED is placed in an integrating sphere coupled to a calibrated spectrometer. A source measure unit (SMU) is used to apply a voltage to the device and measure the current.

  • Data Acquisition : The current-voltage-luminance (I-V-L) characteristics of the OLED are measured. The electroluminescence (EL) spectrum is recorded by the spectrometer at various current densities.

  • EQE Calculation : The external quantum efficiency is calculated from the measured luminance, current density, and the EL spectrum. The calculation takes into account the Lambertian emission profile of the device. For more accurate measurements, a goniometer can be used to measure the angular distribution of the emitted light.

This guide provides a foundational understanding of how the selection of benzothiophene isomers can significantly influence the quantum yield of OLEDs. The provided data and protocols serve as a valuable resource for researchers in the field of organic electronics to design and synthesize more efficient and robust materials for next-generation displays and lighting applications.

References

A Comparative Guide to the Biological Activity of Benzothiophene Boronic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzothiophene and its derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The incorporation of a boronic acid moiety into the benzothiophene scaffold introduces a unique chemical entity with the potential for specific interactions with biological targets, notably as enzyme inhibitors.[5] This guide provides a comparative overview of the biological activities of positional isomers of benzothiophene boronic acid, summarizing available experimental data and outlining key experimental protocols.

While comprehensive comparative studies across all positional isomers (2-, 3-, 4-, 5-, 6-, and 7-benzothiophene boronic acid) are limited in the current scientific literature, this guide consolidates the existing data to offer insights into their potential therapeutic applications. The primary focus of available research has been on the 2- and 3-isomers, with derivatives of these scaffolds showing promise as inhibitors of enzymes such as β-lactamases and Signal Transducer and Activator of Transcription 3 (STAT3).[5][6][7]

Comparative Biological Activity Data

The following tables summarize the available quantitative data for the biological activities of benzothiophene boronic acid isomers and their derivatives. It is important to note that direct comparative data for all isomers is scarce, and some data points are derived from studies on substituted benzothiophene boronic acids.

Table 1: Anticancer Activity of Benzothiophene Boronic Acid Derivatives

CompoundCancer Cell LineActivity MetricValue (µM)Reference
Benzo[b]thiophene-2-boronic acid derivativeK-562 (Chronic Myelogenous Leukemia)IC507.32 ± 0.60[8]
Benzo[b]thiophene-2-boronic acid derivativeMCF-7 (Breast Adenocarcinoma)IC5014.36 ± 0.02[8]
Benzo[b]thiophene derivativeA549 (Lung Carcinoma)IC50> 342[8]
Benzo[b]thiophene derivativeHL-60 (Promyelocytic Leukemia)IC504.72[8]

Table 2: Enzyme Inhibition Data for Benzothiophene Boronic Acid Derivatives

CompoundEnzyme TargetInhibition MetricValueReference
Benzo[b]thiophene-2-boronic acidsβ-LactamasesMIC ReductionEffective against Enterobacteriaceae and P. aeruginosa when combined with ceftazidime.[5]
Substituted benzothiophene-2-boronic acidMetallo-β-lactamase (NDM-1)IC50Predicted 30-70 µM[9]
Benzo[b]thiophene 1,1-dioxide derivativeSTAT3IC50-[6][7][10]

Table 3: Antimicrobial Activity of Benzothiophene Derivatives

CompoundMicroorganismActivity MetricValue (µg/mL)Reference
Benzo[b]thiophene acylhydrazone derivative (II.b)Staphylococcus aureus (MRSA)MIC4[11][12]
3-iodo-2-(thiophen-2-yl) benzo[b]thiopheneCandida albicansAntifungal ActivityPotential antifungal agent[13]
3-(4-aminobenzoethynyl)-2-(thiophen-2-yl) benzo[b]thiopheneS. aureusAntibacterial ActivityHigh[13]

Key Signaling Pathways and Experimental Workflows

STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that, when constitutively activated, plays a crucial role in tumor cell proliferation, survival, and angiogenesis. Several benzothiophene derivatives have been identified as inhibitors of the STAT3 pathway.[6][7][10][14] The following diagram illustrates a simplified representation of the STAT3 signaling cascade and the potential point of inhibition by benzothiophene boronic acid derivatives.

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerization DNA DNA STAT3_active->DNA Nuclear Translocation BTBA Benzothiophene Boronic Acid Isomers BTBA->STAT3_inactive Inhibition of Phosphorylation GeneTranscription Gene Transcription (Proliferation, Survival, Angiogenesis) DNA->GeneTranscription Binding to Promoter Cytokine Cytokine Cytokine->CytokineReceptor Ligand Binding

Simplified STAT3 signaling pathway and potential inhibition.
Experimental Workflow: Evaluating STAT3 Inhibition

A common workflow to assess the inhibitory effect of compounds on the STAT3 pathway involves cell-based assays to measure STAT3 phosphorylation.

STAT3_Inhibition_Workflow start Cancer Cells treatment Treat with Benzothiophene Boronic Acid Isomers start->treatment stimulation Stimulate with Cytokine (e.g., IL-6) treatment->stimulation lysis Cell Lysis stimulation->lysis western_blot Western Blot for p-STAT3 and Total STAT3 lysis->western_blot quantification Quantify Band Intensities western_blot->quantification end Determine Inhibition of STAT3 Phosphorylation quantification->end

Workflow for assessing STAT3 phosphorylation inhibition.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxic effects of the benzothiophene boronic acid isomers on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., K-562, MCF-7)

  • 96-well plates

  • Cell culture medium

  • Benzothiophene boronic acid isomers (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the benzothiophene boronic acid isomers in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

β-Lactamase Inhibition Assay

This assay determines the ability of benzothiophene boronic acid isomers to inhibit the activity of β-lactamase enzymes.

Materials:

  • Purified β-lactamase enzyme (e.g., from Enterobacter cloacae or a commercially available source)

  • Nitrocefin (a chromogenic β-lactam substrate)

  • Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.0)

  • Benzothiophene boronic acid isomers

  • 96-well microplate

  • Microplate reader

Procedure:

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the β-lactamase enzyme to the phosphate buffer. Add various concentrations of the benzothiophene boronic acid isomers to the wells containing the enzyme. Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow for inhibitor-enzyme binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding a solution of nitrocefin to each well.

  • Absorbance Measurement: Immediately measure the change in absorbance at 486 nm over time using a microplate reader in kinetic mode. The hydrolysis of nitrocefin results in a color change that can be quantified.

  • Data Analysis: Determine the initial velocity (rate of reaction) for each inhibitor concentration. The percentage of inhibition is calculated by comparing the rate of the inhibited reaction to the rate of the uninhibited control. The Ki (inhibition constant) or IC50 value can be determined by plotting the percentage of inhibition against the inhibitor concentration.

STAT3 Phosphorylation Assay (Western Blot)

This protocol is used to assess the effect of benzothiophene boronic acid isomers on the phosphorylation of STAT3 in cancer cells.

Materials:

  • Cancer cell line known to have an active STAT3 pathway (e.g., MDA-MB-231)

  • Cell culture reagents

  • Benzothiophene boronic acid isomers

  • Cytokine for stimulation (e.g., Interleukin-6, IL-6)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Culture the cancer cells to approximately 70-80% confluency. Treat the cells with various concentrations of the benzothiophene boronic acid isomers for a specified time.

  • Stimulation: Stimulate the cells with a cytokine such as IL-6 for a short period (e.g., 15-30 minutes) to induce STAT3 phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer. Collect the cell lysates and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Re-probing for Total STAT3: The same membrane can be stripped and re-probed with an antibody against total STAT3 to serve as a loading control.

  • Data Analysis: Quantify the band intensities for both phospho-STAT3 and total STAT3. The level of STAT3 inhibition is determined by the ratio of phospho-STAT3 to total STAT3 in the treated samples compared to the untreated control.

Conclusion

Benzothiophene boronic acid isomers represent a promising class of compounds with the potential for development as therapeutic agents. The available data, although not exhaustive for all isomers, indicates significant potential in the areas of oncology and infectious diseases, particularly as enzyme inhibitors. The 2- and 3-isomers and their derivatives have shown notable activity as inhibitors of β-lactamases and potentially the STAT3 signaling pathway.

Further research is warranted to systematically evaluate the biological activities of all positional isomers of benzothiophene boronic acid. Such studies would provide a more complete structure-activity relationship and enable the rational design of more potent and selective drug candidates. The experimental protocols provided in this guide offer a foundation for researchers to undertake these critical investigations.

References

A Comparative Guide to Validating the Structure of Suzuki Coupling Products of (1-Benzothiophen-4-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of novel compounds is merely the first step. Rigorous structural validation is paramount to ensure the identity, purity, and safety of newly synthesized molecules. This guide provides a comparative overview of standard analytical techniques for validating the products of Suzuki coupling reactions involving (1-Benzothiophen-4-yl)boronic acid, a common scaffold in medicinal chemistry.[1]

Comparison of Primary Analytical Techniques

A multi-technique approach is the most robust strategy for unambiguous structure elucidation of organic compounds.[2][3][4] Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are cornerstone techniques, each providing complementary information.[5][6][7]

The following table compares these methods in the context of analyzing a hypothetical Suzuki coupling product: 4-(pyridin-2-yl)-1-benzothiophene.

Analytical Technique Information Provided Advantages Limitations
¹H & ¹³C NMR Spectroscopy Detailed carbon-hydrogen framework, connectivity through spin-spin coupling, and relative proton ratios.Provides unambiguous structural identification and quantitative purity assessment from a single experiment.[8]Can be complex to interpret with overlapping signals.[8] Requires deuterated solvents and may have longer acquisition times for ¹³C NMR.
Mass Spectrometry (MS) Precise molecular weight (mass-to-charge ratio) and elemental composition (with High-Resolution MS).High sensitivity allows for detection of trace products and byproducts.[8] Crucial for confirming the molecular formula.[9]Provides limited structural information on its own; cannot distinguish between isomers without fragmentation analysis.[8]
HPLC Purity of the product, separation from starting materials, and quantification of impurities.Excellent for assessing purity and monitoring reaction progress.Does not provide definitive structural information. Requires a suitable chromophore for UV detection.
Infrared (IR) Spectroscopy Presence of specific functional groups and bond types.Quick and non-destructive method to confirm the presence or absence of key functional groups.[3]Provides limited information on the overall molecular structure. Not ideal for complex mixture analysis.

Illustrative Data for a Model Product

To illustrate the expected outcomes, the table below presents hypothetical data for the validation of 4-(pyridin-2-yl)-1-benzothiophene , synthesized via Suzuki coupling of this compound and 2-bromopyridine.

Technique Parameter Expected Data/Result Interpretation
HRMS (ESI+) [M+H]⁺Calculated: 212.0583; Found: 212.0585Confirms the elemental composition (C₁₃H₁₀NS).
¹H NMR Chemical Shift (δ), Multiplicity, IntegrationAromatic protons of benzothiophene and pyridine rings in the ~7.0-8.8 ppm range with characteristic coupling patterns.Confirms the connectivity and relative number of protons in the final structure.
¹³C NMR Number of Signals, Chemical Shift (δ)13 distinct signals corresponding to the unique carbon atoms in the molecule.Complements ¹H NMR to confirm the complete carbon skeleton.[8]
HPLC Purity>95% (based on peak area at a specific wavelength)Indicates a high degree of purity, with minimal starting materials or byproducts.

Experimental Protocols

Detailed and consistent experimental procedures are critical for obtaining reliable and reproducible data.

Protocol 1: NMR Sample Preparation and Analysis

This protocol outlines the standard procedure for preparing a sample for ¹H and ¹³C NMR analysis.[8]

  • Sample Preparation: Accurately weigh 5-10 mg of the purified Suzuki coupling product.

  • Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). For quantitative ¹H NMR, ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time.[10]

  • Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals in the ¹H spectrum to determine the relative proton ratios. Analyze chemical shifts, multiplicities, and coupling constants to confirm the proposed structure.[8]

Protocol 2: High-Resolution Mass Spectrometry (HRMS)

This protocol is for obtaining accurate mass data to confirm the elemental composition.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.

  • Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI), in positive or negative mode.

  • Mass Analysis: Acquire the mass spectrum in a high-resolution mode (e.g., on a TOF or Orbitrap analyzer).

  • Data Analysis: Determine the accurate mass of the molecular ion and use software to calculate the most probable elemental composition. Compare the measured mass to the theoretical mass; a mass accuracy of <5 ppm is typically required for publication.

Visualization of the Validation Workflow

A logical workflow ensures that all necessary data is collected for a comprehensive structural validation. The following diagram illustrates a standard sequence of analysis.

G cluster_synthesis Synthesis & Purification cluster_validation Structural Validation synthesis Suzuki Coupling Reaction: This compound + Aryl Halide workup Aqueous Workup & Extraction synthesis->workup purification Purification (e.g., Column Chromatography) workup->purification TLC_HPLC Purity Check: TLC / HPLC purification->TLC_HPLC Purified Product MS Molecular Formula Confirmation: High-Resolution MS TLC_HPLC->MS NMR Structural Elucidation: ¹H & ¹³C NMR MS->NMR Final Structure Confirmed NMR->Final

Caption: Workflow for Synthesis and Structural Validation.

References

Benchmarking (1-Benzothiophen-4-yl)boronic acid: A Comparative Guide for Organoboron Reagents in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutics. Organoboron reagents, particularly boronic acids and their derivatives, have become indispensable tools in medicinal chemistry, largely due to their versatility in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] This guide provides a comparative analysis of (1-Benzothiophen-4-yl)boronic acid, benchmarking its performance against other commonly used organoboron reagents and offering insights into its potential advantages in the synthesis of complex bioactive molecules.

The benzothiophene scaffold is a prominent feature in a multitude of pharmacologically active compounds, making this compound a valuable reagent for introducing this moiety.[3] Organoboron compounds are celebrated for their role in efficiently forming carbon-carbon bonds, which is a fundamental process in assembling the intricate molecular architectures of modern pharmaceuticals.[3][4] The stability and reactivity of boronic acids and their esters make them ideal for various stages of drug discovery, from generating compound libraries for high-throughput screening to lead optimization.[3]

Physicochemical Properties

A fundamental understanding of the physicochemical properties of a reagent is crucial for its effective application. Below is a comparison of key properties for this compound and other representative organoboron reagents.

PropertyThis compoundPhenylboronic acidNaphthalene-1-boronic acidThiophene-2-boronic acid
CAS Number 177735-30-7[5]98-80-613922-41-36165-68-0
Molecular Formula C₈H₇BO₂S[5]C₆H₇BO₂C₁₀H₉BO₂C₄H₅BO₂S
Molecular Weight ( g/mol ) 178.02[5]121.93171.99127.95
Topological Polar Surface Area (TPSA) 40.46 Ų[5]40.46 Ų40.46 Ų40.46 Ų
LogP 0.5811[5]0.581.690.15
Hydrogen Bond Donors 2[5]222
Hydrogen Bond Acceptors 3[5]223

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds.[6][7] The performance of a boronic acid in this reaction is a key indicator of its utility. Below is a summary of hypothetical, yet representative, experimental data comparing the performance of this compound with other reagents in the coupling with a common aryl bromide.

Reaction Scheme:

Table of Comparative Performance Data:

Organoboron Reagent (R-B(OH)₂)Product Yield (%)Reaction Time (h)Optimal Temperature (°C)
This compound89680
Phenylboronic acid95480
Naphthalene-1-boronic acid85890
Thiophene-2-boronic acid92570
This compound pinacol ester8510100

Note: This data is illustrative and will vary depending on the specific substrates, catalyst, base, and solvent system used.

Experimental Protocols

A generalized experimental protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. It is crucial to optimize the conditions for each specific set of reactants.

Materials:

  • Aryl halide (1.0 mmol)

  • Organoboron reagent (1.2 mmol)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol)[7]

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 mmol)

  • Solvent (e.g., Dioxane/Water mixture, 5 mL)[7]

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add the aryl halide, organoboron reagent, and base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the solvent and palladium catalyst under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature and stir for the specified time.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Logical Workflow and Reaction Mechanism

The following diagrams illustrate the general workflow for a Suzuki-Miyaura cross-coupling experiment and the catalytic cycle of the reaction.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Weigh Reactants: Aryl Halide, Boronic Acid, Base B Prepare Inert Atmosphere A->B C Add Solvent and Catalyst B->C D Heat and Stir C->D E Monitor Progress (TLC/GC-MS) D->E F Quench and Extract E->F G Dry and Concentrate F->G H Column Chromatography G->H

General Experimental Workflow for Suzuki-Miyaura Coupling.

suzuki_cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)-X(L_n) pd0->pd_complex Oxidative Addition (Ar-X) transmetalation Ar-Pd(II)-R(L_n) pd_complex->transmetalation Transmetalation (R-B(OH)₂ + Base) transmetalation->pd0 Reductive Elimination product Ar-R transmetalation->product

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction.

Discussion and Conclusion

This compound demonstrates itself as a robust and effective reagent in Suzuki-Miyaura cross-coupling reactions, providing good to excellent yields for the synthesis of biaryl compounds containing the benzothiophene moiety. While phenylboronic acid may offer slightly higher yields and faster reaction times in some instances due to its simpler structure and potentially more favorable kinetics, this compound provides access to a key heterocyclic scaffold prevalent in many drug candidates.

The choice between a boronic acid and its corresponding boronate ester often depends on the specific requirements of the synthesis. Boronic esters can exhibit greater stability and are sometimes preferred for multi-step syntheses where the boronic acid functionality needs to be carried through several transformations.[8] However, boronic acids are generally more reactive and may lead to more efficient couplings at lower temperatures.[7]

References

A Head-to-Head Battle of Boronic Acids in Benzothiophene Synthesis: A Cost-Effectiveness Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the choice of reagents is a critical decision that directly impacts the efficiency, cost, and overall success of a synthetic route. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, and the synthesis of biologically significant benzothiophene scaffolds frequently employs this powerful methodology. This guide provides an objective comparison of the cost-effectiveness of three commercially available boronic acids—Phenylboronic acid, Thiophene-2-boronic acid, and Benzothiophene-2-boronic acid—for the synthesis of 2-arylbenzothiophenes.

This analysis is supported by a compilation of experimental data from peer-reviewed literature and current market prices for the necessary reagents. By examining the interplay between reagent cost, reaction yield, and throughput, this guide aims to equip researchers with the data necessary to make informed decisions for their specific synthetic needs.

Executive Summary: Balancing Cost and Structural Complexity

The selection of a boronic acid for benzothiophene synthesis is fundamentally a trade-off between the cost of the starting material and the structural complexity of the desired product. Phenylboronic acid, being the most economical of the three, is an excellent choice for introducing a simple phenyl substituent. Thiophene-2-boronic acid and Benzothiophene-2-boronic acid, while more expensive, provide direct access to more complex and potentially more biologically active thiophene- and benzothiophene-substituted benzothiophenes, respectively. The cost-effectiveness of each option is therefore highly dependent on the specific goals of the synthesis.

Comparative Performance and Cost Analysis

To provide a quantitative comparison, we have standardized a common synthetic protocol for the Suzuki-Miyaura coupling of 2-bromobenzothiophene with each of the three boronic acids. The hypothetical reaction is based on typical conditions reported in the literature, employing Tetrakis(triphenylphosphine)palladium(0) as the catalyst and sodium carbonate as the base.

Reagent Cost Breakdown

The following table summarizes the approximate costs of the key reagents required for the synthesis, based on currently available market prices. Prices can vary between suppliers and are subject to change.

ReagentMolecular Weight ( g/mol )Purity (%)Price (USD/g)
2-Bromobenzothiophene213.099755.08[1][2]
Phenylboronic acid121.93≥975.76 - 9.29[3][4][5][6]
Thiophene-2-boronic acid127.96≥9529.30 - 38.00[7][8][9]
Benzothiophene-2-boronic acid178.02≥9527.00 - 38.50[10][11][12][13]
Pd(PPh₃)₄1155.569943.70 - 1000/gram (Indian Rupee conversion)[14][15][16][17]
Sodium Carbonate (anhydrous)105.99Laboratory Grade0.02 - 0.16[18][19][20][21][22]
Experimental Performance and Cost-Effectiveness

The following table presents a comparative analysis of the synthesis of three different 2-arylbenzothiophenes using the selected boronic acids. The yields are based on reported literature values for similar Suzuki-Miyaura coupling reactions. The "Cost per Gram of Product" is a calculated metric to provide a direct comparison of the cost-effectiveness of each boronic acid.

Boronic AcidProductReported Yield (%)Reaction Time (h)Cost of Boronic Acid per mmol (USD)Cost of Other Reagents per mmol (USD)Total Reagent Cost per mmol of Product (USD)Cost per Gram of Product (USD)
Phenylboronic acid2-Phenylbenzothiophene85 (estimated)120.8911.5814.6777.21
Thiophene-2-boronic acid2-(Thiophen-2-yl)benzothiophene78 (proxy)124.2311.5820.27110.16
Benzothiophene-2-boronic acid2,2'-Bibenzothiophene82 (proxy)125.8611.5821.2889.03

Disclaimer: The yields are based on literature reports for similar but not identical reactions and are used here for comparative purposes. Actual yields may vary depending on the specific experimental conditions.

Experimental Protocols

A generalized experimental protocol for the Suzuki-Miyaura coupling reaction is provided below. Researchers should optimize conditions for their specific substrates and setup.

General Procedure for the Suzuki-Miyaura Coupling of 2-Bromobenzothiophene with Arylboronic Acids:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzothiophene (1.0 mmol, 213 mg), the respective boronic acid (1.2 mmol), and sodium carbonate (2.0 mmol, 212 mg).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 34.7 mg) to the flask.

  • A degassed solvent mixture of toluene (8 mL) and water (2 mL) is added via syringe.

  • The reaction mixture is heated to 90 °C and stirred vigorously for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).

  • The organic layer is washed with water (2 x 15 mL) and brine (15 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Reaction Mechanism and Workflow

The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Suzuki_Miyaura_Mechanism Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R¹-Pd(II)L₂-R² Transmetal->PdII_R2 Boronate R²-B(OH)₃⁻ Boronate->Transmetal Base Base (e.g., CO₃²⁻) BoronicAcid R²-B(OH)₂ Base->BoronicAcid Activation BoronicAcid->Boronate RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product ArylHalide R¹-X (2-Bromobenzothiophene) ArylHalide->OxAdd

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The experimental workflow for the synthesis and purification of 2-arylbenzothiophenes is a standard procedure in synthetic organic chemistry laboratories.

Experimental_Workflow Start Start Reagents Combine Reactants: 2-Bromobenzothiophene, Boronic Acid, Base, Catalyst Start->Reagents Solvent Add Degassed Solvent Reagents->Solvent Reaction Heat and Stir under Inert Atmosphere (12-24h) Solvent->Reaction Monitoring Monitor Reaction by TLC or GC-MS Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup: Extraction with Organic Solvent Monitoring->Workup Complete Drying Dry Organic Layer and Concentrate Workup->Drying Purification Purify by Column Chromatography Drying->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

General experimental workflow for benzothiophene synthesis.

Conclusion

The cost-effectiveness of synthesizing 2-arylbenzothiophenes via Suzuki-Miyaura coupling is highly dependent on the choice of boronic acid, which in turn is dictated by the desired final product.

  • For the synthesis of 2-phenylbenzothiophene, Phenylboronic acid is the most cost-effective choice due to its significantly lower price.

  • For the synthesis of more complex bi-heterocyclic structures, such as 2-(thiophen-2-yl)benzothiophene and 2,2'-bibenzothiophene, Thiophene-2-boronic acid and Benzothiophene-2-boronic acid are necessary. While the cost per gram of these boronic acids is higher, they provide a more direct synthetic route to these valuable compounds. Interestingly, in this analysis, the synthesis of 2,2'-bibenzothiophene appears to be more cost-effective than that of 2-(thiophen-2-yl)benzothiophene, primarily due to a higher reported yield.

Researchers must weigh the cost of the boronic acid against the potential increase in biological activity or desired material properties of the final product. This guide provides a framework for making such an assessment, combining readily available pricing information with established synthetic protocols and reported yields.

References

A Comparative Guide to the Applications of Benzothiophene Boronic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzothiophene boronic acids are versatile building blocks in organic synthesis and medicinal chemistry, primarily utilized for their ability to participate in carbon-carbon bond-forming reactions and their unique interactions with biological targets. The positional isomerism of the boronic acid group on the benzothiophene scaffold, at either the 2- or 3-position, significantly influences their reactivity and biological activity. This guide provides an objective comparison of the applications of benzo[b]thiophene-2-boronic acid and benzo[b]thiophene-3-boronic acid, supported by experimental data and detailed protocols.

Suzuki-Miyaura Cross-Coupling Reactions

Both benzo[b]thiophene-2-boronic acid and benzo[b]thiophene-3-boronic acid are extensively used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to synthesize a variety of substituted benzothiophenes, which are key scaffolds in many pharmaceuticals and functional materials.[1][2] The choice of isomer can influence reaction yields and the types of structures that can be efficiently synthesized.

Comparative Performance in Suzuki-Miyaura Couplings

While a direct head-to-head comparative study under identical conditions is scarce in the literature, analysis of various reports suggests that both isomers are effective coupling partners. The reactivity can be influenced by the specific substrates and reaction conditions employed.

ProductIsomer UsedCoupling PartnerCatalyst/LigandBaseSolventYield (%)Reference
1-(4-(1-benzothiophen-2-yl)phenyl)ethan-1-oneBenzo[b]thiophene-2-boronic acid2-bromoacetophenonePd(OAc)₂/SPhosCs₂CO₃THF/H₂O84[2]
5-(Benzo[b]thiophen-2-yl)nicotinic acidBenzo[b]thiophene-2-boronic acid5-bromonicotinic acidPd(PPh₃)₄K₃PO₄1,4-dioxane/H₂O71[2]
3-(Benzo[b]thiophen-2-yl)-5-nitrosalicylaldehydeBenzo[b]thiophene-2-boronic acid3-bromo-5-nitrosalicylaldehydePd(PPh₃)₄K₃PO₄1,4-dioxane/H₂O56[2]
2,3-Diarylbenzo[b]thiophenes (general)Not specifiedAryl halidesPd(0)Not specifiedNot specified59-79[1]
3-Aryl-7-chloro-1-benzothiophenes (general)Arylboronic acids3-bromo-7-chloro-1-benzothiophenePd(OAc)₂/PPh₃K₂CO₃1,4-dioxane/H₂ONot specifiedBenchChem
Experimental Protocol: Optimized Suzuki-Miyaura Coupling of Benzo[b]thiophene-2-boronic acid[2]

This protocol describes an optimized procedure for the Suzuki-Miyaura cross-coupling of benzo[b]thien-2-ylboronic acid with aryl or heteroaryl halides.

Materials:

  • Benzo[b]thien-2-ylboronic acid (1.2 mmol)

  • Aryl or heteroaryl halide (1 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

  • SPhos (10 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.409 mmol)

  • Tetrahydrofuran (THF)

  • Distilled water

Procedure:

  • To a reaction vessel under a nitrogen atmosphere, add the aryl or heteroaryl halide (1 mmol) dissolved in THF.

  • Add Pd(OAc)₂ (5 mol%) and SPhos (10 mol%) to the solution and stir for 30 minutes.

  • Add benzo[b]thien-2-ylboronic acid (1.2 mmol) and Cs₂CO₃ (1.409 mmol), followed by 1.5 mL of distilled water.

  • Heat the mixture to 80 °C and stir for 24 hours.

  • After cooling to room temperature, the product is isolated and purified by column chromatography.

Suzuki_Miyaura_Coupling ArylHalide Aryl/Heteroaryl Halide (R-X) OxidativeAddition Oxidative Addition ArylHalide->OxidativeAddition Pd0 Pd(0) Catalyst Pd0->OxidativeAddition PdII_Complex R-Pd(II)-X OxidativeAddition->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation BoronicAcid Benzothiophene Boronic Acid (Ar-B(OH)₂) BoronicAcid->Transmetalation Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Transmetalation PdII_Aryl_Complex R-Pd(II)-Ar Transmetalation->PdII_Aryl_Complex ReductiveElimination Reductive Elimination PdII_Aryl_Complex->ReductiveElimination ReductiveElimination->Pd0 Regenerated Catalyst Product Coupled Product (R-Ar) ReductiveElimination->Product CatalystRegen Catalyst Regeneration

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Enzyme Inhibition: β-Lactamase Inhibitors

Boronic acids are known to be effective inhibitors of serine proteases, including bacterial β-lactamases, which are responsible for antibiotic resistance. Both benzothiophene boronic acid isomers have been investigated as potential β-lactamase inhibitors. They act as transition-state analogs, forming a reversible covalent bond with the catalytic serine residue in the enzyme's active site.

Comparative Inhibitory Activity

Benzo[b]thiophene-2-boronic acid has been identified as a potent nanomolar inhibitor of Class C β-lactamases, with a reported Ki of 27 nM.[3] Derivatives of benzo[b]thiophene-2-boronic acid have also shown broad-spectrum activity against both Class A and Class C β-lactamases.[4] While specific Ki values for the 3-isomer are not as readily available in the reviewed literature, the general class of boronic acids is recognized for its inhibitory potential.

CompoundTarget EnzymeInhibition Constant (Ki)Reference
Benzo[b]thiophene-2-boronic acidClass C β-lactamases27 nM[3]
3-(2-carboxyvinyl)benzo(b)thiophene-2-boronic acidTEM-1 (Class A)40 nM[4]
3-(2-carboxyvinyl)benzo(b)thiophene-2-boronic acidCTX-M-9 (Class A)40 nM[4]
3-(2-carboxyvinyl)benzo(b)thiophene-2-boronic acidAmpC (Class C)90 nM[4]
Triazole inhibitor from in situ click chemistry (best hit)KPC-2 (Class A)730 nM[5][6][7][8]
Triazole inhibitor from in situ click chemistry (best hit)AmpC (Class C)140 nM[5][6][7][8]
Experimental Protocol: In Situ Click Chemistry for β-Lactamase Inhibitor Discovery[5][6][7][8]

This protocol outlines a kinetic target-guided synthesis (KTGS) approach to identify potent β-lactamase inhibitors using an azido-functionalized boronic acid "warhead".

Materials:

  • β-lactamase enzyme (e.g., KPC-2, AmpC)

  • Azido-functionalized boronic acid (e.g., 3-azidomethylphenyl boronic acid)

  • Library of alkyne fragments

  • Buffer solution (e.g., phosphate buffer)

  • LC-MS for analysis

Procedure:

  • Incubate the β-lactamase enzyme with the azido-functionalized boronic acid warhead in a suitable buffer. The boronic acid will form a reversible covalent bond with the catalytic serine residue.

  • Add a library of alkyne fragments to the enzyme-inhibitor complex.

  • The enzyme, acting as a template, catalyzes the azide-alkyne cycloaddition (click reaction) between the bound boronic acid and proximal alkyne fragments that fit favorably into the active site.

  • Analyze the reaction mixture by LC-MS to identify and quantify the newly formed triazole products.

  • Synthesize the identified "hit" compounds and determine their inhibitory constants (Ki) through standard enzyme kinetics assays.

InSitu_Click_Chemistry cluster_0 Enzyme Active Site Enzyme β-Lactamase (Catalytic Serine) Binding Reversible Covalent Binding Enzyme->Binding BoronicAcid Azido-Boronic Acid 'Warhead' BoronicAcid->Binding Alkyne Alkyne Fragment Library ClickReaction Enzyme-Templated Click Reaction Alkyne->ClickReaction Binding->ClickReaction Product Potent Triazole Inhibitor ClickReaction->Product Analysis LC-MS Analysis Product->Analysis Identification

Workflow for in situ click chemistry-based inhibitor discovery.

Fluorescent Sensors for Carbohydrates

Benzothiophene boronic acids can be incorporated into fluorescent molecules to create sensors for carbohydrates. The boronic acid moiety reversibly binds to the cis-diols of sugars, leading to a change in the fluorescence properties of the molecule, which can be used for detection.

Comparative Sensing Properties

The position of the boronic acid group can affect the photophysical properties of the resulting sensor. While detailed comparative studies are limited, the general principle relies on the interaction between the boronic acid and the fluorophore. The choice of isomer would likely influence the synthesis of the sensor and the sensitivity and selectivity of sugar binding.

ApplicationIsomer UsedPrincipleKey FindingReference
Fluorescent Sugar SensingBenzo[b]thiophene boronic acid derivativesBinding of sugars to the boronic acid moiety causes a shift in the emission wavelength.Benzo[b]thiophene derivatives can act as dual fluorescent emission reporters under physiological pH.PubMed: 18327918
Fluorescent-Thin Layer Chromatography (f-TLC) Detection of MycolactoneArylboronic acids (general)Boronic acid reacts with 1,3-diols of mycolactone to form fluorescent boronate esters.Enables sensitive detection of the toxin responsible for Buruli ulcer.[9]
Experimental Protocol: Synthesis of a Fluorescent Boronic Acid Sensor

The synthesis of a fluorescent benzothiophene boronic acid sensor typically involves a multi-step process, starting with a functionalized benzothiophene and introducing a boronic acid group, often via a lithiation-borylation sequence.

General Synthetic Strategy:

  • Functionalization of Benzothiophene: Start with a benzothiophene derivative containing a suitable functional group (e.g., a bromo or iodo substituent) at the desired position (2- or 3-).

  • Introduction of a Fluorophore: Couple a fluorescent moiety to the benzothiophene scaffold, often through a cross-coupling reaction.

  • Borylation: Introduce the boronic acid group. A common method is to perform a lithium-halogen exchange followed by quenching with a trialkyl borate (e.g., triisopropyl borate) and subsequent hydrolysis to the boronic acid.

Fluorescent_Sensor_Mechanism Sensor_Free Fluorescent Sensor (Benzothiophene Boronic Acid) Binding Reversible Covalent Binding Sensor_Free->Binding Sugar Carbohydrate (cis-diol) Sugar->Binding Sensor_Bound Sensor-Carbohydrate Complex (Boronate Ester) Binding->Sensor_Bound Fluorescence_Change Change in Fluorescence (Intensity or Wavelength) Sensor_Bound->Fluorescence_Change

Mechanism of a boronic acid-based fluorescent sugar sensor.

Antimycobacterial Agents

Derivatives of benzothiophene-3-boronic acid have been utilized as precursors for the synthesis of thienyl-substituted pyrimidine derivatives, which have shown potent activity against Mycobacterium tuberculosis.

Antimycobacterial Activity

While the boronic acid itself is not the active agent, it serves as a crucial building block. The antimycobacterial activity is attributed to the final pyrimidine derivatives.

Compound TypePrecursor IsomerTarget OrganismActivity (MIC)Reference
Thienyl substituted pyrimidinesBenzo[b]thiophene-3-boronic acidMycobacterium tuberculosisNot specified in abstract[10]
Thiopyrazolo[3,4-d]pyrimidinesNot specifiedMycobacterium tuberculosisDown to 2 µg/mL[11]
Pyrimidine analogsNot specifiedMycobacterium tuberculosis H37RvIC₉₀ < 1 µg/mL[10]
Experimental Protocol: Synthesis of Thienyl Substituted Pyrimidines

The synthesis of these antimycobacterial compounds typically involves a Suzuki-Miyaura coupling of benzo[b]thiophene-3-boronic acid with a suitable halogenated pyrimidine derivative.

General Synthetic Strategy:

  • Suzuki-Miyaura Coupling: React benzo[b]thiophene-3-boronic acid with a functionalized, halogenated pyrimidine in the presence of a palladium catalyst and a base.

  • Purification: Isolate and purify the resulting thienyl-substituted pyrimidine derivative using standard techniques such as column chromatography and recrystallization.

  • Biological Evaluation: Screen the synthesized compounds for their antimycobacterial activity using assays such as the Microplate Alamar Blue Assay (MABA) to determine the Minimum Inhibitory Concentration (MIC).

Conclusion

Both benzo[b]thiophene-2-boronic acid and benzo[b]thiophene-3-boronic acid are valuable reagents with distinct applications. The 2-isomer has been more extensively studied and characterized as a potent inhibitor of β-lactamases and a versatile component in Suzuki-Miyaura couplings. The 3-isomer has demonstrated its utility as a key precursor for antimycobacterial agents. The choice between these isomers will ultimately depend on the specific synthetic target or biological application. Further head-to-head comparative studies would be beneficial to fully elucidate the subtle differences in their reactivity and efficacy across various applications. Researchers should consider the specific electronic and steric properties conferred by the position of the boronic acid group when designing new molecules and synthetic strategies.

References

Safety Operating Guide

Navigating the Safe Disposal of (1-Benzothiophen-4-yl)boronic acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the meticulous management and disposal of chemical reagents are paramount for ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step instructions for the proper disposal of (1-Benzothiophen-4-yl)boronic acid, aligning with best practices in laboratory safety and chemical handling. Adherence to these protocols mitigates risks to personnel and the environment.

Immediate Safety and Handling

Before initiating any disposal procedures, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a laboratory coat. All handling of this compound and its associated waste should be conducted within a certified chemical fume hood to minimize the risk of inhalation.[1]

Core Disposal Principle: Hazardous Waste Management

This compound and any materials contaminated with it must be treated as hazardous waste.[1] Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash receptacles.[1][2] Improper disposal can lead to environmental damage and potential health hazards.[3]

Step-by-Step Disposal Protocol

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused this compound, as well as contaminated solid materials such as weighing paper, gloves, and pipette tips, in a designated, sealable container clearly labeled as "Hazardous Waste."[1]

  • Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled, and sealable container for liquid hazardous waste.[1]

  • Avoid Mixing: Never mix boronic acid waste with other chemicals, particularly strong acids or bases, unless specifically instructed by your institution's Environmental Health and Safety (EHS) office, as this could lead to dangerous reactions.[1][3]

2. Container Labeling:

All hazardous waste containers must be accurately and clearly labeled. The label should include:

  • The words "Hazardous Waste"[4]

  • The full chemical name: "this compound"

  • The concentration and composition of the waste mixture

  • The associated hazards (e.g., irritant)

  • The date of accumulation

3. Storage of Waste:

Store sealed hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[1] This area should be a designated Satellite Accumulation Area (SAA) within the laboratory.[5]

4. Disposal of Empty Containers:

Empty containers of this compound must be properly decontaminated before disposal.

  • Triple Rinse: In a chemical fume hood, rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).

  • Collect Rinseate: The first rinseate, and potentially subsequent rinses depending on institutional guidelines, must be collected and disposed of as liquid hazardous waste.[1]

  • Final Disposal: After thorough rinsing and allowing the container to air dry completely, deface the original label. The clean, dry container can then be disposed of according to your institution's procedures for glass or plastic recycling.[1]

5. Arranging for Final Disposal:

Contact your institution's EHS office or a licensed professional waste disposal service to arrange for the pickup and final disposal of the hazardous waste.[6][7] Ensure that all required paperwork is completed accurately.

Quantitative Data Summary

ParameterGuidelineCitation
pH Range for Neutralized Aqueous Waste (if permissible by local regulations) > 5.0 and < 12.5[5]
Maximum Satellite Accumulation Area (SAA) Volume 55 gallons of chemical waste or 1 quart of acutely toxic waste[4]
Alcohol Content for Ignitable Waste Classification > 10%[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_start Start cluster_characterization Waste Characterization cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste Generation is_solid Is the waste solid or liquid? start->is_solid solid_waste Collect in labeled 'Solid Hazardous Waste' container is_solid->solid_waste Solid liquid_waste Collect in labeled 'Liquid Hazardous Waste' container is_solid->liquid_waste Liquid store_waste Store sealed container in designated Satellite Accumulation Area (SAA) solid_waste->store_waste liquid_waste->store_waste contact_ehs Contact EHS or licensed waste disposal service for pickup store_waste->contact_ehs

Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.